Z-Yvad-fmk
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39FN4O9/c1-18(2)27(30(42)33-19(3)28(40)34-23(25(38)16-32)15-26(39)44-4)36-29(41)24(14-20-10-12-22(37)13-11-20)35-31(43)45-17-21-8-6-5-7-9-21/h5-13,18-19,23-24,27,37H,14-17H2,1-4H3,(H,33,42)(H,34,40)(H,35,43)(H,36,41)/t19-,23-,24-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPQJUFFTWWKBT-LBDWYMBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39FN4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943333 | |
| Record name | N-(5-Fluoro-1-methoxy-1,4-dioxopentan-3-yl)-3,6,9-trihydroxy-5-[(4-hydroxyphenyl)methyl]-11-methyl-1-phenyl-8-(propan-2-yl)-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210344-97-1 | |
| Record name | N-(5-Fluoro-1-methoxy-1,4-dioxopentan-3-yl)-3,6,9-trihydroxy-5-[(4-hydroxyphenyl)methyl]-11-methyl-1-phenyl-8-(propan-2-yl)-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Mechanism of Action of Z-YVAD-FMK
Introduction
This compound (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is a synthetic peptide derivative that has been extensively utilized in biomedical research as a potent inhibitor of caspases, a family of cysteine proteases that play critical roles in programmed cell death and inflammation.[1][2] While often cited for its specificity towards caspase-1, it is more accurately classified as a broad-spectrum or pan-caspase inhibitor, albeit with varying affinities for different caspase family members.[3][4] Its cell-permeable nature allows it to be effectively used in both in vitro and in vivo experimental models to probe the functional roles of caspases in various physiological and pathological processes.[5][6] This guide provides a detailed examination of the core mechanism of action of this compound, with a focus on its interaction with caspases and its impact on the inflammasome signaling pathway.
Core Mechanism of Action: Irreversible Covalent Inhibition
At its core, the mechanism of action of this compound is based on its function as an irreversible inhibitor of caspase enzymes.[1][5] This inhibitory activity is conferred by its specific peptide sequence and a reactive fluoromethylketone (FMK) group.[6] The peptide sequence, Tyr-Val-Ala-Asp, mimics the substrate recognition site of caspase-1, allowing this compound to specifically target the active site of this and related caspases.
Once positioned within the catalytic pocket of a caspase, the fluoromethylketone group forms a covalent thioether bond with the cysteine residue in the enzyme's active site. This irreversible binding permanently inactivates the caspase, thereby preventing it from cleaving its downstream substrates.[3] The O-methylation of the aspartic acid residue enhances the compound's stability and cell permeability.[5]
Caption: Molecular mechanism of irreversible caspase inhibition by this compound.
Inhibition of the Canonical Inflammasome Pathway
One of the most significant applications of this compound is in the study of the inflammasome, a multi-protein complex that plays a central role in innate immunity.[7] The canonical inflammasome pathway is a critical signaling cascade that leads to the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines, as well as a form of inflammatory cell death known as pyroptosis.[8][9]
The activation of the inflammasome, typically triggered by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), leads to the recruitment and auto-activation of pro-caspase-1 into its active form, caspase-1.[10][11] Active caspase-1 then proceeds to cleave several key substrates:
-
Pro-inflammatory Cytokines: Pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) are cleaved into their mature, biologically active forms, IL-1β and IL-18, which are potent mediators of inflammation.[7]
-
Gasdermin D (GSDMD): Caspase-1 cleaves GSDMD, releasing its N-terminal fragment (GSDMD-N).[9] GSDMD-N oligomerizes and inserts into the plasma membrane, forming pores that disrupt the cell's osmotic balance, leading to cell swelling, lysis (pyroptosis), and the release of cellular contents, including mature IL-1β and IL-18.[12][13]
This compound directly intervenes in this pathway by irreversibly inhibiting the catalytic activity of caspase-1.[1] By preventing caspase-1 from cleaving its substrates, this compound effectively blocks the maturation of IL-1β and IL-18, the cleavage of GSDMD, and the subsequent induction of pyroptosis.[14]
Caption: this compound inhibits the canonical inflammasome signaling pathway.
Quantitative Data: Inhibitory Potency
While this compound is a broad-spectrum caspase inhibitor, its potency varies among different caspase enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. It is important to note that reported IC50 values can vary between studies depending on the experimental conditions.
| Caspase Target | Reported IC50 Values | Reference |
| Caspase-1 | 0.53 µM | [15] |
| Caspase-3 | 0.0015 - 5.8 mM | [4] |
| Caspase-8 | 1 µM | [15] |
| Caspase-10 | 5.76 µM | [15] |
Note: Z-VAD-FMK, a closely related pan-caspase inhibitor, has been shown to inhibit multiple caspases in the low to mid-nanomolar range.[15]
Experimental Protocols
1. In Vitro Caspase Activity Assay
This protocol outlines a general method for assessing the inhibitory effect of this compound on caspase activity in cell lysates.
-
Cell Culture and Treatment: Culture cells of interest (e.g., macrophages) and treat with a known inducer of caspase activity (e.g., LPS and nigericin for caspase-1). A parallel set of cells should be pre-treated with this compound (typically 5-20 µM) for 1 hour before induction.[1][5]
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer to release cellular proteins, including caspases.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method like the Bradford assay to ensure equal loading.[1]
-
Caspase Activity Measurement: Incubate the cell lysates with a fluorogenic caspase-specific substrate (e.g., Ac-YVAD-AMC for caspase-1). Cleavage of the substrate by active caspases releases a fluorescent molecule, which can be quantified using a fluorometer.
-
Data Analysis: Compare the fluorescence intensity between the different treatment groups. A significant reduction in fluorescence in the this compound-treated group indicates inhibition of caspase activity.
2. Assessment of Pyroptosis Inhibition in Cell Culture
This protocol details an experimental workflow to determine if this compound can inhibit pyroptosis in cultured cells.
-
Cell Seeding and Pre-treatment: Seed cells, such as bone marrow-derived macrophages (BMDMs), into a multi-well plate.[16] Pre-treat the cells with this compound (e.g., 200 µ g/day in vivo equivalent) or vehicle control for 30 minutes.[16]
-
Induction of Pyroptosis: Prime the cells with lipopolysaccharide (LPS) for 4 hours, followed by stimulation with a second signal like nigericin for 30 minutes to induce NLRP3 inflammasome activation and pyroptosis.[16]
-
Measurement of Cell Lysis (LDH Assay): Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released upon cell lysis. A decrease in LDH release in the this compound-treated group suggests inhibition of pyroptosis.
-
Cytokine Measurement (ELISA): Use the collected supernatant to quantify the concentration of mature IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).[17] Reduced levels of IL-1β in the supernatant of this compound-treated cells indicate inhibition of caspase-1 processing.
-
Western Blot Analysis: Analyze cell lysates and supernatants by Western blot to detect the cleavage of GSDMD and pro-caspase-1, and the presence of mature IL-1β.
Caption: Experimental workflow for assessing this compound's inhibition of pyroptosis.
Broader Effects and Considerations
While this compound is a valuable tool for studying caspase-1-mediated events, its broader specificity must be considered when interpreting experimental results.
-
Inhibition of Apoptosis: As a pan-caspase inhibitor, this compound can also block apoptosis by inhibiting executioner caspases like caspase-3 and initiator caspases like caspase-8.[3][18] This is a critical consideration in experimental systems where multiple cell death pathways may be active.
-
Induction of Necroptosis: Under certain conditions, particularly when apoptosis is inhibited by blocking caspase-8, this compound treatment can paradoxically promote another form of programmed cell death called necroptosis.[17][19] This pathway is dependent on receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL).[19]
-
Off-Target Effects: Although primarily targeting caspases, the possibility of off-target effects on other cellular proteins should not be entirely dismissed, especially at higher concentrations.
Conclusion
This compound is a cell-permeable, irreversible pan-caspase inhibitor that serves as an indispensable tool for investigating the roles of caspases in inflammation and cell death. Its core mechanism of action involves the covalent modification of the active site cysteine of caspases, leading to their inactivation. By effectively blocking caspase-1, this compound prevents the maturation of pro-inflammatory cytokines IL-1β and IL-18 and inhibits Gasdermin D-mediated pyroptosis. While its broad specificity requires careful experimental design and interpretation, this compound remains a cornerstone reagent for dissecting the complex signaling pathways governed by the inflammasome and other caspase-dependent processes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Caspase | TargetMol [targetmol.com]
- 3. invivogen.com [invivogen.com]
- 4. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 5. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 6. Pan Caspase Inhibitor Z-VAD-FMK (FMK001): R&D Systems [rndsystems.com]
- 7. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Characteristics of Cell Pyroptosis and Its Inhibitors: A Review of Activation, Regulation, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Caspase 1 - Wikipedia [en.wikipedia.org]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. blog.abclonal.com [blog.abclonal.com]
- 14. Frontiers | Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
Z-Yvad-fmk: A Comprehensive Technical Guide to a Pan-Caspase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Yvad-fmk, a cell-permeable and irreversible pan-caspase inhibitor, serves as a critical tool in the study of apoptosis and other regulated cell death pathways. By covalently binding to the catalytic site of caspases, a family of cysteine proteases central to cellular dismantling, this compound effectively blocks the apoptotic cascade. This technical guide provides an in-depth overview of the primary targets of this compound, its mechanism of action, and its broader cellular effects, including the induction of necroptosis and off-target inhibition of N-glycanase. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate its application in research and drug development.
Primary Target and Mechanism of Action
The principal targets of this compound are members of the caspase family of cysteine-aspartic proteases. These enzymes are key mediators of apoptosis (programmed cell death) and inflammation. This compound is a broad-spectrum inhibitor, potently targeting human caspases-1 through -10, with the notable exception of caspase-2.[1] It also demonstrates inhibitory activity against murine caspases, including caspase-1, caspase-3, and caspase-11.[1]
The mechanism of inhibition is through the irreversible binding of the fluoromethylketone (fmk) group to the catalytic cysteine residue in the active site of the caspases.[1] This covalent modification permanently inactivates the enzyme, thereby halting the downstream signaling cascades that lead to apoptosis or inflammation.
Quantitative Inhibition Profile
The inhibitory potency of this compound can vary depending on the specific caspase, cell type, and experimental conditions. The reported half-maximal inhibitory concentration (IC50) values span a broad range, reflecting these variables.
| Target Caspases | Reported IC50 Range (mM) |
| Pan-Caspase | 0.0015 - 5.8 |
Data compiled from in vitro studies on various tumor cell lines.
Signaling Pathways
Inhibition of Apoptosis
This compound is widely utilized to prevent apoptosis initiated by diverse stimuli. By inhibiting both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7), it effectively blocks the proteolytic cascade that leads to the dismantling of the cell.
References
An In-depth Technical Guide to the Function of Z-YVAD-FMK in Pyroptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Z-YVAD-FMK, a critical tool in the study of pyroptosis. We will delve into its mechanism of action, summarize its quantitative effects on key pyroptotic events, provide detailed experimental protocols for its use, and visualize the complex signaling pathways involved.
Introduction to Pyroptosis and the Role of Caspase-1
Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and other danger signals.[1][2] It is a crucial component of the innate immune response.[1] This cell death pathway is distinct from apoptosis and is morphologically characterized by cell swelling and the eventual rupture of the plasma membrane, leading to the release of pro-inflammatory cellular contents.[1][3][4]
The execution of pyroptosis is primarily dependent on the activation of inflammatory caspases, most notably Caspase-1.[3][4] In the canonical pyroptosis pathway , cellular sensors like those in the NOD-like receptor (NLR) family detect danger- or pathogen-associated molecular patterns (DAMPs or PAMPs).[2][5] This detection triggers the assembly of a multi-protein complex called the inflammasome.[1][6] The inflammasome serves as a platform for the proximity-induced auto-activation of pro-caspase-1 into its active form, Caspase-1.[3][7]
Active Caspase-1 has two major downstream functions:
-
Cleavage of Gasdermin D (GSDMD): Caspase-1 cleaves GSDMD, releasing its N-terminal domain (GSDMD-N).[6][8][9] This GSDMD-N fragment oligomerizes and inserts into the plasma membrane, forming large pores that disrupt the cell's osmotic balance, cause swelling, and lead to lytic cell death.[1][6][8]
-
Cytokine Maturation: Caspase-1 processes the inactive precursors of pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, active forms (IL-1β and IL-18).[3][6][10] These cytokines are then released from the cell, amplifying the inflammatory response.
Given the central role of Caspase-1, its inhibition is a key strategy for studying and potentially controlling pyroptosis.
This compound: Mechanism of Action
This compound (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is a synthetic peptide that acts as a specific and irreversible inhibitor of Caspase-1.[11][12] Its peptide sequence, Tyr-Val-Ala-Asp (YVAD), mimics the Caspase-1 cleavage site in its substrates, such as pro-IL-1β.
The inhibitor functions by its fluoromethylketone (FMK) group, which forms a covalent bond with the cysteine residue in the catalytic active site of Caspase-1.[10] This irreversible binding permanently inactivates the enzyme, thereby preventing it from cleaving its downstream targets, GSDMD and pro-inflammatory cytokines.[12] By blocking Caspase-1, this compound effectively halts the key events of pyroptosis: membrane pore formation, cell lysis, and the release of mature IL-1β and IL-18.[12]
It is important to distinguish this compound from the related compound Z-VAD-FMK. While this compound is highly specific for Caspase-1, Z-VAD-FMK is a pan-caspase inhibitor, meaning it blocks a broader range of caspases, including those involved in apoptosis (e.g., Caspase-3, -8, -9).[10][12][13][14] Therefore, this compound is the preferred tool for specifically investigating Caspase-1-dependent pyroptosis.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. Pyroptosis - Wikipedia [en.wikipedia.org]
- 3. Caspase-1 induced pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-1-induced pyroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Coordinated host responses during pyroptosis: caspase-1-dependent lysosome exocytosis and inflammatory cytokine maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active caspase-1 induces plasma membrane pores that precede pyroptotic lysis and are blocked by lanthanides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. invivogen.com [invivogen.com]
- 11. This compound | Caspase | TargetMol [targetmol.com]
- 12. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 14. Invivogen Pan-Caspase inhibitor - Z-VAD-FMK, 1 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Z-YVAD-FMK: A Technical Guide to its History, Development, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-YVAD-FMK (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspases, with a particular emphasis in research on its role as a specific inhibitor of caspase-1. Initially developed with therapeutic intent, its trajectory shifted towards becoming an indispensable tool in fundamental research due to unforeseen cytotoxicity.[1] This guide provides an in-depth overview of the history, development, and multifaceted applications of this compound in research, with a focus on its use in studying the inflammasome and pyroptosis. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate its effective use in the laboratory.
History and Development
The development of this compound can be attributed to the pioneering work of Dr. Robert Smith in the field of histochemistry.[1] His recognition of proteolysis as a critical physiological and pathophysiological process led to the creation of specific protease inhibitors.[1] this compound was designed as a specific caspase inhibitor, a key compound for studying apoptosis.[1] Although its initial development was aimed at therapeutic applications, a metabolic derivative of the FMK compound exhibited unforeseen cytotoxicity, which halted its progression as a drug.[1] However, its value as a tool for fundamental research was quickly recognized, and it has since become a cornerstone in the study of caspase-dependent signaling pathways.[1]
Chemical Properties and Mechanism of Action
This compound is a synthetic peptide that irreversibly binds to the catalytic site of caspases.[2] The fluoromethylketone (FMK) moiety forms a covalent bond with the cysteine residue in the active site of the caspase, thereby inactivating the enzyme. While often referred to as a specific caspase-1 inhibitor, it is more accurately described as a pan-caspase inhibitor, potently inhibiting human caspases-1 through -10, with the exception of caspase-2.[2] It also demonstrates inhibitory activity against murine caspases, including caspase-1, caspase-3, and caspase-11.[2] The peptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the cleavage site of pro-interleukin-1β (pro-IL-1β) by caspase-1, contributing to its high affinity for this particular caspase.
Table 1: Chemical Properties of this compound
| Property | Value |
| Full Name | N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone |
| Abbreviation | This compound |
| CAS Number | 210344-97-1[3] |
| Molecular Formula | C₂₂H₃₀FN₃O₇ |
| Molecular Weight | 467.49 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO[3] |
Role in Inflammasome and Pyroptosis Research
This compound has been instrumental in elucidating the signaling pathways of the inflammasome and pyroptosis. The inflammasome is a multi-protein complex that activates caspase-1 in response to pathogenic and endogenous danger signals.[4] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and also cleaves Gasdermin D (GSDMD).[5][6] The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to a lytic, inflammatory form of cell death known as pyroptosis.[5][7]
By inhibiting caspase-1, this compound allows researchers to dissect the roles of this enzyme in the inflammatory response and cell death. It has been widely used to confirm the involvement of the canonical inflammasome pathway in various experimental models.[8][9]
Canonical and Non-Canonical Pyroptosis Pathways
Quantitative Data
The inhibitory concentration (IC₅₀) of this compound varies depending on the target caspase and the experimental system. While it is a potent inhibitor of multiple caspases, its highest affinity is generally observed for caspase-1.
Table 2: IC₅₀ Values of this compound for Various Caspases
| Caspase | Reported IC₅₀ | Reference |
| Caspase-1 | 0.53 µM | [10] |
| Caspase-3 | 0.0015 - 5.8 mM (in vitro) | [11] |
| Caspase-8 | 1 µM | [10] |
| Caspase-10 | 5.76 µM | [10] |
Note: IC₅₀ values can vary significantly between different studies and assay conditions.
Experimental Protocols
The effective use of this compound in research requires careful consideration of the experimental setup, including cell type, stimulus, and desired outcome. Below are representative protocols for in vitro and in vivo applications.
In Vitro Inhibition of Pyroptosis in Macrophages
This protocol describes the use of this compound to inhibit pyroptosis in bone marrow-derived macrophages (BMDMs) stimulated with LPS and nigericin.
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.[9]
-
Pre-treatment: Cells are pre-treated with this compound (typically at a concentration of 10-100 µM) for 30 minutes.[9]
-
Priming: Cells are then primed with lipopolysaccharide (LPS) at a concentration of 500 ng/mL for 4 hours to induce the expression of pro-IL-1β and NLRP3.[9]
-
Stimulation: Following priming, cells are stimulated with nigericin (10 µM) for 30 minutes to activate the NLRP3 inflammasome.[9]
-
Sample Collection: Supernatants and cell lysates are collected for downstream analysis.[9]
-
Analysis:
-
Lactate dehydrogenase (LDH) release in the supernatant is measured to quantify pyroptotic cell death.[9]
-
IL-1β levels in the supernatant are quantified by ELISA to assess inflammasome activation.[9]
-
Cleavage of GSDMD and activation of caspase-1 in cell lysates and/or supernatants are analyzed by Western blotting.[9]
-
In Vivo Inhibition of Inflammation in a Mouse Model of Endotoxic Shock
This protocol outlines the use of this compound to reduce inflammation and mortality in a mouse model of endotoxic shock induced by LPS.
Methodology:
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.[12]
-
Pre-treatment: Mice are pre-treated with this compound (intraperitoneal injection of 5, 10, or 20 µg/g of body weight) or a vehicle control (saline) for 2 hours.[12]
-
Induction of Endotoxic Shock: Endotoxic shock is induced by an intraperitoneal injection of LPS (10 µg/g of body weight).[12]
-
Monitoring: The survival rate of the mice is monitored over a set period.[13]
-
Sample Collection: Serum and tissues (e.g., liver, lungs) are collected at specific time points (e.g., 6 or 12 hours) after LPS challenge.[12][13]
-
Analysis:
Specificity and Off-Target Effects
While this compound is a valuable research tool, it is crucial to be aware of its potential off-target effects. As a pan-caspase inhibitor, it can block apoptotic caspases, which may confound the interpretation of results in studies focused on pyroptosis.[14] This lack of complete specificity has led to the caution that it may not be suitable as a therapeutic drug.[14]
Recent studies have identified a significant off-target effect of this compound: the inhibition of N-glycanase 1 (NGLY1).[15][16] NGLY1 is an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway.[16] Inhibition of NGLY1 by this compound has been shown to induce autophagy, a cellular process for degrading and recycling cellular components.[15][16] This induction of autophagy is independent of its caspase-inhibitory activity.[16] Researchers using this compound should consider this off-target effect and may need to include additional controls or use alternative, more specific inhibitors like Q-VD-OPh, which does not inhibit NGLY1.[15][16]
Conclusion
This compound has a rich history, evolving from a potential therapeutic agent to an indispensable tool in the arsenal of researchers studying apoptosis, inflammation, and pyroptosis. Its ability to potently inhibit caspase-1 has provided invaluable insights into the intricate workings of the inflammasome. However, its pan-caspase activity and recently discovered off-target effects necessitate careful experimental design and interpretation of results. By understanding its history, mechanism of action, and limitations, researchers can continue to leverage this compound to unravel the complex signaling networks that govern cell death and inflammation.
References
- 1. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. This compound | Caspase | TargetMol [targetmol.com]
- 4. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Caspase 1 - Wikipedia [en.wikipedia.org]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 14. Frontiers | Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice [frontiersin.org]
- 15. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Yvad-fmk's Effect on the Inflammasome Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and consequences of using Z-Yvad-fmk, a well-established research tool, to modulate the inflammasome signaling pathway. We will delve into its mode of action, its impact on cytokine processing and pyroptosis, present quantitative data on its efficacy, and provide detailed experimental protocols for its application in a research setting.
Introduction to the Inflammasome Pathway
The inflammasome is a multi-protein complex that forms in the cytosol of innate immune cells in response to pathogenic microorganisms and sterile danger signals. Its activation is a critical step in host defense and inflammation. The core components of the inflammasome are:
-
Sensor Proteins: These proteins, such as those from the NOD-like receptor (NLR) family (e.g., NLRP3, NLRC4) and AIM2-like receptors (e.g., AIM2), recognize specific pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs).
-
Adaptor Protein (ASC): The apoptosis-associated speck-like protein containing a CARD (ASC) acts as a bridge, connecting the sensor protein to the effector caspase.
-
Effector Caspase (Caspase-1): Pro-caspase-1 is recruited to the complex, where it undergoes proximity-induced dimerization and auto-cleavage to become its active form, caspase-1.
Activated caspase-1 is a cysteine protease that plays a central role in innate immunity by processing pro-inflammatory cytokines and inducing a form of lytic cell death known as pyroptosis.
This compound: Mechanism of Action
This compound (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is a synthetic peptide that functions as a specific, cell-permeable, and irreversible inhibitor of caspase-1.[1][2] Its chemical structure mimics the preferred cleavage sequence of caspase-1 (YVAD). The fluoromethylketone (fmk) group forms a covalent bond with the catalytic cysteine residue in the active site of caspase-1, thereby irreversibly inactivating the enzyme.[3][4]
While highly potent against caspase-1, it is important to note that this compound is often used interchangeably in literature with Z-VAD-fmk, a pan-caspase inhibitor. Z-VAD-fmk (N-Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) has a broader specificity, inhibiting a range of caspases including caspase-1, -3, -4, -5, -7, -8, and -9.[3][5][6] This broader activity can lead to off-target effects, such as the inhibition of apoptosis.[4][7] For clarity in studying the inflammasome, specific caspase-1 inhibitors like Ac-YVAD-cmk are sometimes preferred over the broader Z-VAD-fmk.[8] However, due to its widespread use in inflammasome literature, this guide focuses on the effects attributed to caspase-1 inhibition by these related compounds.
Caption: this compound inhibits the inflammasome pathway by blocking Caspase-1 activation.
Downstream Consequences of Caspase-1 Inhibition by this compound
By blocking the activity of caspase-1, this compound prevents all subsequent downstream events.
Activated caspase-1 is responsible for the proteolytic cleavage of the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their biologically active, mature forms (IL-1β and IL-18).[3] These cytokines are potent mediators of inflammation. Treatment of cells with this compound significantly reduces the secretion of mature IL-1β and IL-18 following inflammasome activation.[2][9][10]
Pyroptosis is a highly inflammatory form of programmed cell death. A key substrate of caspase-1 is Gasdermin D (GSDMD).[9] Caspase-1 cleaves GSDMD, releasing its N-terminal domain (GSDMD-N).[7][9] GSDMD-N oligomerizes and inserts into the plasma membrane, forming large pores that disrupt the osmotic potential, leading to cell swelling, lysis, and the release of cellular contents, including mature IL-1β and IL-18.[9][11] this compound prevents the cleavage of GSDMD, thereby inhibiting pore formation and pyroptotic cell death.[9]
Caption: this compound blocks cytokine processing and pyroptosis by inhibiting Caspase-1.
Quantitative Data on this compound Activity
The effective concentration of this compound can vary depending on the cell type, the specific inflammasome activator, and the experimental conditions. The following table summarizes typical concentrations and observed effects from published studies.
| Cell Type | Inflammasome Activator(s) | This compound Concentration | Observed Effect | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | 20 µM | Significantly reduced IL-1β release. | [12] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | Not specified | Markedly inhibited GSDMD activation and pyroptosis. | [9] |
| BV2 Microglial Cells | LPS + Aβ1-42 | 5 µM | Significantly reduced caspase-1 activity and cleaved IL-1β/IL-18 protein expression. | [2] |
| Human Whole Blood | LPS | 10-100 µM | Weakly suppressed IL-1β, but strongly suppressed TNFα, IL-6, and IL-8 (as Z-VAD-fmk). | [8] |
| C2C12 Myoblasts | Platycodin D | 50 µM | Significantly decreased the percentage of pyroptotic cells (as Z-VAD-fmk). | [13] |
Experimental Protocols
The following are generalized protocols for studying the effects of this compound on inflammasome activation. Researchers should optimize conditions for their specific experimental system.
Caption: A typical workflow for investigating this compound's effects on inflammasomes.
-
Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or differentiated THP-1 cells in appropriate culture plates and media.
-
Priming (Signal 1): Stimulate cells with Lipopolysaccharide (LPS) (e.g., 0.5-1 µg/mL) for 3-4 hours. This step is necessary for NLRP3 activation as it upregulates the expression of NLRP3 and pro-IL-1β.[14][15]
-
Inhibitor Treatment: Pre-incubate the primed cells with this compound (e.g., 10-50 µM) or vehicle control (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Add a specific inflammasome activator. For example:
-
NLRP3: Nigericin (5-10 µM) or ATP (2.5-5 mM).
-
NLRC4: Purified flagellin delivered into the cytosol.
-
AIM2: Transfection with poly(dA:dT).
-
-
Incubation: Incubate for the desired time (e.g., 30 minutes to 6 hours), depending on the activator and the endpoint being measured.
-
Sample Collection: Carefully collect the cell culture supernatant. Lyse the remaining cells in an appropriate buffer (e.g., RIPA buffer) for protein analysis.
-
Reagent: Use commercially available ELISA kits for mouse or human IL-1β and IL-18.[16][17]
-
Procedure: Follow the manufacturer's instructions. Briefly, coat a 96-well plate with a capture antibody. Add collected cell culture supernatants and standards. Incubate, wash, and then add a detection antibody. Add a substrate solution to develop a colorimetric signal.
-
Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate cytokine concentrations based on the standard curve. A significant reduction in IL-1β/IL-18 in the this compound-treated samples compared to the vehicle control indicates successful caspase-1 inhibition.
-
Reagent: Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit.[18]
-
Procedure: Transfer a portion of the collected cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture as per the manufacturer's protocol.
-
Analysis: Measure the absorbance to quantify the amount of LDH released from lysed cells into the supernatant. Include a "maximum LDH release" control by fully lysing a set of untreated cells. Calculate the percentage of cytotoxicity. A decrease in LDH release in this compound-treated wells demonstrates the inhibition of pyroptosis.
-
Sample Preparation: Use both the collected cell lysates and supernatant (precipitated with TCA/acetone) for analysis.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies specific for:
-
The p20 or p10 subunit of cleaved caspase-1.
-
The N-terminal fragment of GSDMD (GSDMD-N).
-
A loading control (e.g., β-actin or GAPDH) for the cell lysate fraction.
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. The absence or significant reduction of the cleaved forms of caspase-1 and GSDMD in this compound-treated samples confirms its inhibitory effect.
Important Considerations and Limitations
-
Pan-Caspase Inhibition: As mentioned, Z-VAD-fmk, often used in these studies, is a broad-spectrum caspase inhibitor.[3] This can complicate the interpretation of results, as it will also block apoptosis mediated by caspases-3, -8, and -9.[7] This is particularly relevant as some inflammasome activators can also trigger parallel apoptotic pathways.
-
Induction of Necroptosis: In some cellular contexts, particularly when apoptosis is blocked by pan-caspase inhibitors like Z-VAD-fmk, certain stimuli (like LPS) can trigger an alternative form of programmed cell death called necroptosis.[19][20] This is a RIPK1/RIPK3-dependent pathway and can be a confounding factor if cell death is the primary readout.
-
Inhibitor Timing: The timing of inhibitor addition is critical. For instance, pre-treating with Z-VAD-fmk before LPS priming can sometimes induce necroptosis.[21] It is generally recommended to add the inhibitor after the priming step but before the activation step.[21]
Conclusion
This compound and the related pan-caspase inhibitor Z-VAD-fmk are invaluable chemical tools for dissecting the inflammasome pathway. By irreversibly inhibiting caspase-1, this compound effectively blocks the maturation and release of key pro-inflammatory cytokines IL-1β and IL-18, and prevents GSDMD-mediated pyroptotic cell death. This guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize this inhibitor in their studies. However, a thorough understanding of its broader specificity and potential off-target effects is crucial for the accurate interpretation of experimental outcomes.
References
- 1. This compound | Caspase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. invivogen.com [invivogen.com]
- 4. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Frontiers | Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice [frontiersin.org]
- 8. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Caspase-1-Dependent Pyroptosis Mediates Adjuvant Activity of Platycodin D as an Adjuvant for Intramuscular Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]
- 18. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Anti-inflammatory Properties of Z-Yvad-fmk
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anti-inflammatory properties of Z-Yvad-fmk, a specific and irreversible inhibitor of caspase-1. This compound is a valuable research tool for investigating the role of the inflammasome in various inflammatory conditions. This document details the mechanism of action of this compound, presents quantitative data on its effects, and provides detailed experimental protocols for its use in both in vivo and in vitro models. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies of inflammation and related pathologies.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulated inflammation can contribute to the pathogenesis of a wide range of diseases, including cardiovascular disease, neurodegenerative disorders, and autoimmune conditions. A key mediator of inflammation is the inflammasome, a multi-protein complex that activates caspase-1.
Activated caspase-1 is responsible for the cleavage and subsequent activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). It also cleaves Gasdermin D (GSDMD), leading to a form of inflammatory cell death known as pyroptosis. Given its central role in the inflammatory cascade, caspase-1 has emerged as a significant target for therapeutic intervention.
This compound (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is a specific, cell-permeable, and irreversible inhibitor of caspase-1.[1] By targeting caspase-1, this compound effectively blocks the maturation and release of IL-1β and IL-18, and inhibits GSDMD-mediated pyroptosis, thereby exerting potent anti-inflammatory effects.[1][2] This technical guide will explore the anti-inflammatory properties of this compound in detail.
Mechanism of Action
This compound exerts its anti-inflammatory effects by specifically targeting and inhibiting the enzymatic activity of caspase-1. Caspase-1 is a cysteine protease that plays a pivotal role in the innate immune response through the activation of the NLRP3 inflammasome.
The canonical NLRP3 inflammasome signaling pathway is a two-step process:
-
Priming: Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) are recognized by Toll-like receptors (TLRs), leading to the activation of the transcription factor NF-κB. This results in the increased expression of NLRP3 and the inactive precursors of IL-1β (pro-IL-1β) and IL-18 (pro-IL-18).
-
Activation: A second signal, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation.
Activated caspase-1 then proceeds to cleave its downstream substrates:
-
Pro-IL-1β and Pro-IL-18: Cleavage of these precursors generates the mature, biologically active forms of these potent pro-inflammatory cytokines, which are then secreted from the cell.
-
Gasdermin D (GSDMD): Cleavage of GSDMD by caspase-1 generates an N-terminal fragment (GSDMD-N) that oligomerizes and forms pores in the cell membrane. This leads to pyroptosis, a lytic form of cell death that results in the release of cellular contents and further amplifies the inflammatory response.
This compound, with its YVAD peptide sequence mimicking the caspase-1 cleavage site, irreversibly binds to the active site of caspase-1, thereby preventing it from cleaving its substrates. This targeted inhibition effectively halts the inflammatory cascade at a critical juncture.
dot
References
An In-depth Technical Guide to Z-Yvad-fmk and its Involvement in Necroptosis Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pan-caspase inhibitor Z-Yvad-fmk and its critical role as an experimental tool to induce and study the necroptosis signaling pathway. We will delve into the molecular mechanisms of necroptosis, the specific action of this compound, quantitative data on its use, and detailed protocols for key experimental analyses.
The Core Mechanism of Necroptosis Signaling
Necroptosis is a regulated form of necrotic cell death, characterized by cellular swelling and plasma membrane rupture, leading to the release of intracellular contents and a subsequent inflammatory response.[1] Unlike apoptosis, this pathway is caspase-independent and is primarily mediated by a core trio of proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the terminal effector, Mixed Lineage Kinase Domain-like pseudokinase (MLKL).[1]
The pathway is typically initiated by extrinsic stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) binding to its receptor, TNFR1. In a simplified view, the key events are:
-
Complex Formation : Upon stimulation and under conditions where apoptosis is blocked, RIPK1 and RIPK3 are recruited into a cytosolic multi-protein complex known as the necrosome.[2]
-
Kinase Activation : Within the necrosome, RIPK1 and RIPK3 interact via their RIP Homotypic Interaction Motifs (RHIMs) and undergo auto- and cross-phosphorylation, leading to their activation.
-
MLKL Phosphorylation : Activated RIPK3 phosphorylates MLKL on its pseudokinase domain.[3][4]
-
Execution of Necroptosis : This phosphorylation event induces a conformational change in MLKL, causing it to oligomerize and translocate to the plasma membrane.[5] The MLKL oligomers disrupt membrane integrity, leading to pore formation, loss of ion homeostasis, cell swelling, and eventual lysis.[5]
This compound: Shifting the Balance from Apoptosis to Necroptosis
Z-Valyl-Alanyl-Aspartyl-(O-methyl)-fluoromethylketone (this compound) is a cell-permeable, irreversible pan-caspase inhibitor. It functions by binding to the catalytic site of caspase proteases, thereby blocking their activity and inhibiting caspase-dependent apoptosis.[6]
The crucial switch between apoptosis and necroptosis is governed by Caspase-8 . In many cell types, upon TNF-α stimulation, Caspase-8 is activated and proceeds to cleave and inactivate both RIPK1 and RIPK3, thereby shutting down the necroptotic pathway and promoting apoptosis.[1][7]
By administering this compound, the activity of Caspase-8 is inhibited. This inhibition prevents the cleavage of RIPK1 and RIPK3, leaving them free to form the active necrosome and execute the necroptotic cell death program.[1][7] Consequently, this compound is not an inhibitor of necroptosis but rather a potent experimental inducer, widely used in combination with stimuli like TNF-α or Toll-like receptor (TLR) agonists (e.g., LPS) to reliably trigger and study necroptosis in vitro and in vivo.[1][8]
References
- 1. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Pan-caspase inhibitors induce necroptosis via ROS-mediated activation of mixed lineage kinase domain-like protein and p38 in classically activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Yvad-fmk: A Comprehensive Technical Guide to its Structural and Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Yvad-fmk (Benzyloxycarbonyl-Valyl-Alanyl-Aspartyl-[O-Methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is a critical tool in the study of apoptosis, inflammation, and other cellular processes mediated by caspases. This guide provides an in-depth analysis of the structural and functional characteristics of this compound, detailed experimental protocols for its use, and a visual representation of the key signaling pathways it modulates.
Structural and Chemical Properties
This compound is a synthetic peptide derivative designed to mimic the consensus cleavage site of caspases. The benzyloxycarbonyl (Z) group enhances its cell permeability, while the fluoromethylketone (fmk) moiety allows for irreversible binding to the catalytic site of caspases.[1][2]
| Property | Value |
| Synonyms | Carbobenzoxy-valyl-alanyl-aspartyl-[O- methyl]- fluoromethylketone |
| Chemical Formula | C₂₂H₃₀FN₃O₇ |
| Molecular Weight | 467.5 g/mol |
| Purity | ≥ 95% (UHPLC) |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL or 20 mM) |
| Appearance | White solid |
| Storage | Store at -20°C |
Functional Analysis: Mechanism of Action and Specificity
This compound functions as a broad-spectrum inhibitor of caspases, a family of cysteine proteases that play central roles in apoptosis and inflammation.[1] It irreversibly binds to the catalytic site of these enzymes, thereby blocking their proteolytic activity.[1][2]
While often termed a "pan-caspase" inhibitor, this compound exhibits differential potency towards various caspases. It is a potent inhibitor of human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the notable exception of caspase-2.[1] It also effectively inhibits murine caspases, including caspase-1, -3, and -11 (the murine ortholog of human caspase-4 and -5).[1]
The inhibitory activity of this compound is crucial for dissecting the roles of caspases in various cellular pathways. By preventing caspase activation, this compound can block the execution phase of apoptosis, inhibit the maturation of pro-inflammatory cytokines like IL-1β and IL-18, and modulate other caspase-dependent processes.
Quantitative Inhibition Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of Z-VAD-fmk against various caspases. It is important to note that these values can vary depending on the specific assay conditions and enzyme source.
| Caspase Target | Reported IC50 Values |
| Caspase-1 | In the nanomolar range[3] |
| Caspase-3 | In the low to mid-nanomolar range[3] |
| Caspase-4 | Weakly inhibited[3] |
| Caspase-5 | Efficiently blocked[3] |
| Caspase-6 | Weakly inhibited[3] |
| Caspase-7 | Weakly inhibited[3] |
| Caspase-8 | In the low nanomolar range[3] |
| Caspase-10 | In the low micromolar range[3] |
| Murine Caspase-11 | Weakly inhibited[3] |
Key Signaling Pathways Modulated by this compound
This compound is a valuable tool for studying several critical signaling pathways. Its ability to block caspase activity allows researchers to investigate the upstream and downstream events of these pathways.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases (e.g., caspase-3, -6, and -7), which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4][5][6][7] this compound effectively blocks this final execution step.
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Apoptosis - Wikipedia [en.wikipedia.org]
The Irreversible Embrace: A Technical Guide to Z-Yvad-fmk's Inactivation of Caspases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism by which Z-Yvad-fmk (Benzyloxycarbonyl-Tyrosine-Valine-Alanine-Aspartic acid fluoromethylketone) irreversibly binds to and inhibits caspases. Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation. Their dysregulation is implicated in a multitude of diseases, making them a key target for therapeutic intervention. This compound, a potent, cell-permeable, pan-caspase inhibitor, serves as an invaluable tool in the study of these processes. This guide provides a detailed overview of its mechanism of action, quantitative inhibition data, the signaling pathways it affects, and detailed experimental protocols for its use.
The Mechanism of Irreversible Inhibition: A Covalent Bond
This compound's efficacy as a caspase inhibitor lies in its ability to form a stable, irreversible covalent bond with the active site of the enzyme. This process can be broken down into key molecular interactions:
-
Peptide Specificity: The tetrapeptide sequence, Tyrosine-Valine-Alanine-Aspartic acid (Yvad), mimics the natural substrate recognition motif of caspases. This sequence guides the inhibitor to the catalytic pocket of the enzyme, providing a degree of specificity. The aspartic acid residue at the P1 position is particularly crucial for recognition by the S1 pocket of the caspase.
-
The Role of the Fluoromethylketone (fmk) Group: The key to irreversible inhibition is the fluoromethylketone (fmk) electrophilic group at the C-terminus of the peptide. The catalytic cysteine residue in the caspase active site acts as a nucleophile, attacking the carbonyl carbon of the fmk group. This initiates a chemical reaction that results in the formation of a stable thioether linkage between the inhibitor and the enzyme. This covalent modification permanently inactivates the caspase.
-
Enhanced Cell Permeability: The benzyloxycarbonyl (Z) group attached to the N-terminus of the peptide increases its hydrophobicity. This modification enhances the cell permeability of this compound, allowing it to effectively reach its intracellular targets in cell-based assays.[1]
Quantitative Analysis of Caspase Inhibition
The potency of this compound against various caspases can be quantified using several kinetic parameters, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the second-order rate constant (kinact/KI). While a comprehensive dataset is not available in a single source, the following table summarizes some of the reported values. It is important to note that IC50 values can vary significantly depending on the experimental conditions, such as substrate concentration and incubation time.
| Caspase Target | Inhibition Parameter | Value | Reference |
| Pan-caspase | IC50 | 0.0015 - 5.8 µM (in tumor cells) | |
| Caspase-1 | kinact/KI | 280,000 M-1s-1 | [2] |
| Caspase-2 | kinact/KI | 290 M-1s-1 | [2] |
| Caspase-3 | kinact/KI | 6,500 M-1s-1 | [2] |
| Caspase-6 | kinact/KI | 3,900 M-1s-1 | [2] |
| Caspase-7 | kinact/KI | 17,000 M-1s-1 | [2] |
| Caspase-8 | kinact/KI | 280,000 M-1s-1 | [2] |
| Caspase-9 | kinact/KI | 1,100 M-1s-1 | [2] |
Signaling Pathways Modulated by this compound
By inhibiting caspases, this compound can block the signaling pathways that lead to apoptosis and inflammation.
The Inflammasome Pathway
The inflammasome is a multi-protein complex that activates inflammatory caspases, primarily caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, active forms. This compound is a potent inhibitor of caspase-1 and can therefore block the downstream effects of inflammasome activation.
Apoptosis Pathways
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7.
3.2.1. The Extrinsic Apoptosis Pathway
The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. Active caspase-8 then directly cleaves and activates executioner caspases.
3.2.2. The Intrinsic Apoptosis Pathway
The intrinsic pathway is initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases.
References
Z-YVAD-FMK: A Technical Guide for Apoptosis and Inflammasome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Apoptosis, a well-characterized form of programmed cell death, is executed by a family of cysteine proteases known as caspases. Dysregulation of apoptosis is implicated in a multitude of human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Z-YVAD-FMK (N-Benzyloxycarbonyl-Tyrosyl-Valyl-Alanyl-Aspartyl-fluoromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-1. While initially characterized for its specificity towards caspase-1, it also exhibits inhibitory activity against other caspases, making it a valuable tool for studying caspase-dependent signaling pathways. This technical guide provides an in-depth overview of this compound, its mechanism of action, applications in research, and detailed protocols for its use in key experimental assays.
Mechanism of Action
This compound is a peptide-based inhibitor designed to mimic the preferred cleavage site of caspase-1 (YVAD). The fluoromethylketone (FMK) moiety forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, leading to irreversible inhibition.[1] By blocking the activity of caspase-1, this compound is a crucial tool for investigating the inflammasome pathway, a multiprotein complex that activates caspase-1 in response to pathogenic and sterile insults.[2] Activated caspase-1 is responsible for the processing and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as inducing a pro-inflammatory form of cell death known as pyroptosis.[3][4]
While highly potent against caspase-1, this compound is also recognized as a pan-caspase inhibitor, albeit with varying efficacy against different caspases.[3] This broad-spectrum activity should be considered when interpreting experimental results, and the use of more specific inhibitors or genetic approaches may be necessary to dissect the precise roles of individual caspases.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound against various caspases is typically reported as the half-maximal inhibitory concentration (IC50). These values can vary depending on the assay conditions and the source of the enzyme. The following table summarizes the reported IC50 values for this compound against a range of human caspases.
| Caspase Target | Reported IC50 Value (nM) | Reference |
| Caspase-1 | 0.8 | [4] |
| Caspase-3 | 25 - 400 | [4] |
| Caspase-4 | Not specified | |
| Caspase-5 | Not specified | |
| Caspase-6 | Not specified | |
| Caspase-7 | Not specified | |
| Caspase-8 | 25 - 400 | [4] |
| Caspase-9 | 25 - 400 | [4] |
| Caspase-10 | Not specified |
Note: The broad range of IC50 values for some caspases highlights the variability in experimental systems. Researchers should consult the primary literature for specific assay conditions. Z-VAD-FMK, a closely related pan-caspase inhibitor, has reported IC50 values in the range of 0.0015 - 5.8 µM for inhibiting apoptosis in tumor cells in vitro.[5]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to investigate apoptosis and inflammasome activation.
Caspase-1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and allows for the quantification of caspase-1 activity in cell lysates.[6]
Materials:
-
Cells of interest
-
Apoptosis/Inflammasome inducing agent (e.g., LPS and Nigericin)
-
This compound (and other caspase inhibitors as controls)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)
-
Caspase-1 substrate (e.g., Ac-YVAD-AFC)
-
96-well black microplate
-
Fluorometer (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a culture plate. Allow cells to adhere overnight.
-
Pre-treat cells with this compound at the desired concentration (typically 10-50 µM) for 1-2 hours before inducing apoptosis or inflammasome activation.[7][8] Include a vehicle control (DMSO).
-
Induce apoptosis or inflammasome activation using the appropriate stimulus.
-
Cell Lysis: After the desired incubation time, collect the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).
-
Assay Setup: In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of Caspase-1 substrate (Ac-YVAD-AFC, 1 mM stock) to each well.
-
Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 5,000-10,000 cells/well in a 96-well clear microplate. Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce apoptosis with the desired stimulus. Include appropriate controls (untreated cells, cells treated with apoptosis inducer alone).
-
MTT Incubation: After the treatment period (e.g., 24-48 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Measurement: Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
IL-1β Release Assay (ELISA)
This assay quantifies the amount of secreted IL-1β in the cell culture supernatant, a key indicator of inflammasome activation.[10][11][12][13]
Materials:
-
Cells of interest (e.g., macrophages)
-
Inflammasome-activating stimuli (e.g., LPS and Nigericin)
-
This compound
-
Human or mouse IL-1β ELISA kit
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a culture plate.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.
-
Pre-treat the cells with this compound (typically 10-50 µM) for 1 hour.
-
Stimulate the cells with an inflammasome activator (e.g., Nigericin, 5-10 µM) for 1-2 hours.
-
Sample Collection: Carefully collect the cell culture supernatant without disturbing the cells.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.
-
ELISA Protocol: Follow the manufacturer's instructions provided with the IL-1β ELISA kit. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction.
-
-
Measurement: Read the absorbance at the specified wavelength using a microplate reader.
-
Quantification: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling pathways and experimental designs is crucial for understanding the role of this compound in apoptosis and inflammation research.
Caption: Canonical NLRP3 Inflammasome Activation Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for investigating the effect of this compound on inflammasome activation.
Conclusion
This compound remains an indispensable tool for researchers investigating the intricate signaling pathways of apoptosis and inflammation. Its potent inhibition of caspase-1 allows for the specific interrogation of the inflammasome pathway, while its broader caspase inhibitory profile can be leveraged to study overall caspase-dependent cell death. By understanding its mechanism of action, inhibitory profile, and employing rigorous experimental protocols, researchers can effectively utilize this compound to unravel the complex roles of caspases in health and disease, ultimately contributing to the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 6. abcam.com [abcam.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. fn-test.com [fn-test.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Rat IL1b(Interleukin 1 Beta) ELISA Kit [elkbiotech.com]
- 13. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Z-YVAD-FMK in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-YVAD-FMK is a highly specific, cell-permeable, and irreversible inhibitor of caspase-1.[1][2] Caspase-1 is a key inflammatory caspase that plays a crucial role in the innate immune response.[3][4] Its activation, typically within a multiprotein complex called the inflammasome, leads to the proteolytic processing and activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[3][4][5][6] Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.[7][8][9]
Pyroptosis is distinct from apoptosis, a non-inflammatory, programmed cell death pathway.[10][11] While apoptosis is characterized by cell shrinkage and the formation of apoptotic bodies, pyroptosis involves cell swelling and lysis, releasing cellular contents and pro-inflammatory mediators.[7][11][12]
Due to its specific inhibition of caspase-1, this compound is an invaluable tool for studying the mechanisms of inflammation, pyroptosis, and various associated diseases, including autoinflammatory disorders and atherosclerosis.[9] It is crucial to distinguish this compound from the pan-caspase inhibitor Z-VAD-FMK, which blocks a broader range of caspases involved in apoptosis.[3][13][14][15]
Mechanism of Action
This compound is a synthetic peptide that mimics the caspase-1 cleavage site. The fluoromethylketone (FMK) group forms a covalent bond with the cysteine in the active site of caspase-1, leading to its irreversible inhibition.[1] This targeted inhibition allows researchers to specifically dissect the role of caspase-1 in complex biological systems.
Data Presentation: Quantitative Parameters for this compound Usage
The optimal working concentration and incubation time for this compound are cell-type and stimulus-dependent. The following table summarizes typical experimental parameters from various studies. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
| Parameter | Value | Notes |
| Working Concentration | 5 µM - 100 µM | The effective concentration can vary significantly between cell lines and the potency of the inflammatory stimulus.[1][2][16] A common starting point is 20 µM. |
| Incubation Time | 30 minutes - 24 hours | Pre-incubation for 30-60 minutes before applying the inflammatory stimulus is a common practice to ensure the inhibitor has entered the cells and is active.[17] |
| Solvent | DMSO (Dimethyl sulfoxide) | This compound is soluble in DMSO.[1][2] It is important to use fresh, high-quality DMSO to prepare stock solutions. |
| Stock Solution | 10 mM - 20 mM in DMSO | Prepare a concentrated stock solution in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[17][18] |
| Final DMSO Concentration | < 0.1% (v/v) in cell culture medium | High concentrations of DMSO can be toxic to cells.[18] Ensure the final concentration in your experiment is as low as possible and include a vehicle control. |
Experimental Protocols
Protocol 1: Inhibition of Pyroptosis in Macrophages
This protocol describes how to use this compound to inhibit LPS and Nigericin-induced pyroptosis in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
DMSO (vehicle control)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
ELISA kits for IL-1β and IL-18
-
Reagents for Western blotting (antibodies against caspase-1, GSDMD, IL-1β)
Procedure:
-
Cell Seeding: Seed BMDMs in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment:
-
Prepare a working solution of this compound in complete medium. A typical starting concentration is 20 µM.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate for 1 hour at 37°C and 5% CO2.
-
-
Inflammasome Activation:
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 4 hours at 37°C and 5% CO2.
-
Activate the NLRP3 inflammasome by adding Nigericin to a final concentration of 10 µM.
-
Incubate for an additional 1-2 hours at 37°C and 5% CO2.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant for LDH and cytokine analysis.
-
Lyse the remaining cells in the wells with an appropriate lysis buffer for Western blotting.
-
-
Analysis:
-
LDH Assay: Measure LDH release in the supernatant as an indicator of cell lysis and pyroptosis according to the manufacturer's instructions.
-
ELISA: Quantify the levels of mature IL-1β and IL-18 in the supernatant using ELISA kits.
-
Western Blotting: Analyze the cell lysates for the cleavage of caspase-1, GSDMD, and pro-IL-1β.
-
Protocol 2: Caspase-1 Activity Assay
This protocol provides a general method for measuring caspase-1 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
This compound
-
Apoptosis/Pyroptosis inducing agent
-
Cell lysis buffer
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AMC)
-
Fluorometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells with the desired stimulus and this compound (or vehicle control) as described in Protocol 1.
-
-
Cell Lysis:
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).
-
Caspase-1 Activity Measurement:
-
In a 96-well black plate, add a standardized amount of protein from each lysate.
-
Add the caspase-1 fluorogenic substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths at different time points.
-
-
Data Analysis: Calculate the caspase-1 activity based on the rate of substrate cleavage (increase in fluorescence over time) and normalize it to the protein concentration.
Mandatory Visualizations
Caption: Caspase-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for using this compound in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Caspase | TargetMol [targetmol.com]
- 3. invivogen.com [invivogen.com]
- 4. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cleavage-Mediated Regulation of Myd88 Signaling by Inflammasome-Activated Caspase-1 [frontiersin.org]
- 7. What is the difference between pyroptosis and apoptosis? | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice [frontiersin.org]
- 10. What are differences between necrosis, apoptosis, and pyroptosis? [synapse.patsnap.com]
- 11. differencebetween.com [differencebetween.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. 2xtaqpc.com [2xtaqpc.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
Optimal Concentration of Z-YVAD-FMK for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-YVAD-FMK is a potent, cell-permeable, and irreversible inhibitor of caspase-1. It is a critical tool for in vitro studies investigating inflammatory signaling pathways, particularly pyroptosis, a form of programmed cell death. By selectively targeting caspase-1, this compound allows for the elucidation of the roles of the inflammasome and downstream inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). These application notes provide a comprehensive guide to determining the optimal concentration of this compound for your in vitro experiments, along with detailed protocols for key assays.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound is highly dependent on the cell type, the stimulus used to induce caspase-1 activity, and the duration of the experiment. Below is a summary of concentrations reported in the literature for various cell lines. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
| Cell Line | Typical Concentration Range | Notes |
| THP-1 (Human monocytic cell line) | 10 - 50 µM | A common model for studying inflammasome activation.[1] |
| Jurkat (Human T lymphocyte cell line) | 20 - 200 µM | Often used in apoptosis studies, where higher concentrations may be needed.[1] |
| HL-60 (Human promyelocytic leukemia cell line) | 50 µM | Effective in blocking camptothecin-induced apoptosis.[1] |
| BV2 (Murine microglial cell line) | 5 µM | Used to study neuroinflammation. |
| Bone Marrow-Derived Macrophages (BMDMs) | 20 - 100 µM | Primary cells that are a key model for innate immunity research. |
| Human Granulosa Cells (GC1a, HGL5, COV434) | 10 - 50 µM | Studied in the context of apoptosis and ovarian physiology.[2] |
| T98G (Human glioblastoma cell line) | 1 - 100 µM | Wide range indicates strong dependence on the experimental endpoint.[1] |
Signaling Pathways and Experimental Workflow
Caspase-1 Dependent Pyroptosis Signaling Pathway
This compound primarily targets the canonical inflammasome pathway, which leads to pyroptosis. The following diagram illustrates this signaling cascade.
Caption: Canonical inflammasome pathway leading to pyroptosis and its inhibition by this compound.
General Experimental Workflow for In Vitro Inhibition Studies
The following diagram outlines a typical workflow for assessing the efficacy of this compound in an in vitro setting.
Caption: A generalized workflow for in vitro experiments using this compound.
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Dissolve this compound in sterile DMSO to create a 10-20 mM stock solution.[3] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced toxicity.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from damaged cells into the culture supernatant, serving as an indicator of cytotoxicity and pyroptosis.
Materials:
-
96-well clear flat-bottom plates
-
LDH cytotoxicity assay kit (e.g., from Abcam, Promega, or similar)
-
Microplate reader capable of measuring absorbance at ~490 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium and incubate overnight.[4]
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) for 1-2 hours.
-
Induce pyroptosis using your chosen stimulus (e.g., LPS followed by ATP or nigericin).
-
Incubate for the desired period (typically 1-6 hours).
-
Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]
-
Prepare the LDH assay reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[5]
-
Incubate the plate at room temperature, protected from light, for 30 minutes.[5]
-
Add 50 µL of the stop solution provided in the kit to each well.[5]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer) and a negative control (untreated cells).
IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant, a direct downstream consequence of caspase-1 activity.
Materials:
-
Human or mouse IL-1β ELISA kit (e.g., from R&D Systems, Abcam, or similar)
-
96-well ELISA plate pre-coated with anti-IL-1β capture antibody
-
Wash buffer
-
Sample diluent
-
Detection antibody (biotinylated anti-IL-1β)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Collect cell culture supernatants as described in the LDH assay protocol. If not used immediately, store at -80°C.
-
Prepare IL-1β standards and samples according to the kit manufacturer's instructions. This may involve diluting the standards and supernatants in the provided sample diluent.[6][7]
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated ELISA plate.[7]
-
Cover the plate and incubate for 2 hours at room temperature or as specified in the kit protocol.[6]
-
Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.[6]
-
Add 100 µL of the biotinylated detection antibody to each well.[7]
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
Aspirate and wash the plate as in step 5.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 20-30 minutes at room temperature, protected from light.
-
Aspirate and wash the plate as in step 5.
-
Add 100 µL of TMB substrate solution to each well and incubate until a color develops (typically 15-30 minutes).[8]
-
Add 50-100 µL of stop solution to each well to terminate the reaction.
-
Measure the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Generate a standard curve and determine the concentration of IL-1β in your samples.
Western Blot for Cleaved Caspase-1
This method allows for the direct visualization of the active form of caspase-1 (the p20 subunit) in cell lysates, confirming that the inhibitor is targeting the intended molecule.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-1 (p20 subunit)[9][10]
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After harvesting the supernatant, wash the remaining adherent cells with ice-cold PBS.
-
Lyse the cells in an appropriate volume of ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE. For cleaved caspase-1 (p20), a 12-15% acrylamide gel is recommended.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control to ensure equal protein loading.
Conclusion
The optimal concentration of this compound for in vitro studies is a critical parameter that requires careful optimization. By utilizing the provided concentration ranges as a starting point and employing the detailed protocols for LDH, ELISA, and Western blotting, researchers can confidently assess the inhibitory effects of this compound on caspase-1 activation and pyroptosis in their specific experimental systems. The included diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for planning and executing these studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. bioworlde.com [bioworlde.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Caspase-1 Antibody - (cleaved) - BSA Free (NBP3-13233) by Novus, Part of Bio-Techne [bio-techne.com]
- 10. Cleaved Caspase-1 (Asp296) (E2G2I) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. Cleaved Caspase-1 (Asp297) (D57A2) Rabbit mAb (#4199) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Inducing Necroptosis in Macrophages using Z-Yvad-fmk
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to inducing necroptosis in macrophages using the pan-caspase inhibitor Z-Yvad-fmk. This protocol is essential for studying the molecular mechanisms of programmed necrosis and for the development of novel therapeutics targeting this cell death pathway.
Introduction
Necroptosis is a form of regulated necrosis that is implicated in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. In macrophages, the induction of necroptosis can be achieved by inhibiting caspases in the presence of a death receptor ligand, such as Tumor Necrosis Factor-alpha (TNF-α), or a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS). The pan-caspase inhibitor, this compound, is a crucial tool for this purpose. By binding irreversibly to the catalytic site of most caspases, this compound blocks the apoptotic pathway, thereby redirecting the cellular response towards necroptosis.[1] This process is primarily mediated by the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, leading to the phosphorylation and oligomerization of Mixed Lineage Kinase Domain-Like protein (MLKL), which ultimately results in plasma membrane rupture.[2][3]
Key Signaling Pathway
The induction of necroptosis in macrophages by this compound in the presence of an appropriate stimulus, such as TNF-α or LPS, follows a well-defined signaling cascade. Under normal apoptotic conditions, caspase-8 would cleave and inactivate RIPK1 and RIPK3. However, in the presence of this compound, caspase-8 is inhibited, allowing for the formation of the necrosome, a signaling complex composed of RIPK1 and RIPK3.[2][4] This complex leads to the phosphorylation of MLKL, which then translocates to the plasma membrane, forms pores, and causes cell lysis.[3] In some cellular contexts, this compound treatment can also lead to the autocrine production of TNF-α, which then acts as the primary stimulus for necroptosis.[5][6]
Experimental Protocols
Materials
-
Macrophage cell line (e.g., J774A.1, RAW264.7, or bone marrow-derived macrophages (BMDMs))
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (pan-caspase inhibitor)
-
TNF-α (recombinant murine or human, depending on the cell origin) or LPS
-
Necrostatin-1 (RIPK1 inhibitor, for control)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Cell viability assays (e.g., Propidium Iodide (PI) staining solution, LDH cytotoxicity assay kit)
Protocol for Induction of Necroptosis in Macrophages
This protocol is a general guideline and may require optimization depending on the macrophage cell type.
-
Cell Seeding:
-
Seed macrophages in a 96-well plate at a density of 1 x 105 cells per well.
-
Incubate at 37°C, 5% CO2 overnight to allow for cell adherence.
-
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound and Necrostatin-1 in complete culture medium. A common concentration for this compound is 20 µM.[7] For Necrostatin-1, a concentration of 20 µM can be used as a negative control for necroptosis.[7]
-
Remove the old medium from the cells and add the medium containing this compound, Necrostatin-1 (for control wells), or vehicle (DMSO).
-
Incubate for 30 minutes at 37°C, 5% CO2.
-
-
Stimulation with TNF-α or LPS:
-
Prepare a working solution of TNF-α or LPS in a complete culture medium. A typical concentration for TNF-α is 10-100 ng/mL, and for LPS is 100 ng/mL.[7][8]
-
Add the TNF-α or LPS solution to the appropriate wells.
-
Incubate for 4 to 24 hours at 37°C, 5% CO2. The optimal incubation time should be determined empirically.
-
-
Assessment of Necroptosis:
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells, making it a reliable marker for necrotic cell death.
-
Add PI solution to each well at a final concentration of 1-2 µg/mL.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Measure fluorescence using a fluorescence microscope or a plate reader (Excitation: ~535 nm, Emission: ~617 nm).
-
-
Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
-
Experimental Workflow Diagram
Data Presentation
Quantitative data from necroptosis assays should be presented in a clear and structured format to allow for easy comparison between different treatment groups.
Table 1: Example Data from a PI Staining Assay
| Treatment Group | Mean Fluorescence Intensity (A.U.) | Standard Deviation | % Necroptotic Cells |
| Vehicle Control | 150 | 15 | 1.5% |
| This compound only | 165 | 20 | 1.8% |
| TNF-α only | 250 | 30 | 5.0% |
| This compound + TNF-α | 2500 | 210 | 85.0% |
| This compound + TNF-α + Nec-1 | 300 | 40 | 6.0% |
Table 2: Example Data from an LDH Release Assay
| Treatment Group | LDH Release (OD490) | Standard Deviation | % Cytotoxicity |
| Vehicle Control | 0.12 | 0.02 | 2.0% |
| This compound only | 0.14 | 0.03 | 2.5% |
| TNF-α only | 0.25 | 0.04 | 8.0% |
| This compound + TNF-α | 1.85 | 0.15 | 90.0% |
| This compound + TNF-α + Nec-1 | 0.30 | 0.05 | 10.0% |
Note: The tables above present hypothetical data for illustrative purposes. Actual results will vary depending on the experimental conditions.
Troubleshooting and Considerations
-
Cell Type Variability: Different macrophage cell lines and primary macrophages may exhibit varying sensitivity to this compound and necroptotic stimuli.[7] It is crucial to optimize the concentrations of reagents and incubation times for each cell type.
-
Reagent Quality: Ensure the quality and activity of this compound, TNF-α, and other reagents.
-
Distinguishing from Apoptosis and Pyroptosis: While this compound is a pan-caspase inhibitor, it is essential to include proper controls to confirm that the observed cell death is indeed necroptosis and not another form of programmed cell death. The use of Necrostatin-1, a specific inhibitor of RIPK1, is highly recommended to demonstrate the involvement of the necroptotic pathway.[7]
-
Autophagy Involvement: In some contexts, this compound can induce autophagy in addition to necroptosis.[4][6] Depending on the research question, it may be necessary to assess markers of autophagy.
By following these detailed protocols and considering the key aspects of the signaling pathway, researchers can reliably induce and study necroptosis in macrophages, paving the way for new discoveries in cellular biology and drug development.
References
- 1. invivogen.com [invivogen.com]
- 2. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. z-VAD-fmk-induced non-apoptotic cell death of macrophages: possibilities and limitations for atherosclerotic plaque stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Utilizing Z-YVAD-FMK for In Vivo Endotoxic Shock Studies
Introduction
Endotoxic shock, a severe systemic inflammatory response primarily triggered by lipopolysaccharide (LPS) from Gram-negative bacteria, remains a significant clinical challenge. The pathophysiology involves an overwhelming release of pro-inflammatory cytokines, leading to widespread tissue damage, organ failure, and high mortality. Macrophages are key players in this process, and their activation via pathways involving caspases is a critical area of research.[1][2][3][4] Z-YVAD-FMK is a highly specific, cell-permeable, and irreversible inhibitor of caspase-1.[5] This makes it an invaluable tool for investigating the role of the inflammasome and pyroptosis in the progression of endotoxic shock.
Mechanism of Action
Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a cysteine protease that plays a central role in inflammation.[6][7] Its activation is controlled by a multiprotein complex called the inflammasome.[8] In the context of endotoxic shock, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the transcription of pro-inflammatory cytokines like pro-IL-1β and pro-IL-18.[2] A secondary signal activates the inflammasome (e.g., NLRP3), which then activates pro-caspase-1 into its active form.
Active caspase-1 has two major functions:
-
Cytokine Processing : It cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are potent mediators of inflammation.[6][7]
-
Pyroptosis Induction : It cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and inserts into the cell membrane, forming pores that lead to a lytic, pro-inflammatory form of cell death known as pyroptosis.[9] This releases the mature cytokines and other cellular contents, further amplifying the inflammatory response.
This compound specifically targets and irreversibly binds to the catalytic site of caspase-1, preventing it from cleaving its substrates (pro-IL-1β, pro-IL-18, and GSDMD).[5][9] By inhibiting caspase-1, this compound effectively blocks the maturation of key inflammatory cytokines and prevents pyroptotic cell death, thereby reducing the systemic inflammation and tissue damage characteristic of endotoxic shock.[9] Studies using the related pan-caspase inhibitor Z-VAD-FMK have demonstrated that this inhibition can significantly reduce mortality and alleviate disease in animal models of endotoxic shock.[1][2][3]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key signaling pathway inhibited by this compound and a typical experimental workflow for its use in an endotoxic shock model.
Caption: this compound inhibits Caspase-1, blocking pyroptosis and cytokine maturation.
Caption: Workflow for in vivo study of this compound in an LPS-induced shock model.
Data Presentation
The following tables summarize quantitative data from a study using the pan-caspase inhibitor Z-VAD-FMK, which is illustrative for designing experiments with the more specific this compound.
Table 1: Effect of Z-VAD-FMK on Survival Rate in LPS-Induced Endotoxic Shock Data derived from Li et al., 2019.[2][10] Mice were pre-treated with Z-VAD-FMK or vehicle (saline) 2 hours before a lethal LPS challenge.
| Treatment Group (n=10/group) | LPS Dose (μg/g) | Z-VAD-FMK Dose (μg/g) | Survival Rate at 24h (%) | Mean Survival Time (hours) |
| Vehicle + LPS | 40 | 0 | 0% | 12.5 |
| Z-VAD-FMK + LPS | 40 | 5 | 10% | 15.0 |
| Z-VAD-FMK + LPS | 40 | 10 | 30% | 18.5 |
| Z-VAD-FMK + LPS | 40 | 20 | 50% | 22.0 |
Table 2: Effect of Z-VAD-FMK on Serum Cytokine Levels Data derived from Li et al., 2019.[2] Serum was collected 6 hours after LPS challenge (10 μg/g). Data are presented as mean ± SEM.
| Treatment Group | TNF-α (pg/mL) | IL-12 (pg/mL) | IL-6 (pg/mL) |
| Saline Control | ~100 | ~50 | ~150 |
| Vehicle + LPS | ~3200 | ~1500 | ~4500 |
| Z-VAD-FMK (20 μg/g) + LPS | ~1800 | ~800 | ~2500 |
Experimental Protocols
Protocol 1: Induction of Endotoxic Shock in Mice and Treatment with this compound
This protocol describes a method for inducing endotoxic shock using LPS in mice and assessing the protective effects of the caspase-1 inhibitor this compound.
1. Materials and Reagents
-
Animals: 6- to 8-week-old C57BL/6 mice.
-
This compound: (Selleck Chemicals, InvivoGen, or equivalent).
-
Lipopolysaccharide (LPS): From E. coli O111:B4 (InvivoGen or equivalent).
-
Vehicle: Sterile Dimethyl Sulfoxide (DMSO) and sterile, pyrogen-free 0.9% Saline.
-
Anesthesia: Isoflurane or other approved anesthetic for terminal procedures.
-
Equipment: Syringes (1 mL), needles (27-30 gauge), animal scale, sterile tubes for sample collection.
2. Reagent Preparation
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 20 mg/mL). Store at -20°C.
-
This compound Working Solution: On the day of the experiment, dilute the stock solution in sterile saline to the final desired concentration for injection. The final DMSO concentration should be below 5% to minimize toxicity. For a 20 μg/g dose in a 20g mouse (400 μg total) administered in 200 μL, the concentration would be 2 mg/mL.
-
LPS Solution: Reconstitute LPS in sterile, pyrogen-free saline to a working concentration (e.g., 0.5 mg/mL for a 25 μg/g dose in a 20g mouse administered in 200 μL).[11]
3. Experimental Procedure
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (minimum n=8-10 per group for survival studies):
-
Group 1: Vehicle Control (e.g., 5% DMSO in Saline) + Saline
-
Group 2: Vehicle Control + LPS
-
Group 3: this compound + LPS
-
-
Inhibitor Administration: Weigh each mouse and administer the prepared this compound working solution or Vehicle Control via intraperitoneal (i.p.) injection. A typical dose is 20 μg/g of body weight.[2]
-
Incubation: Return mice to their cages for a 2-hour pretreatment period.[2]
-
Induction of Shock: Weigh each mouse again and administer the prepared LPS solution or sterile saline via i.p. injection. The dose of LPS must be optimized for the desired outcome; a lethal dose (e.g., 25-50 μg/g) is used for survival studies, while a sub-lethal dose (e.g., 10 μg/g) is used for mechanistic studies.[2][11]
-
Monitoring:
-
For Survival Studies: Monitor mice every 1-2 hours for the first 12 hours, then every 4-6 hours for up to 72 hours. Record signs of morbidity (lethargy, ruffled fur, huddling) and time of death.[11]
-
For Mechanistic Studies: At predetermined endpoints (e.g., 6 hours for peak cytokine response, 12-24 hours for organ damage), euthanize mice according to approved protocols.[2]
-
4. Sample Collection and Analysis
-
Blood Collection: Collect blood via cardiac puncture into serum separator tubes. Allow to clot, then centrifuge to collect serum for cytokine analysis by ELISA.
-
Tissue Collection: Perfuse animals with cold PBS. Collect organs of interest (e.g., liver, lungs, spleen) and fix in 10% neutral buffered formalin for histology or snap-freeze in liquid nitrogen for molecular analysis.[2]
-
Analysis:
-
Survival: Plot survival data using a Kaplan-Meier curve and analyze with a log-rank test.[10]
-
Cytokine Levels: Measure levels of TNF-α, IL-6, and IL-1β in the serum using commercially available ELISA kits.
-
Histopathology: Embed fixed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue injury, such as inflammatory cell infiltration and edema.[2]
-
Cell Death: Perform TUNEL staining on tissue sections to detect apoptotic and pyroptotic cells.[2]
-
References
- 1. wisconsin-uwm.primo.exlibrisgroup.com [wisconsin-uwm.primo.exlibrisgroup.com]
- 2. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Caspase-1 Regulates Escherichia coli Sepsis and Splenic B Cell Apoptosis Independently of Interleukin-1β and Interleukin-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of caspase-1 activation in gram-negative sepsis and experimental endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Bovine Embryo Cryopreservation with Z-Yvad-fmk
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation of bovine embryos is a cornerstone of modern cattle breeding, facilitating the global dissemination of elite genetics and preserving valuable biological material. However, the processes of freezing and thawing inflict significant stress on embryos, often leading to cellular damage and apoptosis (programmed cell death), which compromises embryo viability and subsequent pregnancy rates. A key pathway mediating this damage is the activation of caspases, a family of proteases that execute the apoptotic cascade.
Z-Yvad-fmk is a cell-permeable, irreversible pan-caspase inhibitor that has emerged as a promising cryoprotectant additive. By blocking the activity of multiple caspases, this compound can mitigate cryopreservation-induced apoptosis, thereby improving the post-thaw survival and developmental competence of bovine embryos.[1][2] These application notes provide a comprehensive overview of the use of this compound in bovine embryo cryopreservation, including its mechanism of action, quantitative effects on embryo viability, and detailed experimental protocols.
Mechanism of Action
Cryopreservation induces a range of cellular stresses, including osmotic stress, ice crystal formation, and the generation of reactive oxygen species (ROS). These stressors can trigger the intrinsic apoptotic pathway, which is mediated by the mitochondria.[3] This pathway involves the activation of initiator caspases, such as caspase-9, which in turn activate effector caspases like caspase-3.[4] Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving numerous cellular proteins and leading to DNA fragmentation, a hallmark of apoptotic cell death.[5]
This compound acts by binding to the catalytic site of caspases, thereby irreversibly inhibiting their proteolytic activity.[6] By adding this compound to the vitrification, warming, and post-thaw culture media, the activation of the caspase cascade is blocked at a critical juncture. This inhibition prevents the downstream events of apoptosis, preserving cellular integrity and enhancing the cryotolerance of the embryos.[1][7]
Quantitative Data Summary
The addition of 20 µM this compound during the vitrification/warming process and subsequent in vitro culture has been shown to significantly improve the cryotolerance of in vitro-produced (IVP) bovine blastocysts.[1][2] The following tables summarize the key findings from published research.
Table 1: Effect of this compound on Post-Warming Survival and Hatching Rates of Bovine Blastocysts
| Treatment Group | Number of Embryos | Survival Rate (%) (48h post-warming) | Hatching Rate (%) (48h post-warming) |
| Control | 184 | 51.1 | 17.6 |
| 20 µM this compound | 156 | 76.1 | 26.5 |
Data sourced from Pero et al., 2018.[1]
Table 2: Effect of this compound on Apoptosis in Bovine Blastocysts Post-Cryopreservation
| Treatment Group | Average Number of Apoptotic Cells (TUNEL-positive) | Percentage of Apoptotic Cells (%) |
| Control | 7.7 ± 0.5 | 6.1 ± 0.5 |
| 20 µM this compound | 4.7 ± 0.3 | 3.4 ± 0.2 |
Data sourced from Pero et al., 2018.[1]
Table 3: Effect of this compound on Total Cell Number in Bovine Blastocysts Post-Cryopreservation
| Treatment Group | Average Total Cell Number |
| Control | 128.9 ± 1.6 |
| 20 µM this compound | 128.9 ± 1.6 |
Data from a related study by Pero et al. indicates no significant difference in total cell numbers between the control and this compound treated groups, suggesting the inhibitor's primary role is in preventing cell death rather than promoting proliferation.[2]
Experimental Protocols
The following protocols provide a detailed methodology for the application of this compound in the cryopreservation of bovine embryos and the subsequent evaluation of its effects.
Protocol 1: Vitrification and Warming of Bovine Blastocysts with this compound
This protocol is adapted for the Cryotop method, a widely used vitrification technique.
Materials:
-
Day 7 in vitro-produced bovine blastocysts (Grade 1 and 2)
-
Holding Medium (HM): TCM-199 with HEPES, supplemented with 20% Fetal Bovine Serum (FBS)
-
Equilibration Solution (ES): HM containing 7.5% ethylene glycol and 7.5% dimethyl sulfoxide (DMSO)
-
Vitrification Solution (VS): HM containing 16.5% ethylene glycol, 16.5% DMSO, and 0.5 M sucrose
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Warming Solution 1 (WS1): HM with 0.25 M sucrose
-
Warming Solution 2 (WS2): HM with 0.15 M sucrose
-
Cryotop devices
-
Liquid nitrogen
Procedure:
-
Preparation:
-
Prepare fresh ES, VS, WS1, and WS2 on the day of use.
-
Add this compound from the stock solution to the ES, VS, WS1, and WS2 to a final concentration of 20 µM. For the control group, use media without this compound.
-
Aliquot the solutions into a vitrification plate at room temperature (25°C).
-
-
Vitrification:
-
Transfer 3-5 blastocysts into the ES drop containing 20 µM this compound. Incubate for 3 minutes.
-
Move the blastocysts into the VS drop with 20 µM this compound.
-
Within 1 minute, load the embryos onto the tip of the Cryotop strip in a minimal volume of VS.
-
Immediately plunge the Cryotop into liquid nitrogen.
-
-
Warming:
-
Remove the Cryotop from liquid nitrogen and quickly immerse the tip into the WS1 drop (at 37°C) containing 20 µM this compound for 1 minute.
-
Transfer the embryos to the WS2 drop with 20 µM this compound and incubate for 5 minutes at room temperature.
-
Wash the embryos twice in HM before transferring to the post-warming culture medium.
-
Protocol 2: Post-Warming In Vitro Culture
Materials:
-
Warmed bovine blastocysts
-
In Vitro Culture (IVC) Medium: e.g., Synthetic Oviductal Fluid (SOF) supplemented with essential and non-essential amino acids and 5% FBS.
-
This compound stock solution
-
Culture dishes and mineral oil
Procedure:
-
Prepare IVC drops (e.g., 50 µL) in a culture dish and cover with mineral oil.
-
Add this compound to the IVC medium to a final concentration of 20 µM.
-
Place the warmed blastocysts into the prepared culture drops.
-
Culture the embryos for 48 hours at 38.5°C in a humidified atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
-
Assess survival (re-expansion of the blastocoel) and hatching rates at 24 and 48 hours post-warming.
Protocol 3: TUNEL Assay for Apoptosis Detection in Whole Embryos
This protocol is for detecting DNA fragmentation in whole blastocysts.
Materials:
-
Warmed and cultured blastocysts
-
Phosphate-Buffered Saline (PBS) with 0.1% Polyvinylpyrrolidone (PVP)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.5% Triton X-100 in PBS
-
In Situ Cell Death Detection Kit (e.g., Fluorescein-based)
-
Nuclear counterstain (e.g., Hoechst 33342 or Propidium Iodide)
-
Mounting medium with anti-fade
Procedure:
-
Fixation:
-
Wash embryos three times in PBS-PVP.
-
Fix the embryos in a 100 µL drop of 4% PFA for 1 hour at room temperature.
-
Wash three times in PBS-PVP.
-
-
Permeabilization:
-
Incubate the fixed embryos in the permeabilization solution for 1 hour at room temperature.
-
Wash three times in PBS-PVP.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the embryos in a 25-50 µL drop of the TUNEL reaction mixture for 1 hour at 37°C in the dark.
-
As a positive control, pre-incubate some fixed and permeabilized embryos with DNase I (10 U/mL) for 20 minutes at 37°C before the TUNEL reaction.
-
As a negative control, incubate embryos in the label solution without the TdT enzyme.
-
-
Nuclear Counterstaining and Mounting:
-
Wash the embryos three times in PBS-PVP.
-
Incubate in a drop of Hoechst 33342 (10 µg/mL) or Propidium Iodide (if cells are not permeabilized for this stain) for 15 minutes in the dark.
-
Wash extensively in PBS-PVP.
-
Mount the embryos on a glass slide in a small drop of mounting medium and cover with a coverslip.
-
-
Imaging and Analysis:
-
Visualize the embryos using a fluorescence or confocal microscope.
-
Count the total number of nuclei (blue with Hoechst) and the number of apoptotic nuclei (green with fluorescein-TUNEL).
-
Calculate the apoptotic index as (number of apoptotic nuclei / total number of nuclei) x 100.
-
Protocol 4: Immunostaining for Cleaved Caspase-3
This protocol outlines the detection of active caspase-3 in whole blastocysts.
Materials:
-
Warmed and cultured blastocysts
-
PBS with 0.1% PVP
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.5% Triton X-100 in PBS
-
Blocking solution: PBS with 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20
-
Primary antibody: Rabbit anti-cleaved caspase-3
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Procedure:
-
Fixation and Permeabilization:
-
Follow steps 1 and 2 from the TUNEL assay protocol.
-
-
Blocking:
-
Incubate embryos in the blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the embryos overnight at 4°C in the primary antibody solution (diluted in blocking solution, e.g., 1:200).
-
-
Washing:
-
Wash the embryos three times for 15 minutes each in PBS with 0.1% Tween-20.
-
-
Secondary Antibody Incubation:
-
Incubate the embryos in the fluorescently-labeled secondary antibody (diluted in blocking solution, e.g., 1:500) for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the embryos three times for 15 minutes each in PBS with 0.1% Tween-20 in the dark.
-
Perform nuclear counterstaining as described in the TUNEL protocol.
-
Mount the embryos on a slide as previously described.
-
-
Imaging:
-
Visualize the embryos using a fluorescence or confocal microscope. The presence of a specific fluorescent signal indicates the location of activated caspase-3.
-
Conclusion
The use of the pan-caspase inhibitor this compound at a concentration of 20 µM during the cryopreservation and post-warming culture of bovine embryos significantly enhances their cryotolerance. This is evidenced by increased survival and hatching rates, and a marked reduction in the incidence of apoptosis.[1] The provided protocols offer a detailed framework for researchers to implement this strategy and to quantitatively assess its benefits. The inhibition of apoptosis through caspase blockade represents a valuable and practical approach to improve the efficiency of bovine embryo cryopreservation, with potential applications in both research and commercial embryo transfer programs. Further studies may be warranted to evaluate the long-term developmental competence of embryos treated with this compound following transfer into recipients.[1]
References
Application Notes and Protocols: A Guide to Assessing Z-YVAD-FMK Efficacy in Inhibiting Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the efficacy of Z-YVAD-FMK, a specific and irreversible inhibitor of caspase-1, in preventing apoptotic cell death. This document outlines the underlying signaling pathways, detailed experimental protocols, and methods for quantitative data analysis. While this compound is highly specific for caspase-1, which is a key mediator of pyroptosis, it is also implicated in certain apoptotic pathways. For broader inhibition of apoptosis, the pan-caspase inhibitor Z-VAD-FMK is often utilized. This guide will address methodologies applicable to both, with a primary focus on this compound.
Mechanism of Action: Caspase-1 Inhibition
Caspase-1 is a cysteine protease primarily known for its role in inflammation. It is typically activated by multiprotein complexes called inflammasomes in response to pathogenic and endogenous danger signals. Once active, caspase-1 cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. It also cleaves Gasdermin D (GSDMD) to initiate a pro-inflammatory form of cell death called pyroptosis. However, caspase-1 can also trigger apoptosis, often through the activation of downstream executioner caspases such as caspase-3 and -7.[1]
This compound (Benzyloxycarbonyl-Tyr-Val-Ala-Asp-Fluoromethyl Ketone) is a cell-permeable peptide that irreversibly binds to the catalytic site of caspase-1, thereby preventing its proteolytic activity.[2][3] Assessing its efficacy requires methods that can specifically detect the hallmarks of apoptosis and distinguish it from other forms of cell death.
Data Presentation: Summary of Quantitative Data
Effective assessment requires quantifiable data. The following tables provide examples of working concentrations and typical results obtained from efficacy studies.
Table 1: Recommended Working Concentrations for Caspase Inhibitors This table summarizes typical concentrations used in cell culture experiments. The optimal concentration can vary depending on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment.
| Inhibitor | Target | Cell Type | Typical Concentration Range | Reference(s) |
| This compound | Caspase-1 | Bone Marrow-Derived Macrophages (BMDMs) | 5 - 100 µM | [2][4] |
| Caco-2 cells | 100 µM | [3] | ||
| Z-VAD-FMK | Pan-Caspase | Human Granulosa Cells | 10 - 50 µM | [5] |
| U937 Human Leukemia Cells | 20 µM | [6] | ||
| Primary Rat Microglia | 20 - 50 µM | [7] | ||
| T Cells / Jurkat Cells | 50 - 100 µM | [8] |
Table 2: Example of Quantitative Apoptosis Inhibition by Z-VAD-FMK This table illustrates the protective effect of Z-VAD-FMK on etoposide-induced apoptosis in human granulosa cell lines, as measured by flow cytometry.
| Cell Line | Treatment | Viable Cells (%) | Apoptotic Cells (%) | Reference(s) |
| GC1a | Control | 95.1 ± 0.5 | 4.2 ± 0.4 | [5] |
| Etoposide (50 µg/ml) | 60.3 ± 2.1 | 35.8 ± 1.9 | [5] | |
| Etoposide + Z-VAD-FMK (50 µM) | 81.2 ± 1.5 | 16.5 ± 1.4 | [5] | |
| HGL5 | Control | 96.2 ± 0.3 | 3.1 ± 0.3 | [5] |
| Etoposide (50 µg/ml) | 55.4 ± 3.2 | 40.1 ± 2.8 | [5] | |
| Etoposide + Z-VAD-FMK (50 µM) | 75.9 ± 2.7 | 21.3 ± 2.5 | [5] | |
| Data are represented as mean ± S.E.M. |
Experimental Workflow and Key Protocols
A generalized workflow for assessing the efficacy of this compound involves inducing apoptosis in a cell culture system, treating the cells with the inhibitor, and then using specific assays to measure the extent of apoptosis.
This is the most common method for detecting apoptosis by flow cytometry. It distinguishes between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Propidium Iodide (PI) or 7-AAD staining solution
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the desired stimulus in the presence or absence of this compound. Include untreated and vehicle-treated controls.
-
Harvest Cells: Collect 1-5 x 10^5 cells per sample. For adherent cells, use a gentle detachment method like trypsin or EDTA.
-
Wash: Wash cells twice with cold 1X PBS by centrifuging at 300-600 x g for 5 minutes and carefully removing the supernatant.[5][9]
-
Resuspend: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[10]
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[9]
-
Incubate: Gently mix and incubate for 10-15 minutes at room temperature in the dark.[10]
-
PI Staining: Add 5 µL of PI staining solution to the cell suspension immediately before analysis. Do not wash after this step.[9][11]
-
Dilute (Optional but Recommended): Add 400 µL of 1X Binding Buffer to each tube to increase the volume for analysis.[10]
-
Analyze: Analyze the samples by flow cytometry within one hour. Set up appropriate compensation and gates using unstained and single-stained controls.
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-OH ends of DNA strand breaks.[12]
Materials:
-
In Situ Apoptosis Detection Kit (e.g., ApopTag®)[13]
-
4% Paraformaldehyde in PBS (for fixation)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Terminal deoxynucleotidyl transferase (TdT) Enzyme
-
Labeled nucleotides (e.g., Br-dUTP or FITC-dUTP)
-
Fluorescence microscope or flow cytometer
Procedure (for adherent cells/tissue sections):
-
Sample Preparation: Grow cells on coverslips or prepare tissue sections. After experimental treatment, wash with PBS.
-
Fixation: Fix the samples with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[14][15]
-
Wash: Wash twice with PBS for 5 minutes each.[14]
-
Permeabilization: Incubate cells with permeabilization solution for 2-15 minutes on ice or at room temperature. This step is critical and may require optimization.[15]
-
TdT Labeling: Wash again with PBS. Add the TdT reaction mixture (containing TdT enzyme and labeled nucleotides) to the samples.
-
Incubate: Incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Stop Reaction: Wash the samples thoroughly with PBS to stop the reaction.
-
Detection (if using indirect method): If using biotin-labeled nucleotides, incubate with a streptavidin-fluorophore conjugate.
-
Counterstain & Mount: Counterstain nuclei with DAPI or Hoechst. Mount the coverslips on slides.
-
Analyze: Visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. For flow cytometry, follow the kit manufacturer's protocol for cell suspensions.[16]
Western blotting can be used to detect the cleavage of key apoptotic proteins. The cleavage of PARP (Poly (ADP-ribose) polymerase) by caspase-3 is a classic indicator of apoptosis. Detection of cleaved (active) forms of caspases-3, -8, or -9 also confirms apoptotic signaling.[8]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and equipment
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved-Caspase-3, anti-PARP, anti-Caspase-8)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Prepare Lysates: After treatment, harvest cells and lyse them in cold lysis buffer.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash: Repeat the wash step.
-
Detect: Apply the chemiluminescent substrate and capture the signal using an imaging system. Look for the appearance of cleaved protein bands (e.g., 89 kDa fragment for PARP) in apoptotic samples and their reduction in inhibitor-treated samples.
Important Considerations and Troubleshooting
-
Specificity: While this compound is specific for caspase-1, the more widely used Z-VAD-FMK is a pan-caspase inhibitor. Ensure you are using the correct inhibitor for your experimental question. Note that Z-VAD-FMK can have off-target effects, including inducing necroptosis by inhibiting caspase-8 or inducing autophagy.[7][17][18]
-
Apoptosis vs. Pyroptosis: Since this compound targets caspase-1, it will inhibit pyroptosis. It is crucial to use assays that can differentiate between apoptosis and pyroptosis/necrosis. For example, combining Annexin V staining with a lactate dehydrogenase (LDH) release assay (which measures membrane rupture) can help distinguish the lytic cell death of pyroptosis from the membrane-blebbing of apoptosis.
-
Controls: Always include positive and negative controls. A positive control for apoptosis could be cells treated with a known inducer like staurosporine or etoposide.[5][19] A negative control is untreated cells, and a vehicle control (e.g., DMSO) is essential as most inhibitors are dissolved in it.
-
Dose and Time Dependence: The efficacy of this compound is dose- and time-dependent. Perform dose-response and time-course experiments to determine the optimal experimental conditions for your specific model system.[5]
References
- 1. Caspase-1-Dependent and -Independent Cell Death Pathways in Burkholderia pseudomallei Infection of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Caspase | TargetMol [targetmol.com]
- 4. Frontiers | Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice [frontiersin.org]
- 5. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 13. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-Yvad-fmk in Ischemia/Reperfusion Injury Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Z-Yvad-fmk, a broad-spectrum caspase inhibitor, in the study of ischemia/reperfusion (I/R) injury. Detailed protocols for key in vivo and in vitro experiments are provided to facilitate the design and execution of research in this field.
Introduction
Ischemia/reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This secondary injury is a significant concern in clinical settings such as stroke, myocardial infarction, and organ transplantation. The pathophysiology of I/R injury is complex, involving multiple interconnected pathways, including apoptosis (programmed cell death) and pyroptosis (a pro-inflammatory form of programmed cell death). Caspases, a family of cysteine proteases, play a central role in orchestrating these cell death pathways.
Z-Val-Ala-Asp(OMe)-fluoromethylketone (this compound) is a cell-permeable, irreversible pan-caspase inhibitor. By blocking the activity of multiple caspases, this compound serves as a critical research tool to elucidate the roles of apoptosis and pyroptosis in I/R injury and to evaluate the therapeutic potential of caspase inhibition.
Mechanism of Action
This compound covalently binds to the catalytic site of caspases, thereby irreversibly inhibiting their activity. In the context of I/R injury, this compound has been shown to interfere with two major cell death pathways:
-
Apoptosis: I/R injury triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to characteristic morphological and biochemical changes of apoptotic cell death. This compound, by inhibiting these caspases, can reduce the extent of apoptosis in reperfused tissues.
-
Pyroptosis: This inflammatory form of cell death is prominently mediated by caspase-1 and, in some contexts, caspase-11 (in mice) or caspases-4/5 (in humans). Upon activation by inflammasomes, which sense cellular danger signals abundant in I/R, caspase-1 cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][2] this compound can inhibit caspase-1, thereby preventing GSDMD cleavage and the subsequent inflammatory cascade.[3]
Signaling Pathways in Ischemia/Reperfusion Injury
Caption: this compound inhibits key caspases in both pyroptosis and apoptosis pathways during I/R injury.
Data Presentation: Efficacy of this compound in I/R Injury Models
| I/R Model | Species | This compound Dosage & Administration | Key Findings | Reference(s) |
| Myocardial I/R | Rat | 1.65-3.3 mg/kg, IV, 15 min before I/R | Reduced infarct size by ~40-53%; Improved Left Ventricular function. | [4][5] |
| Myocardial I/R | Mouse | Not specified | Did not reduce infarct size. | [4] |
| Cerebral I/R (MCAo) | Rat | 120-240 ng, intracerebroventricularly (i.c.v.), pre- and post-ischemia | Significantly reduced cortical infarction. | [6][7] |
| Renal I/R | Mouse | Not specified | Prevented I/R-induced apoptosis and inflammation. | [3] |
| Cardiomyocytes (in vitro) | Chick | 100 µM, during reperfusion | Decreased cell death from 49% to 25%. | |
| Cardiomyocytes (H9c2, in vitro) | Rat | 50 µM, during hypoxia | Increased cell survival. | [8] |
Experimental Workflow for In Vivo I/R Studies
Caption: A typical experimental workflow for evaluating this compound in an in vivo I/R injury model.
Experimental Protocols
In Vivo Myocardial Ischemia/Reperfusion Model (Rat)
This protocol is adapted from models of left anterior descending (LAD) coronary artery occlusion.[5][9]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)[5]
-
Anesthetics (e.g., isoflurane, or ketamine/xylazine)
-
Ventilator
-
Surgical instruments
-
6-0 silk suture
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and intubate for mechanical ventilation. Maintain anesthesia throughout the surgical procedure.
-
Surgical Preparation: Perform a left thoracotomy to expose the heart.
-
LAD Ligation: Carefully pass a 6-0 silk suture under the left anterior descending (LAD) coronary artery.
-
Drug Administration: 15 minutes prior to ischemia, administer this compound (e.g., 3.3 mg/kg) or vehicle via intravenous (IV) injection (e.g., tail vein).[5]
-
Ischemia: Induce myocardial ischemia by tightening the suture around the LAD artery. Successful occlusion is confirmed by the appearance of a pale, ischemic region in the myocardium. Maintain ischemia for a predetermined period (e.g., 30 minutes).[5]
-
Reperfusion: Release the ligature to allow blood flow to resume. Reperfusion is confirmed by the return of color to the previously ischemic area.
-
Closure and Recovery: Close the chest cavity and allow the animal to recover from anesthesia. Provide appropriate post-operative care and analgesia.
-
Endpoint Analysis: After a specified reperfusion period (e.g., 2 or 24 hours), euthanize the animal and harvest the heart for analysis (e.g., TTC staining for infarct size).
In Vitro Hypoxia/Reoxygenation Model (H9c2 Cardiomyocytes)
This protocol describes a common in vitro model to simulate I/R injury.[10][11][12]
Materials:
-
H9c2 rat cardiomyoblasts
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Hypoxia chamber or incubator capable of maintaining 1% O₂, 5% CO₂, 94% N₂
-
This compound (e.g., 50 µM)[8]
-
Vehicle (e.g., DMSO)
-
Reagents for endpoint assays (e.g., LDH assay kit)
Procedure:
-
Cell Culture: Plate H9c2 cells in appropriate culture vessels and grow to ~80% confluency.
-
Pre-treatment: Replace the culture medium with fresh medium containing this compound (e.g., 50 µM) or vehicle. Incubate for a specified pre-treatment time (e.g., 1 hour).
-
Hypoxia: Place the culture plates in a hypoxia chamber for a duration sufficient to induce injury (e.g., 12-24 hours).
-
Reoxygenation: Return the plates to a normoxic incubator (standard 95% air, 5% CO₂) for a specified reperfusion period (e.g., 2-6 hours). The medium containing this compound or vehicle can be replaced with fresh medium or maintained during reoxygenation depending on the experimental design.
-
Endpoint Analysis: Collect the culture supernatant and/or cell lysates for analysis.
-
Cell Viability/Death: Assess cell death by measuring the release of lactate dehydrogenase (LDH) into the culture supernatant using a commercially available kit.
-
Quantification of Infarct Size by TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a redox indicator that is reduced by dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking these enzymes, remains pale.[13][14][15]
Materials:
-
Harvested hearts from in vivo experiments
-
1% TTC solution in phosphate-buffered saline (PBS), pH 7.4
-
10% neutral buffered formalin
-
Heart slicing matrix or apparatus
-
High-resolution scanner or camera
Procedure:
-
Heart Preparation: Excise the heart and wash briefly in cold PBS to remove excess blood.
-
Slicing: Chill the heart to firm the tissue. Slice the ventricles transversely into uniform sections (e.g., 1-2 mm thick) from apex to base.
-
Staining: Immerse the slices in a 1% TTC solution at 37°C for 20-30 minutes. Protect from light.
-
Fixation: After staining, fix the slices in 10% formalin to enhance the color contrast and preserve the tissue.
-
Imaging: Arrange the slices and photograph or scan both sides of each slice. Include a scale bar in the image.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to measure the total area of the left ventricle (LV) and the area of the infarct (pale region) for each slice.
-
Calculation: Calculate the infarct size as a percentage of the total LV area or the area at risk (if determined).
Detection of Apoptosis by TUNEL Assay
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[16][17][18]
Materials:
-
Paraffin-embedded or frozen tissue sections
-
Commercially available TUNEL assay kit (colorimetric or fluorescent)
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100 in sodium citrate)
-
Counterstain (e.g., DAPI or Hematoxylin)
-
Microscope
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections, or fix frozen sections.
-
Permeabilization: Treat sections with Proteinase K to retrieve antigenic sites, followed by a permeabilization solution to allow entry of labeling reagents.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase and labeled nucleotides) according to the manufacturer's instructions.
-
Detection: For fluorescent kits, visualize the signal directly. For colorimetric kits, apply a converter reagent (e.g., anti-fluorescein antibody conjugated to peroxidase) followed by a substrate (e.g., DAB).
-
Counterstaining: Counterstain the nuclei to visualize all cells in the tissue section.
-
Microscopy and Quantification: Image the sections using a bright-field or fluorescence microscope. Quantify apoptosis by counting the number of TUNEL-positive nuclei and expressing it as a percentage of the total number of nuclei in several high-power fields.
Conclusion
This compound is an invaluable pharmacological tool for investigating the complex mechanisms of cell death in ischemia/reperfusion injury. By inhibiting caspases, it allows researchers to dissect the relative contributions of apoptosis and pyroptosis to tissue damage in various organs. The protocols outlined in these notes provide a foundation for conducting robust and reproducible experiments to explore the therapeutic potential of targeting caspase-mediated cell death in I/R-related pathologies.
References
- 1. Role of Caspase 1 in Ischemia/Reperfusion Injury of the Myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Impaired IL-18 processing protects caspase-1–deficient mice from ischemic acute renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase inhibitor zVAD.fmk reduces infarct size after myocardial ischaemia and reperfusion in rats but not in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potentials of cell death inhibitors in rats with cardiac ischaemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A refined TTC assay precisely detects cardiac injury and cellular viability in the infarcted mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Early phase acute myocardial infarct size quantification: validation of the triphenyl tetrazolium chloride tissue enzyme staining technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation | Semantic Scholar [semanticscholar.org]
- 18. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-Yvad-fmk Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Z-Yvad-fmk, a broad-spectrum caspase inhibitor, in various mouse models. This compound is a valuable tool for studying apoptosis and inflammation, and its proper application is crucial for obtaining reliable and reproducible results.
Introduction
This compound (benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone) is a cell-permeable and irreversible pan-caspase inhibitor. It effectively blocks the activity of multiple caspases, key mediators of apoptosis (programmed cell death).[1] By inhibiting caspases, this compound can prevent apoptosis in numerous cell types and experimental settings.[1][2] Interestingly, under certain inflammatory conditions, the inhibition of caspase-8 by this compound can shift the mode of cell death from apoptosis to necroptosis, a form of programmed necrosis.[2][3] This inhibitor is widely used in preclinical studies to investigate the role of caspase-dependent pathways in various disease models, including endotoxic shock, sepsis, and atherosclerosis.[2][4][5][6]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in mouse models.
Table 1: In Vivo Efficacy of this compound in an Endotoxic Shock Model
| Parameter | Model | Treatment Group | Control Group (LPS only) | Outcome | Reference |
| Survival Rate | C57BL/6 mice + LPS (40 µg/g) | This compound (5, 10, or 20 µg/g, i.p.) | Vehicle (saline) | Significantly increased survival rate and extended survival time.[2] | [2] |
| Serum TNF-α | C57BL/6 mice + LPS (10 µg/g) | This compound (20 µg/g, i.p.) | Vehicle (saline) | Significantly reduced levels.[2] | [2] |
| Serum IL-12 | C57BL/6 mice + LPS (10 µg/g) | This compound (20 µg/g, i.p.) | Vehicle (saline) | Significantly reduced levels.[2] | [2] |
| Serum IL-6 | C57BL/6 mice + LPS (10 µg/g) | This compound (20 µg/g, i.p.) | Vehicle (saline) | Significantly reduced levels.[2] | [2] |
| Apoptotic Cells (TUNEL) in Liver | C57BL/6 mice + LPS (10 µg/g) | This compound (5, 10, or 20 µg/g, i.p.) | Vehicle (saline) | Significantly reduced percentage of apoptotic cells.[2] | [2] |
| Apoptotic Cells (TUNEL) in Lung | C57BL/6 mice + LPS (10 µg/g) | This compound (5, 10, or 20 µg/g, i.p.) | Vehicle (saline) | Significantly reduced percentage of apoptotic cells.[2] | [2] |
Table 2: Effects of this compound in an Atherosclerosis Mouse Model
| Parameter | Model | Treatment Group | Control Group (Vehicle) | Outcome | Reference |
| Atherosclerotic Lesion Formation | ApoE-/- mice on a high-fat diet | This compound (200 µ g/day , i.p. for 4 weeks) | Vehicle (2% DMSO) | Significantly reduced lesion formation.[4][5] | [4][5] |
| Activated Caspase-1 (p10) in Aorta | ApoE-/- mice on a high-fat diet | This compound (200 µ g/day , i.p. for 4 weeks) | Vehicle (2% DMSO) | Remarkably reduced protein levels.[4][5] | [4][5] |
| Cleaved IL-1β in Aorta | ApoE-/- mice on a high-fat diet | This compound (200 µ g/day , i.p. for 4 weeks) | Vehicle (2% DMSO) | Significantly decreased protein levels.[4][5] | [4][5] |
| HMGB1 in Aorta | ApoE-/- mice on a high-fat diet | This compound (200 µ g/day , i.p. for 4 weeks) | Vehicle (2% DMSO) | Significantly decreased protein levels.[4][5] | [4][5] |
Signaling Pathways
This compound acts as a pan-caspase inhibitor, targeting multiple caspases involved in apoptosis and inflammation. Its mechanism of action can be visualized in the following signaling pathways.
Caption: this compound inhibits apoptosis by blocking the activation of initiator (Caspase-8) and executioner (Caspase-3) caspases.
Caption: this compound inhibits pyroptosis by blocking Caspase-1 activation, preventing the maturation of IL-1β and the cleavage of Gasdermin D (GSDMD).
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a powder. Reconstitute it in sterile, moisture-free DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[7]
-
Storage: Store the DMSO stock solution at -20°C or -80°C. Use fresh DMSO, as moisture can reduce the solubility and stability of the compound.[7]
2. General Experimental Workflow for In Vivo Administration
Caption: A generalized workflow for in vivo studies involving this compound administration in mouse models.
3. Protocol for this compound Administration in a Mouse Model of Endotoxic Shock
-
Animal Model: 6-8 week old C57BL/6 mice.[2]
-
Reagents:
-
This compound stock solution (in DMSO).
-
Sterile saline (0.9% NaCl).
-
Lipopolysaccharide (LPS) from E. coli.
-
-
Procedure:
-
Prepare the this compound working solution by diluting the DMSO stock in sterile saline. The final concentration of DMSO in the vehicle should be low (e.g., <5%) to avoid toxicity.
-
Administer this compound at a dose of 5, 10, or 20 µg/g of body weight via intraperitoneal (i.p.) injection.[2]
-
The control group should receive an equivalent volume of the vehicle (e.g., saline with the same percentage of DMSO).[2]
-
Two hours after the this compound or vehicle administration, induce endotoxic shock by i.p. injection of LPS (10-40 µg/g of body weight).[2]
-
Monitor the mice for survival and clinical signs of endotoxemia.[2]
-
For mechanistic studies, collect blood samples (e.g., at 6 hours post-LPS) for cytokine analysis (ELISA) and harvest organs (e.g., at 12 hours post-LPS) for histological analysis (H&E staining) and apoptosis detection (TUNEL assay).[2]
-
4. Protocol for this compound Administration in a Mouse Model of Atherosclerosis
-
Animal Model: ApoE-/- mice.
-
Reagents:
-
This compound stock solution (in DMSO).
-
Sterile vehicle (e.g., 2% DMSO in saline or PBS).
-
-
Procedure:
-
Induce atherosclerosis in ApoE-/- mice, for example, by feeding a high-fat diet.
-
Prepare the this compound working solution in the vehicle.
-
Administer this compound daily at a dose of 200 µ g/day via i.p. injection for a specified duration (e.g., 4 weeks).[4][5]
-
The control group should receive daily i.p. injections of the vehicle.[4][5]
-
At the end of the treatment period, euthanize the mice and collect the aorta and other relevant tissues.
-
Analyze the development of atherosclerotic lesions (e.g., by Oil Red O staining of the aortic sinus).
-
Perform Western blot analysis on aortic tissue lysates to quantify the levels of pyroptosis-related proteins such as activated caspase-1, cleaved IL-1β, and HMGB1.[4][5]
-
Important Considerations
-
Route of Administration: The route of administration can significantly impact the outcome. For instance, in one endotoxic shock study, intraperitoneal injection of this compound was effective, while intravenous injection was not.[2]
-
Vehicle Control: Always include a vehicle control group to account for any effects of the solvent (e.g., DMSO).
-
Dose-Response: It is advisable to perform a dose-response study to determine the optimal concentration of this compound for your specific model and experimental question.
-
Off-Target Effects: While this compound is a pan-caspase inhibitor, it may have off-target effects.[5] Researchers should be aware of these potential confounding factors. For example, Z-VAD-FMK has been shown to inhibit NF-κB signaling in activated T cells.[8]
-
Necroptosis Induction: In some cellular contexts, particularly when apoptosis is blocked by this compound, inflammatory stimuli can trigger necroptosis.[2][3] This alternative cell death pathway should be considered when interpreting results.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the roles of caspases in health and disease using mouse models.
References
- 1. invivogen.com [invivogen.com]
- 2. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 4. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Use of Z-Yvad-fmk for Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Yvad-fmk (Benzyloxycarbonyl-Tyrosine-Valine-Alanine-Aspartic acid fluoromethyl ketone) is a highly specific, cell-permeable, and irreversible inhibitor of caspase-1.[1][2] Caspase-1 is a critical enzyme in the innate immune system, responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] Its activation is a key event following the assembly of intracellular multiprotein complexes known as inflammasomes.[5] By inhibiting caspase-1, this compound serves as an essential tool for studying the pathways of inflammation, pyroptosis, and various inflammatory diseases.[1]
This document provides detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments.
Physicochemical Properties
A summary of the key chemical properties of this compound is provided below. For clarity, properties of the related pan-caspase inhibitor, Z-VAD-fmk, are also included for comparison.
| Property | This compound (Caspase-1 Inhibitor) | Z-VAD-fmk (Pan-Caspase Inhibitor) |
| Full Chemical Name | Benzyloxycarbonyl-Tyr-Val-Ala-Asp-fluoromethyl ketone | Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethyl ketone |
| Molecular Formula | C₃₁H₃₉FN₄O₉ | C₂₂H₃₀FN₃O₇ |
| Molecular Weight | 630.66 g/mol [2][6] | 467.5 g/mol [7] |
| CAS Number | 210344-97-1[6] | 187389-52-2[7] |
| Appearance | Solid Powder | Crystalline Solid |
| Primary Target(s) | Caspase-1, Caspase-4[1][8] | Broad-spectrum Caspase inhibitor[9][10] |
Mechanism of Action: Caspase-1 Inhibition
This compound functions by irreversibly binding to the catalytic site of caspase-1, preventing the processing of its substrates. The activation of caspase-1 is typically initiated by inflammasome complexes, which assemble in response to pathogenic- or danger-associated molecular patterns (PAMPs/DAMPs). This assembly leads to the autocatalytic cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β, pro-IL-18, and Gasdermin D, leading to cytokine maturation and secretion, and a form of inflammatory cell death called pyroptosis.[4]
Experimental Protocols
Materials and Equipment
-
This compound lyophilized powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer and/or sonicator
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Workflow for Stock Solution Preparation
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 20 mM stock solution. It is critical to use fresh, anhydrous DMSO as moisture can reduce the solubility and stability of the compound.[1]
Step-by-Step Procedure:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out a desired amount of the powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Calculation: Calculate the required volume of DMSO to add. The formula is: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For 1 mg of this compound (MW: 630.66 g/mol ) to make a 20 mM (0.020 mol/L) stock: Volume (µL) = (0.001 g / (630.66 g/mol x 0.020 mol/L)) * 1,000,000 µL/L ≈ 79.28 µL
-
-
Reconstitution: Carefully add the calculated volume of fresh, high-purity DMSO to the tube containing the powder.
-
Dissolution: Cap the tube tightly and vortex thoroughly. If necessary, sonicate briefly to ensure the compound is completely dissolved.[2] The solution should be clear.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 5-10 µL) in sterile microcentrifuge tubes.[11]
-
Storage: Store the aliquots protected from light at -20°C or -80°C.
Stock Solution Preparation Table
| Desired Stock Conc. | Mass of this compound | Volume of DMSO to Add |
|---|---|---|
| 10 mM | 1 mg | 158.56 µL |
| 20 mM | 1 mg | 79.28 µL |
| 50 mM | 1 mg | 31.71 µL |
| 100 mM | 5 mg | 79.28 µL |
Storage and Stability
Proper storage is essential to maintain the activity of the inhibitor.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years[2] | Store away from moisture.[2] |
| In DMSO (Stock Solution) | -20°C | ~1 month[8] | Avoid repeated freeze-thaw cycles. |
| In DMSO (Stock Solution) | -80°C | 6 months to 1 year[2][8] | Preferred for long-term storage. |
Protocol 2: Application in Cell Culture (Working Solution)
This protocol provides a guideline for diluting the stock solution for cell treatment. The optimal working concentration can vary significantly depending on the cell type, experimental conditions, and treatment duration, and should be determined empirically by titration.
Step-by-Step Procedure:
-
Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Directly before use, dilute the stock solution into your pre-warmed cell culture medium to achieve the desired final concentration. Mix gently by pipetting or swirling.
-
Vehicle Control: Prepare a vehicle control by adding an equivalent volume of DMSO (without the inhibitor) to a separate set of cells. This is crucial to ensure that any observed effects are due to the inhibitor and not the solvent.
-
DMSO Concentration Limit: The final concentration of DMSO in the culture medium should not exceed 0.1-0.2% to avoid cellular toxicity.[7][12]
Example Dilutions for Cell Treatment (from a 20 mM Stock)
| Final Working Conc. | Volume of Stock to Add (per 1 mL media) | Final DMSO Conc. |
|---|---|---|
| 10 µM | 0.5 µL | 0.05% |
| 20 µM | 1.0 µL | 0.1% |
| 50 µM | 2.5 µL | 0.25%* |
| 100 µM | 5.0 µL | 0.5%* |
*Note: For higher working concentrations, consider preparing a more concentrated intermediate dilution in media to keep the final DMSO percentage low.
Typical Working Concentrations:
-
Published studies have successfully used this compound at final concentrations ranging from 5 µM to 100 µM.[1][8][13] For example, 5 µM was effective in BV2 microglial cells[1], while 100 µM has been used in Caco-2 cells and bone marrow-derived macrophages (BMDMs).[2][13] Always perform a dose-response experiment to determine the optimal concentration for your specific model system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Caspase | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Caspase 1 - Wikipedia [en.wikipedia.org]
- 5. Regulation and function of the caspase-1 in an inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Caspase-1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. invivogen.com [invivogen.com]
- 10. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Z-VAD-FMK, General Caspase Inhibitor [bdbiosciences.com]
- 13. Frontiers | Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice [frontiersin.org]
Application Notes and Protocols: Z-Yvad-fmk as a Protective Agent Against Etoposide-Induced Apoptosis in Granulosa Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etoposide, a topoisomerase II inhibitor, is a widely used chemotherapeutic agent that can induce apoptosis in various cell types, including granulosa cells, which are crucial for ovarian follicle development and oocyte health. The induction of apoptosis in granulosa cells by etoposide can contribute to chemotherapy-induced ovarian failure. Z-Yvad-fmk is a cell-permeable, irreversible pan-caspase inhibitor that has shown potential in preventing apoptosis in different cell models.[1] These application notes provide a summary of the use of this compound to inhibit etoposide-induced apoptosis in human granulosa cell lines, based on published research.[2][3][4]
Mechanism of Action
Etoposide induces DNA damage, leading to the activation of the intrinsic (mitochondrial) pathway of apoptosis.[5][6] This pathway involves the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax.[6] Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm.[6][7] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[7][8] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, including PARP.[2][7][9]
This compound (Benzyloxycarbonyl-Val-Ala-Asp (OMe)-fluoromethyl ketone) is a broad-spectrum caspase inhibitor that irreversibly binds to the catalytic site of multiple caspases, thereby blocking the apoptotic cascade.[1] By inhibiting both initiator and effector caspases, this compound can effectively prevent the cellular dismantling characteristic of apoptosis.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the protective effect of this compound against etoposide-induced apoptosis in human granulosa cell lines.
Table 1: Effect of Etoposide and this compound on the Metabolic Activity of Granulosa Cell Lines (GC1a and HGL5) [2]
| Treatment Group | GC1a (% of Control) | HGL5 (% of Control) |
| Control | 100 | 100 |
| Etoposide (50 µg/ml) | ~50% | ~60% |
| Etoposide (50 µg/ml) + this compound (50 µM) | ~80% | ~90% |
| This compound (50 µM) | ~100% | ~100% |
Table 2: Effect of Etoposide and this compound on the Viability of Granulosa Cell Lines (GC1a, HGL5, and COV434) as Determined by FACS Analysis [2][4]
| Cell Line | Treatment Group | % Viable Cells |
| GC1a | Control | High |
| Etoposide (50 µg/ml) | Significantly Reduced | |
| Etoposide (50 µg/ml) + this compound (50 µM) | Significantly Higher than Etoposide alone | |
| HGL5 | Control | High |
| Etoposide (50 µg/ml) | Significantly Reduced | |
| Etoposide (50 µg/ml) + this compound (50 µM) | Significantly Higher than Etoposide alone | |
| COV434 | Control | High |
| Etoposide (50 µg/ml) | Significantly Reduced | |
| Etoposide (50 µg/ml) + this compound (50 µM) | Significantly Higher than Etoposide alone |
Experimental Protocols
Cell Culture of Human Granulosa Cell Lines
-
Cell Lines: Human granulosa cell lines GC1a, HGL5, and COV434.
-
Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS), 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin.[10]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
Induction of Apoptosis and Treatment with this compound
-
Cell Seeding: Seed granulosa cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.
-
Treatment:
-
Etoposide Group: Treat cells with 50 µg/ml etoposide.
-
Etoposide + this compound Group: Pre-treat cells with 50 µM this compound for 1 hour before adding 50 µg/ml etoposide.
-
This compound Group: Treat cells with 50 µM this compound alone.
-
Control Group: Treat cells with the vehicle (e.g., DMSO) used to dissolve etoposide and this compound.
-
-
Incubation: Incubate the cells for 48 hours under standard culture conditions.[2][4]
WST-1 Assay for Metabolic Activity
-
Reagent Preparation: Prepare WST-1 reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
After the 48-hour treatment period, add 10 µl of WST-1 reagent to each well of a 96-well plate containing 100 µl of culture medium.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Shake the plate for 1 minute on a shaker.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the metabolic activity of the cells.
FACS Analysis for Cell Viability (Annexin V/Propidium Iodide Staining)
-
Cell Harvesting: After treatment, collect the cells by trypsinization and wash them with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, Bax, Bcl-xl, cleaved caspase-3, and PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
Visualizations
Caption: Etoposide-induced intrinsic apoptosis pathway in granulosa cells.
Caption: Mechanism of action of this compound in preventing apoptosis.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zVAD-fmk upregulates caspase-9 cleavage and activity in etoposide-induced cell death of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Z-Yvad-fmk in Neurodegenerative Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in this neuronal loss is apoptosis, or programmed cell death, which is mediated by a family of cysteine proteases known as caspases.[1][2][3] Z-Yvad-fmk (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeant, irreversible pan-caspase inhibitor that binds to the catalytic site of multiple caspases, thereby blocking the apoptotic cascade.[4][5] These properties make this compound a valuable tool for investigating the role of caspase-mediated cell death in neurodegeneration and for exploring potential therapeutic strategies.[6]
Recent studies have also uncovered a novel neuroprotective mechanism of this compound involving the induction of necroptosis in activated microglia.[7] By selectively eliminating neurotoxic inflamed microglia, this compound can indirectly protect neurons from inflammatory damage.[7] This dual mechanism of action—directly inhibiting neuronal apoptosis and promoting the removal of harmful microglia—positions this compound as a significant research tool in the field of neurodegenerative disorders.
Mechanism of Action
This compound is a broad-spectrum caspase inhibitor, effectively targeting multiple caspases including caspase-1, -3, -4, -5, -6, -7, -8, -9, and -10 in humans, and caspase-1, -3, and -11 in murine models.[4] It does not, however, potently inhibit caspase-2.[4] Its inhibitory action stems from the fluoromethylketone (fmk) group, which forms a covalent bond with the active site cysteine of the caspase.
In the context of neurodegenerative diseases, this compound has been shown to:
-
Inhibit Apoptosis: By blocking initiator and executioner caspases, this compound prevents the downstream events of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies, leading to increased neuronal survival.[4][8]
-
Induce Microglial Necroptosis: In the presence of inflammatory stimuli (e.g., LPS), activated microglia upregulate caspase-8, which acts in a pro-survival capacity by suppressing the RIPK1-mediated necroptosis pathway.[7] Inhibition of caspase-8 by this compound removes this suppression, leading to the selective death of inflamed microglia via necroptosis.[7]
-
Reduce Neuroinflammation: By inhibiting caspase-1, a key component of the inflammasome, this compound can reduce the processing and release of pro-inflammatory cytokines such as IL-1β and IL-18.[4][9]
Data Presentation
In Vitro Efficacy of this compound
| Cell Type | Model/Stimulus | This compound Concentration | Observed Effect | Reference |
| Human VM Neural Stem Cells | Differentiation-induced cell death | 50 µM | Reduced DNA fragmentation, caspase-3 activation, and phosphatidylserine exposure. | [10] |
| Primary Rat Microglia | LPS (Lipopolysaccharide) | 50 µM | Induced necroptosis of activated microglia. | [7] |
| Mouse Cortical Neurons | Staurosporine-induced apoptosis | Not specified | Attenuated apoptotic cell death. | [8] |
| Mouse Cortical Neurons | Serum removal-induced apoptosis | Not specified | Attenuated apoptotic cell death. | [8] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS | 20, 40, 80 µM | Promoted necroptosis and reduced pro-inflammatory cytokine secretion. | [11] |
In Vivo Efficacy of this compound in Animal Models of Neurological Disease
| Animal Model | Disease/Injury Model | This compound Administration | Observed Effect | Reference |
| Rat | Permanent Middle Cerebral Artery Occlusion (MCAo) | 300 ng, intracerebroventricularly, 10 min post-occlusion | Significant reduction in total infarct volume at 24 hours and 6 days. | [12] |
| Rat | Transient Focal Cerebral Ischemia | Not specified | Neuroprotective effect. | [12][13] |
| Mouse | Endotoxic Shock (LPS challenge) | 5, 10, or 20 µg/g body weight, intraperitoneally, 2 hours pre-LPS | Significantly reduced mortality. | [11][14] |
| Rat | Iron-overload induced neurotoxicity | Not specified | Attenuated loss of synaptic proteins and restored cognitive function. | [15] |
| Rat | Cerebral Ischemia-Reperfusion | Not specified | Reduced apoptosis but increased necroptotic signaling when used alone. Superior neuroprotection when combined with a pannexin-1 inhibitor. | [16] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Apoptosis in Neuronal Cell Culture
Objective: To assess the ability of this compound to prevent apoptosis in a neuronal cell line (e.g., SH-SY5Y) or primary neurons induced by a known apoptotic stimulus (e.g., staurosporine).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO, e.g., 20 mM)[5]
-
Apoptotic stimulus (e.g., Staurosporine)
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, TUNEL assay, or Caspase-3/7 activity assay)
-
Microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Plate neuronal cells at an appropriate density in a multi-well plate and allow them to adhere and grow for 24 hours.
-
Pre-treatment with this compound: Prepare working concentrations of this compound in cell culture medium. A typical starting concentration is 20-50 µM.[7][10] Add the this compound solution to the designated wells. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells. Incubate for 1-2 hours.
-
Induction of Apoptosis: Add the apoptotic stimulus (e.g., staurosporine at a final concentration of 1 µM) to all wells except the negative control.
-
Incubation: Incubate the cells for a period determined by the specific apoptotic stimulus and cell type (typically 6-24 hours).
-
Assessment of Apoptosis:
-
For Annexin V/PI staining: Follow the manufacturer's protocol. Briefly, wash the cells with PBS, resuspend in binding buffer, add Annexin V-FITC and Propidium Iodide, incubate in the dark, and analyze by flow cytometry or fluorescence microscopy.
-
For Caspase-3/7 activity assay: Use a commercially available luminescent or fluorescent assay kit according to the manufacturer's instructions.[5]
-
-
Data Analysis: Quantify the percentage of apoptotic cells or the relative caspase activity. Compare the results from the this compound-treated group to the vehicle-treated group to determine the inhibitory effect.
Protocol 2: In Vivo Neuroprotection in a Rodent Model of Focal Cerebral Ischemia
Objective: To evaluate the neuroprotective effects of this compound in a rat model of middle cerebral artery occlusion (MCAo).
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for MCAo
-
This compound
-
Vehicle (e.g., 0.3% DMSO in PBS)[13]
-
Stereotaxic apparatus for intracerebroventricular (ICV) injection
-
Hamilton syringe
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Tissue processing reagents
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.
-
Induction of Focal Ischemia: Perform transient MCAo (e.g., for 90 minutes) using the intraluminal filament method.[13]
-
This compound Administration:
-
Prepare this compound solution for ICV injection. A dose of 160 ng has been used in some traumatic brain injury models, which can be a starting point for optimization.[17] For focal ischemia, a dose of 300 ng has been shown to be effective.[12]
-
At a designated time point (e.g., 60 minutes into ischemia or immediately after reperfusion), place the animal in a stereotaxic frame.[13]
-
Inject this compound or vehicle into the lateral ventricle using a Hamilton syringe.
-
-
Reperfusion and Survival: After the ischemic period, withdraw the filament to allow reperfusion. Monitor the animal during recovery.
-
Assessment of Neurological Deficit: Perform neurological scoring at specified time points (e.g., 24 hours) to assess functional outcome.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 22.5 hours or 7 days), euthanize the animals and perfuse with saline.[13]
-
Remove the brain and section it into coronal slices.
-
Incubate the slices in 2% TTC solution to stain viable tissue red, leaving the infarcted tissue unstained (white).
-
Capture images of the stained sections and calculate the infarct volume as a percentage of the total hemisphere volume.
-
-
Data Analysis: Compare the infarct volumes and neurological scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Visualizations
Caption: Dual mechanism of this compound in neuroprotection.
References
- 1. Caspases and neurodegeneration: on the cutting edge of new therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase inhibition: a potential therapeutic strategy in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Caspase Inhibitor Z-VAD-FMK [promega.co.uk]
- 6. Caspases: A treatment target for neurodegenerative disease? | Nature Medicine [preview-nature.com]
- 7. Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-1 Inhibitor Reduces Pyroptosis Induced by Brain Death in Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 12. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ferrostatin-1 and Z-VAD-FMK potentially attenuated Iron-mediated neurotoxicity and rescued cognitive function in Iron-overloaded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous inhibition of pannexin-1 by probenecid and caspases by Z-VAD-fmk attenuates apoptosis and necroptosis in a rat model of cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Caspase-Dependent Inflammasomes with Z-Yvad-fmk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammasomes are multiprotein cytosolic complexes that play a critical role in the innate immune system by responding to pathogenic microbes and sterile stressors.[1][2] A key function of many inflammasomes, such as the well-characterized NLRP3 and AIM2 inflammasomes, is the activation of caspase-1.[1][3] This activation is a pivotal step that initiates a cascade of inflammatory responses.[4] Activated caspase-1 is responsible for the proteolytic cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][5] Furthermore, it cleaves Gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane, subsequent cytokine release, and a pro-inflammatory form of programmed cell death known as pyroptosis.[5][6]
Z-Yvad-fmk (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[7][8] It functions by binding to the catalytic site of most caspases, thereby blocking their activity.[7] While it inhibits a broad range of caspases, it is a potent inhibitor of inflammatory caspases like caspase-1, making it an invaluable tool for studying the functional consequences of caspase-dependent inflammasome activation.[7] By using this compound, researchers can effectively block the downstream effects of inflammasome activation, including cytokine processing and pyroptosis, to elucidate the role of these pathways in various physiological and pathological conditions.[6][7] However, its broad-spectrum nature means it can also inhibit apoptotic caspases, a factor that must be considered in experimental design.[6][9]
Signaling Pathway: Canonical Inflammasome Activation
The following diagram illustrates the canonical inflammasome activation pathway, which is initiated by various danger- or pathogen-associated molecular patterns (DAMPs or PAMPs). These signals lead to the assembly of the inflammasome complex, caspase-1 activation, and subsequent inflammatory responses. This compound intervenes by directly inhibiting the activity of cleaved caspase-1.
Caption: Canonical inflammasome signaling pathway and the inhibitory action of this compound.
Data Presentation: this compound in Inflammasome Research
The following table summarizes the effective concentrations and observed effects of this compound in various experimental models focused on inflammasome and caspase inhibition.
| Cell Type | Apoptotic/Inflammatory Stimulus | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Jurkat T-cells | Anti-Fas mAb | 20 µM | Co-treatment with stimulus | Inhibition of apoptosis.[8] | [8] |
| THP-1 cells | Various | 10 µM | Not specified | Inhibition of apoptosis and PARP protease activity.[10] | [10] |
| HL-60 cells | Camptothecin | 50 µM | Co-treatment with stimulus | Abolished apoptotic morphology and blocked DNA fragmentation.[10] | [10] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | Not specified | Pre-treatment 30 min before LPS | Markedly inhibited GSDMD activation and pyroptosis.[6] | [6] |
| Human Whole Blood | LPS | Not specified | Pre-treatment required | Weakly suppressed IL-1β; simultaneous treatment was ineffective.[11] | [11] |
| RAW 264.7 Macrophages | LPS | 100 µM | Pre-treatment 30 min | Striking reduction in LPS-induced nitric oxide (NO) production.[12] | [12] |
| General Cell Culture | Various | 50 nM - 100 µM | Varies with experiment | Effective range for inhibiting apoptosis in tissue culture.[13] | [13] |
| Caco-2 cells | Butyrate | 100 µM | 24 hours | Mitigated butyrate-induced growth inhibition.[14] | [14] |
Experimental Workflow
The diagram below outlines a typical experimental workflow for studying the effect of this compound on inflammasome activation in a cell-based model.
Caption: General experimental workflow for inflammasome inhibition studies using this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol describes how to use this compound to inhibit NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or THP-1 cells.
Materials:
-
BMDMs or PMA-differentiated THP-1 cells
-
Complete RPMI or DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound (reconstituted in DMSO)[13]
-
ATP or Nigericin
-
Phosphate-Buffered Saline (PBS)
-
Reagents for cell lysis (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Seeding: Plate macrophages (e.g., 1x10^6 cells/mL) in a 24-well plate and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells by treating them with LPS (e.g., 100 ng/mL) for 3-4 hours in complete medium.[15] This step upregulates the expression of pro-IL-1β and NLRP3.[16]
-
Inhibitor Pre-treatment: Prepare working solutions of this compound. A final concentration of 20-50 µM is often effective.[8][10] Pre-incubate the primed cells with this compound or a vehicle control (DMSO) for 30-60 minutes.[6][12] It is crucial to pre-treat with the inhibitor before the activation signal.[11]
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (5 mM) for 30-60 minutes or Nigericin (10-20 µM) for 45-60 minutes.[17]
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant. Centrifuge at 300 x g for 5 minutes to pellet any detached cells and transfer the clarified supernatant to a new tube. Store at -80°C for cytokine analysis (ELISA).
-
Cell Lysate: Wash the remaining adherent cells once with cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C. Store the supernatant (lysate) at -80°C for Western blot analysis.
-
Protocol 2: Quantification of IL-1β Secretion by ELISA
This protocol outlines the measurement of mature IL-1β in the collected cell culture supernatants using a sandwich ELISA kit.
Materials:
-
Human or mouse IL-1β ELISA kit (e.g., from Abcam, R&D Systems, or Thermo Fisher Scientific)[18][19][20]
-
Clarified cell culture supernatants (from Protocol 1)
-
Microplate reader capable of measuring absorbance at 450 nm[19]
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the ELISA kit manufacturer.[20] Equilibrate all components to room temperature before use.
-
Standard Curve: Prepare a serial dilution of the IL-1β standard to generate a standard curve. A typical range might be from 7.8 to 500 pg/mL.[19]
-
Assay:
-
Add standards and samples to the wells of the antibody-pre-coated microplate.[21]
-
Incubate as specified in the kit manual (e.g., 90 minutes at 37°C or 2 hours at room temperature).[19]
-
Wash the wells multiple times with the provided wash buffer.[19]
-
Add the biotinylated detection antibody, incubate, and wash.[21]
-
Add the streptavidin-HRP conjugate, incubate, and wash.[21]
-
Add the TMB substrate solution and incubate in the dark until a color change is observed (typically 15-30 minutes).[19]
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.[19]
-
-
Data Acquisition: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.[19]
-
Analysis: Subtract the background OD from all readings. Plot the standard curve (OD vs. concentration) and determine the concentration of IL-1β in the samples by interpolating their OD values.
Protocol 3: Assessment of Caspase-1 and GSDMD Cleavage by Western Blot
This protocol is for detecting the active (cleaved) forms of caspase-1 (p20/p10 subunits) and GSDMD (N-terminal fragment) in cell lysates.
Materials:
-
Cell lysates (from Protocol 1)
-
BCA or Bradford protein assay reagents
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Transfer buffer and Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Caspase-1 (to detect pro-caspase-1 and the cleaved p20 or p10 subunit)[18]
-
Anti-GSDMD (to detect full-length and the N-terminal cleavage product)
-
Anti-β-actin or GAPDH (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For optimal results with large proteins like NLRP3, an overnight transfer at 4°C may be beneficial.[22]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the ECL substrate to the membrane and immediately visualize the protein bands using a chemiluminescence imaging system. The presence of cleaved caspase-1 (p20/p10) and the GSDMD N-terminal fragment indicates inflammasome activation, which should be reduced in this compound-treated samples.[16][23]
References
- 1. pnas.org [pnas.org]
- 2. cusabio.com [cusabio.com]
- 3. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Caspase-1 Inflammasome & its Role in Autoinflammatory Diseases: R&D Systems [rndsystems.com]
- 5. Inflammasome - Wikipedia [en.wikipedia.org]
- 6. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 9. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. This compound | Caspase | TargetMol [targetmol.com]
- 15. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 16. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measuring the Inflammasome | Springer Nature Experiments [experiments.springernature.com]
- 19. file.elabscience.com [file.elabscience.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. biovendor.com [biovendor.com]
- 22. The Standard Inflammasome Antibodies for Western Blotting - Bio-Connect [bio-connect.nl]
- 23. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Caspase-1 Activity Following Z-YVAD-FMK Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the accurate measurement of caspase-1 activity in experimental systems treated with Z-YVAD-FMK, a potent and irreversible caspase-1 inhibitor.
Introduction
Caspase-1, also known as Interleukin-1β converting enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1] It is a key component of multi-protein complexes called inflammasomes, which assemble in response to various pathogens and cellular stress signals.[2][3][4][5] Upon activation, the inflammasome facilitates the autocatalytic cleavage of pro-caspase-1 into its active form.[4][6] Active caspase-1 then proteolytically processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[2][3][4] Additionally, caspase-1 can trigger a pro-inflammatory form of programmed cell death known as pyroptosis by cleaving gasdermin D (GSDMD).[4]
Given its central role in inflammation, caspase-1 is a significant target for therapeutic intervention in a range of inflammatory diseases. This compound (N-benzyloxycarbonyl-Tyr-Val-Ala-Asp-fluoromethyl ketone) is a cell-permeable and irreversible inhibitor specific to caspase-1, making it a vital tool for studying the inflammasome pathway.[7][8] Accurate measurement of caspase-1 activity after this compound treatment is essential for validating its inhibitory effect and understanding the downstream consequences.
Signaling Pathway: Canonical Inflammasome Activation
The following diagram illustrates the canonical pathway of inflammasome activation, leading to the activation of caspase-1 and subsequent inflammatory responses. Pathogen-Associated Molecular Patterns (PAMPs) or Danger-Associated Molecular Patterns (DAMPs) trigger the assembly of an inflammasome complex, which typically consists of a sensor protein (like NLRP3), an adaptor protein (ASC), and pro-caspase-1.[2][4][6] This proximity induces the auto-activation of caspase-1.
Caption: Canonical inflammasome pathway showing this compound inhibition of caspase-1.
Principles of Caspase-1 Activity Measurement
Caspase-1 activity is typically measured by detecting the cleavage of a specific peptide substrate.[9] Caspases recognize a four-amino-acid sequence (tetrapeptide) and cleave the peptide bond after an aspartate (D) residue. For caspase-1, the preferred recognition sequence is Tyrosine-Valine-Alanine-Aspartate (YVAD).
Assays utilize a synthetic YVAD peptide conjugated to a reporter molecule, which is either a chromophore (for colorimetric assays) or a fluorophore (for fluorometric assays). When the substrate is cleaved by active caspase-1, the reporter molecule is released, generating a measurable signal that is directly proportional to the enzyme's activity.[10][11]
Considerations for this compound Treatment
-
Irreversible Inhibition: this compound is an irreversible inhibitor, meaning it forms a covalent bond with the active site of caspase-1.[7] This makes it a potent tool but requires careful experimental design. The inhibitor should be added before or concurrently with the stimulus intended to activate caspase-1 to effectively block its activity.
-
Specificity and Controls: While this compound is a specific inhibitor for caspase-1, it is crucial to include proper controls.[7] A parallel experiment using a different caspase-1 inhibitor, such as Ac-YVAD-CHO or VX-765, can help confirm that the observed effects are specific to caspase-1 inhibition.[12][13][14]
-
Off-Target Effects: Like many chemical inhibitors, this compound can have off-target effects. For instance, it has been reported to inhibit other caspases at higher concentrations and may also inhibit other cysteine proteases.[15] Some studies suggest it can induce autophagy by inhibiting N-glycanase 1 (NGLY1).[15][16][17] Researchers should be aware of these potential confounding factors and may consider using alternative inhibitors like Q-VD-OPh, which does not appear to induce autophagy, for comparative studies.[17][18]
-
Timing of Measurement: Due to the irreversible binding, measuring residual caspase-1 activity in a lysate after treatment with this compound will likely show very low or no activity. The primary goal is often to demonstrate that a downstream event (e.g., IL-1β processing) is blocked by the inhibitor, thereby confirming that the process is caspase-1 dependent.
Experimental Workflow for a Cell-Based Assay
The general workflow involves cell culture, treatment with the inhibitor and/or stimulus, cell lysis, and subsequent measurement of caspase-1 activity in the lysate.
Caption: General experimental workflow for measuring caspase-1 activity.
Protocols for Measuring Caspase-1 Activity
Fluorometric Caspase-1 Activity Assay
This protocol is based on the cleavage of the fluorogenic substrate YVAD-AFC (7-amino-4-trifluoromethylcoumarin). Upon cleavage by caspase-1, free AFC is released, which fluoresces at Ex/Em = 400/505 nm.[11]
Materials:
-
Cells treated with this compound and/or stimulus
-
Chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol)
-
Dithiothreitol (DTT), 1 M stock
-
Caspase-1 substrate: Ac-YVAD-AFC, 1 mM stock
-
96-well black microplate, fluorometer
Procedure:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay or similar method.
-
Adjust the lysate concentration with Cell Lysis Buffer to ensure equal protein amounts are used for each sample (typically 50-200 µg per reaction).[11]
-
-
Assay Reaction:
-
Prepare the complete 2X Reaction Buffer by adding DTT to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer) immediately before use.[11]
-
Add 50 µL of cell lysate to each well of a 96-well black plate.
-
Add 50 µL of the complete 2X Reaction Buffer to each well.
-
Add 5 µL of the 1 mM Ac-YVAD-AFC substrate to each well for a final concentration of 50 µM.[11]
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[11]
-
Read the fluorescence in a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[11]
-
Calculate the fold-increase in caspase-1 activity by comparing the fluorescence of treated samples to untreated controls.
-
Colorimetric Caspase-1 Activity Assay
This protocol is based on the cleavage of the chromogenic substrate YVAD-pNA (p-nitroanilide). Cleavage releases pNA, which can be measured by its absorbance at 400-405 nm.[1]
Materials:
-
Cells treated with this compound and/or stimulus
-
Chilled Cell Lysis Buffer (as above)
-
2X Reaction Buffer (as above)
-
Dithiothreitol (DTT), 1 M stock
-
Caspase-1 substrate: Ac-YVAD-pNA, 4 mM stock
-
96-well clear, flat-bottom microplate, microplate reader
Procedure:
-
Cell Lysis and Protein Quantification:
-
Follow steps 1 and 2 from the Fluorometric Assay protocol. Use 100-200 µg of total protein per reaction.
-
-
Assay Reaction:
-
Prepare the complete 2X Reaction Buffer with 10 mM DTT immediately before use.
-
Add 50 µL of cell lysate to each well of a 96-well clear plate.
-
Add 50 µL of the complete 2X Reaction Buffer to each well.
-
Add 5 µL of the 4 mM Ac-YVAD-pNA substrate to each well for a final concentration of 200 µM.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Read the absorbance at 400 or 405 nm in a microplate reader.
-
Calculate the fold-increase in caspase-1 activity by comparing the absorbance of treated samples to untreated controls.
-
Western Blot for Active Caspase-1
Western blotting does not measure enzymatic activity directly but provides a semi-quantitative assessment of caspase-1 activation by detecting its cleaved, active subunits (p20 and p10). This is a crucial method to visualize the effect of this compound on caspase-1 processing.
Materials:
-
Cell lysates (prepared as above, but in a lysis buffer compatible with SDS-PAGE, e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBS-T)
-
Primary antibody specific for the cleaved p20 or p10 subunit of caspase-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Lyse cells and quantify protein concentration.
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-caspase-1 (p20 or p10) antibody overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
The presence of the p20/p10 bands indicates caspase-1 activation. A reduction or absence of these bands in this compound-treated samples confirms its inhibitory effect on caspase-1 processing.
-
Data Presentation: Summary of Quantitative Parameters
The following tables summarize typical concentrations and conditions for the described experiments.
Table 1: Inhibitor Concentrations for Cell Culture
| Inhibitor | Target | Typical Working Concentration | Reference |
|---|---|---|---|
| This compound | Caspase-1 | 5 - 50 µM | [7][14] |
| Ac-YVAD-CMK | Caspase-1 | 25 µM | [14] |
| VX-765 | Caspase-1 | 50 µM | [14] |
| z-VAD-FMK | Pan-caspase | 50 µM |[14] |
Table 2: Assay Component Concentrations
| Component | Assay Type | Stock Concentration | Final Concentration | Reference |
|---|---|---|---|---|
| Ac-YVAD-AFC | Fluorometric | 1 mM | 50 µM | [11] |
| Ac-YVAD-pNA | Colorimetric | 4 mM | 200 µM | |
| DTT | Both | 1 M | 10 mM | [11] |
| Cell Lysate Protein | Both | 1 - 4 mg/mL | 50 - 200 µ g/reaction |[10][11] |
Logical Relationship Diagram
This diagram illustrates the expected outcomes when measuring caspase-1 activity or its downstream effects after treatment with this compound.
Caption: Expected outcomes of this compound treatment on caspase-1 activity assays.
References
- 1. bosterbio.com [bosterbio.com]
- 2. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-1: the inflammasome and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammasome - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Caspase | TargetMol [targetmol.com]
- 9. scbt.com [scbt.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. abcam.com [abcam.com]
- 12. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 13. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.jp]
- 14. Caspase-1-Dependent Pyroptosis Mediates Adjuvant Activity of Platycodin D as an Adjuvant for Intramuscular Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 16. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Z-Yvad-fmk off-target effects and specificity issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the off-target effects and specificity issues associated with the pan-caspase inhibitor, Z-Yvad-fmk.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary intended use?
A1: this compound (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1] It is widely used in research to block caspase-dependent apoptosis, thereby enabling the study of apoptosis signaling pathways and the exploration of alternative cell death mechanisms.[2][3] It functions by binding to the catalytic site of caspases, preventing their activation and subsequent downstream events that lead to apoptotic cell death.[1][4]
Q2: What are the known off-target effects of this compound?
A2: Despite its common use as an apoptosis inhibitor, this compound has several significant off-target effects. The most well-documented include:
-
Induction of Necroptosis: By inhibiting caspase-8, this compound can switch the cellular death pathway from apoptosis to necroptosis, a form of programmed necrosis.[5][6][7] This is particularly relevant in experimental settings where inflammatory stimuli are present.[6]
-
Induction of Autophagy: this compound has been shown to induce autophagy. This effect is not mediated by caspase inhibition but rather by the off-target inhibition of N-glycanase 1 (NGLY1), an enzyme involved in endoplasmic reticulum-associated degradation (ERAD).[8][9][10][11]
-
Inhibition of Other Proteases: this compound is not entirely specific to caspases and has been reported to inhibit other cysteine proteases, such as cathepsins and calpains.[10]
-
Suppression of T-cell Proliferation: this compound can inhibit human T-cell proliferation, an effect that appears to be independent of its caspase-inhibitory activity.[12]
Q3: How specific is this compound for different caspases?
A3: this compound is considered a broad-spectrum or pan-caspase inhibitor, meaning it inhibits most caspases.[4] However, its potency varies among the different caspase family members. It is a potent inhibitor of caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, but it is a poor inhibitor of caspase-2.[4] This lack of absolute specificity is a critical consideration when interpreting experimental results.[13]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experimental settings.
| Issue | Possible Cause | Recommended Action |
| Unexpected cell death observed despite using this compound to inhibit apoptosis. | The observed cell death may be due to an alternative, non-apoptotic pathway such as necroptosis or autophagy, which can be induced by this compound.[5][8] | 1. Investigate markers of necroptosis (e.g., phosphorylation of RIPK1, RIPK3, MLKL).2. Assess autophagic flux (e.g., LC3-II conversion, p62 degradation).3. Consider using a more specific caspase inhibitor or co-treatment with inhibitors of necroptosis (e.g., Necrostatin-1) or autophagy (e.g., 3-Methyladenine) to dissect the active cell death pathway.[7] |
| Inconsistent results when trying to block apoptosis. | 1. Suboptimal concentration of this compound.2. Timing of this compound addition is critical.3. Cell-type specific differences in inhibitor uptake or metabolism. | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions (typical concentrations range from 10-50 µM).[1][14]2. For maximal effect, pre-incubate cells with this compound before inducing apoptosis.[2]3. Verify the inhibition of caspase activity using a direct enzymatic assay or by monitoring the cleavage of a known caspase substrate (e.g., PARP). |
| Observed effects on cellular processes seemingly unrelated to apoptosis. | This compound has known off-target effects on processes like T-cell proliferation and ERAD through NGLY1 inhibition.[10][11][12] | 1. Acknowledge these potential off-target effects in your experimental design and data interpretation.2. Use a negative control compound, such as Z-FA-fmk (a cathepsin B inhibitor), to distinguish between caspase-dependent and off-target effects.[12]3. Consider using an alternative pan-caspase inhibitor with a different off-target profile, such as Q-VD-OPh, which does not inhibit NGLY1.[10][11] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against various caspases. Note that specific IC50 values can vary depending on the assay conditions and substrate used.
| Target Caspase | Reported IC50/Ki | Reference |
| Pan-caspase | IC50 = 0.0015 - 5.8 mM (in vitro) | |
| Caspase-1 | Ki = 0.8 nM (for VX-765, a selective inhibitor for comparison) | [15] |
| Caspase-3 | - | - |
| Caspase-8 | - | - |
| Caspase-9 | - | - |
| Note: Specific IC50/Ki values for this compound against individual caspases are not consistently reported across the provided search results. The broad range reflects its pan-caspase activity. |
Key Experimental Protocols
Protocol 1: Assessment of this compound-Induced Necroptosis
Objective: To determine if this compound treatment induces necroptosis in a given cell line upon stimulation.
Materials:
-
Cell line of interest (e.g., L929, HT-29)
-
Cell culture medium and supplements
-
This compound (e.g., 20-50 µM)
-
Necrostatin-1 (RIPK1 inhibitor)
-
Propidium Iodide (PI) or other viability dyes
-
Antibodies for Western blotting: anti-phospho-RIPK1, anti-phospho-RIPK3, anti-phospho-MLKL, anti-caspase-8, anti-GAPDH (loading control)
-
Flow cytometer
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates.
-
Pre-treatment: Pre-treat cells with this compound (e.g., 20 µM) and/or Necrostatin-1 for 1-2 hours. Include vehicle-only controls.
-
Stimulation: Add the necroptosis-inducing stimulus (e.g., TNF-α) to the appropriate wells.
-
Incubation: Incubate for a predetermined time course (e.g., 6, 12, 24 hours).
-
Cell Viability Assessment (Flow Cytometry):
-
Harvest cells (including supernatants for non-adherent cells).
-
Stain with PI according to the manufacturer's protocol.
-
Analyze the percentage of PI-positive (necrotic) cells by flow cytometry.
-
-
Protein Analysis (Western Blotting):
-
Lyse cells and prepare protein extracts.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated RIPK1, RIPK3, and MLKL to detect activation of the necroptotic pathway.
-
Probe for cleaved caspase-8 to confirm its inhibition by this compound.
-
Use GAPDH as a loading control.
-
Expected Results: An increase in PI-positive cells in the this compound + stimulus group compared to the stimulus-only group, which is rescued by co-treatment with Necrostatin-1, indicates the induction of necroptosis. This will be supported by increased phosphorylation of RIPK1, RIPK3, and MLKL on the Western blot.
Protocol 2: Evaluation of this compound-Induced Autophagy
Objective: To assess whether this compound induces autophagy in the experimental cell line.
Materials:
-
Cell line of interest stably expressing GFP-LC3 or endogenous LC3 detection.
-
Cell culture medium and supplements.
-
This compound (e.g., 20-50 µM).
-
Q-VD-OPh (alternative pan-caspase inhibitor).
-
Bafilomycin A1 or Chloroquine (autophagic flux inhibitors).
-
Antibodies for Western blotting: anti-LC3, anti-p62/SQSTM1, anti-GAPDH.
-
Fluorescence microscope.
-
Western blotting equipment and reagents.
Procedure:
-
Cell Seeding: Seed GFP-LC3 expressing cells on coverslips for microscopy or in plates for Western blotting.
-
Treatment: Treat cells with this compound or Q-VD-OPh for various time points (e.g., 24, 48, 72 hours).[10] Include a vehicle control.
-
Autophagic Flux Analysis: For the last 2-4 hours of the treatment period, add Bafilomycin A1 or Chloroquine to a subset of wells to block lysosomal degradation.
-
Fluorescence Microscopy:
-
Fix the cells on coverslips.
-
Mount the coverslips and visualize GFP-LC3 puncta formation using a fluorescence microscope. An increase in the number of puncta per cell indicates autophagosome formation.
-
-
Protein Analysis (Western Blotting):
-
Lyse cells and prepare protein extracts.
-
Perform SDS-PAGE and transfer.
-
Probe with an anti-LC3 antibody to detect the conversion of LC3-I to LC3-II. An increase in the LC3-II/LC3-I ratio indicates increased autophagosome formation. A further accumulation of LC3-II in the presence of Bafilomycin A1 confirms active autophagic flux.
-
Probe with an anti-p62 antibody. A decrease in p62 levels indicates its degradation via autophagy.
-
Expected Results: this compound treatment is expected to increase the number of GFP-LC3 puncta and the LC3-II/LC3-I ratio, while Q-VD-OPh should not.[10][11] This would indicate that the induction of autophagy is a specific off-target effect of this compound.
Signaling Pathway and Workflow Diagrams
Caption: this compound's dual role in cell fate decisions.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 2. qvdoph.com [qvdoph.com]
- 3. amyloid-b-peptide-25-35.com [amyloid-b-peptide-25-35.com]
- 4. invivogen.com [invivogen.com]
- 5. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
troubleshooting Z-Yvad-fmk insolubility in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the caspase-1 inhibitor, Z-Yvad-fmk, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is practically insoluble in water and ethanol.[1][2] The recommended solvent for creating a stock solution is high-purity, anhydrous dimethyl sulfoxide (DMSO).[3][4][5] Using fresh, high-quality DMSO is critical, as moisture can significantly reduce the solubility of the compound.[2][4][5]
Q2: What is a typical concentration for a this compound stock solution?
A2: Stock solution concentrations typically range from 10 mM to 20 mM in DMSO.[3][6] Some suppliers indicate a maximum solubility in DMSO as high as 100 mg/mL (158.56 mM) or even 250 mg/mL (396.41 mM).[2][7] However, for most applications, a 10 mM or 20 mM stock is sufficient and easier to work with.
Q3: My this compound precipitated when I added it to my aqueous cell culture medium. What went wrong?
A3: Precipitation upon addition to aqueous solutions is the most common issue with this compound due to its hydrophobic nature. This typically occurs when the stock solution is diluted directly into the aqueous buffer or medium in a large volume, causing the compound to crash out of solution. The final concentration of DMSO in your culture medium may also be too low to maintain solubility.
Q4: How can I prevent this compound from precipitating in my experiment?
A4: To prevent precipitation, it is crucial to perform serial dilutions. First, create a high-concentration stock solution in 100% DMSO. Then, make an intermediate dilution of this stock in a small volume of protein-containing buffer (like PBS + 1% BSA) or complete cell culture medium before adding it to the final culture volume.[3] This allows for a more gradual solvent exchange and helps to keep the compound in solution. Additionally, ensure the final DMSO concentration in your experiment does not exceed 1.0%, as higher concentrations can be toxic to cells.[3]
Q5: What are the recommended storage conditions for this compound?
A5: The lyophilized powder should be stored at -20°C and is stable for up to three years.[2] Once reconstituted in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3][8] Under these conditions, the stock solution is stable for up to 6 months.[3][9]
Troubleshooting Guide
If you are experiencing issues with this compound solubility, follow this troubleshooting workflow:
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. invivogen.com [invivogen.com]
- 7. This compound | Caspase | TargetMol [targetmol.com]
- 8. Enzo Life Sciences Z-VAD-FMK (1 mg) CAS: 220644-02-0, Quantity: Each of | Fisher Scientific [fishersci.com]
- 9. Z-VAD-FMK Single spot by TLC, solid, Caspase inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
potential cytotoxicity of Z-Yvad-fmk at high concentrations
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the potential cytotoxicity of Z-YVAD-FMK, a specific caspase-1 inhibitor, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic at high concentrations?
A1: While this compound is designed as a specific caspase-1 inhibitor and is generally considered non-toxic at recommended working concentrations, some studies have reported cytotoxic effects at higher concentrations. For example, at 100 µM, this compound has been observed to increase cell death in activated T cells[1]. The fluoromethylketone (FMK) moiety present in the inhibitor can be converted to fluoroacetate, which has inherent cytotoxic properties[2]. Therefore, it is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q2: What are the typical working concentrations for this compound?
A2: The effective concentration of this compound is highly dependent on the cell type and the specific application. Generally, concentrations ranging from 5 µM to 50 µM are used to inhibit caspase-1 activity and block processes like pyroptosis and IL-1β processing[3][4]. Some protocols have used concentrations up to 100 µM, but the risk of off-target effects and cytotoxicity increases significantly at these levels[1][5]. It is always recommended to perform a dose-response curve to identify the lowest effective concentration with minimal toxicity for your experimental setup.
Q3: My cells are dying even with this compound treatment. What could be the cause?
A3: There are several potential reasons for observing cell death despite using this compound:
-
High Concentration Cytotoxicity: As mentioned, the concentration of this compound you are using may be inherently toxic to your cells.
-
Alternative Cell Death Pathways: The experimental stimulus (e.g., LPS + ATP) might be inducing a non-caspase-1-dependent cell death pathway, such as necroptosis or oncosis, especially with a very strong stimulus[6]. Z-VAD-FMK, a related pan-caspase inhibitor, can even promote necroptosis by inhibiting caspase-8[7].
-
Incorrect Timing of Inhibition: For effective inhibition, the inhibitor must be present before the activation of caspase-1. For instance, in LPS-primed macrophage experiments, it is often recommended to add the inhibitor after LPS priming but before the secondary stimulus (e.g., ATP or nigericin)[6].
-
Off-Target Effects: At high concentrations, this compound may have off-target effects that contribute to cell stress or death.
Q4: What are the known off-target effects of this compound and related FMK inhibitors?
A4: The most significant known off-target effect of the related pan-caspase inhibitor Z-VAD-FMK is the inhibition of peptide: N-glycanase (NGLY1)[8][9]. This inhibition can lead to the induction of autophagy, a cellular process that could confound experimental results[10][11]. While this compound is more specific for caspase-1, the potential for off-target effects, particularly at high concentrations, should not be disregarded. The lack of absolute specificity can lead to the inhibition of other caspases, which may be inappropriate for certain experimental goals[12].
Q5: How can I test for this compound-induced cytotoxicity in my cell line?
A5: To assess cytotoxicity, you should treat your cells with a range of this compound concentrations (including a vehicle control, typically DMSO) for the duration of your experiment. You can then measure cell viability and death using standard assays such as:
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells, so it is a marker for dead cells. It can be quantified using flow cytometry or fluorescence microscopy.
-
Metabolic Assays (e.g., WST-1, MTT): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability[13].
Q6: Are there alternatives to this compound if I suspect cytotoxicity or off-target effects?
A6: Yes, if you observe issues with this compound, you might consider other inhibitors. For broad-spectrum caspase inhibition, Q-VD-OPh is an alternative that has been shown not to induce autophagy via NGLY1 inhibition, unlike Z-VAD-FMK[8][9]. For specific caspase-1 or pyroptosis pathway inhibition, you could also explore inhibitors targeting other components of the inflammasome, such as NLRP3 inhibitors or GSDMD inhibitors like Z-LLSD-FMK[14][15].
Data Presentation
Table 1: Recommended Working Concentrations of this compound and Related Inhibitors
| Inhibitor | Cell Type / Model | Application | Concentration | Reference |
| This compound | BV2 Microglia | Inhibit Caspase-1 Activity | 5 µM | [3] |
| This compound | Caco-2 Cells | Mitigate Growth Inhibition | 100 µM | [5] |
| This compound | Bone Marrow-Derived Macrophages (BMDMs) | Inhibit Pyroptosis | 10-50 µM | [6] |
| Z-VAD-FMK | Human T Cells | Inhibit T Cell Proliferation | 25-100 µM | [1] |
| Z-VAD-FMK | THP.1 & Jurkat Cells | Inhibit Apoptosis | 10 µM | [4] |
| Z-VAD-FMK | HL60 Cells | Block DNA Fragmentation | 50 µM | [4] |
Table 2: Summary of Potential Cytotoxic and Off-Target Effects
| Inhibitor | Concentration | Cell Type / Model | Observed Effect | Reference |
| Z-VAD-FMK | 100 µM | Activated Human T Cells | Increased cell death (from 9% to 18%) | [1] |
| Z-VAD-FMK | > 100 µM | Human Neutrophils | Enhanced TNFα-induced apoptosis | [4] |
| Z-VAD-FMK | Not Specified | General | Can shift apoptosis to other forms of cell death | [10] |
| Z-VAD-FMK | Not Specified | HEK 293 Cells | Off-target inhibition of NGLY1, inducing autophagy | [8][9] |
| Z-VAD-FMK | Not Specified | General | Can promote necroptosis by inhibiting caspase-8 | [7] |
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using LDH Release Assay
This protocol provides a general framework for measuring cytotoxicity by quantifying lactate dehydrogenase (LDH) release from damaged cells.
Materials:
-
Your cell line of interest plated in a 96-well plate
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Vehicle control (DMSO)
-
Complete cell culture medium
-
Positive control for cytotoxicity (e.g., Lysis Buffer provided with the kit)
-
Commercial LDH Cytotoxicity Assay Kit (follow manufacturer's instructions)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Reagents: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM). Prepare a vehicle control with the highest equivalent concentration of DMSO.
-
Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or fresh medium (untreated control) to the respective wells.
-
Set up positive control wells: Add 100 µL of medium to these wells. 1-2 hours before the assay endpoint, add 10 µL of the kit's Lysis Buffer to these wells to induce maximum LDH release.
-
Incubate the plate for the desired experimental duration (e.g., 24 hours) under standard culture conditions.
-
-
Assay Execution (as per a typical kit):
-
Centrifuge the 96-well plate at 250 x g for 5 minutes. This will pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of Stop Solution (if required by the kit).
-
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Absorbance - Untreated Control Absorbance)] * 100
Visualizations
References
- 1. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Caspase | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice [frontiersin.org]
- 15. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Z-Yvad-fmk incubation time for maximum inhibition
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of Z-Yvad-fmk, a specific and irreversible caspase-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable and irreversible peptide inhibitor that specifically targets caspase-1.[1] It functions by binding to the catalytic site of caspase-1, thereby blocking its proteolytic activity.[2] This inhibition prevents the processing and activation of pro-inflammatory cytokines such as IL-1β and IL-18, making it a valuable tool for studying inflammation and apoptosis.[1] While highly specific for caspase-1, some sources describe related compounds like Z-VAD-FMK as pan-caspase inhibitors, which can block a broader range of caspases involved in apoptosis.[2][3][4]
Q2: How should I reconstitute and store this compound?
A2: this compound should be reconstituted in fresh, high-quality Dimethyl Sulfoxide (DMSO) to create a stock solution.[1][5] For long-term storage, the powdered form can be kept at -20°C for up to three years.[1][3] Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][3] A working solution stored at -20°C should be used within one month.[1][3]
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration of this compound is highly dependent on the cell type and experimental conditions. A good starting point for many cell culture assays is a concentration range of 5 µM to 20 µM.[1] However, concentrations up to 100 µM have been reported in the literature for specific applications.[5] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific model system.
Q4: What is the optimal incubation time for achieving maximum inhibition?
A4: The ideal incubation time varies significantly based on the experimental design, the cell type, and the nature of the apoptotic or inflammatory stimulus. Pre-incubation with this compound for at least 1-2 hours before applying the stimulus is a common and effective strategy.[1][6] This allows the inhibitor to permeate the cells and bind to caspase-1 before it becomes activated. In some experimental setups, longer incubation times of 24 to 48 hours may be necessary.[5][7] Optimization of the incubation time is critical for achieving maximal inhibition.
Q5: Can this compound induce other forms of cell death?
A5: Yes, under certain conditions, particularly in macrophages, the inhibition of caspases by compounds like Z-VAD-FMK can divert the cell death pathway from apoptosis to necroptosis, a form of programmed necrosis.[8][9] This is an important consideration when interpreting results, especially if unexpected cell death is observed.
Troubleshooting Guide
Issue 1: I am not observing inhibition of pyroptosis/apoptosis.
-
Timing of Inhibitor Addition: For maximal effect, this compound must be added before the induction of apoptosis or inflammation. A pre-incubation period of at least 1-2 hours is recommended to allow for cell permeability and target engagement.[4][10] In experiments involving LPS stimulation in macrophages, it is often best to prime the cells with LPS first, then add this compound for 1 hour before adding the second stimulus (e.g., ATP or Nigericin) to avoid inducing necroptosis.[9]
-
Inhibitor Concentration: The effective concentration can vary between cell lines. If you are not seeing an effect, consider performing a dose-response curve (e.g., 5 µM, 10 µM, 20 µM, 50 µM) to determine the optimal concentration for your system.
-
Alternative Cell Death Pathways: Your stimulus may be inducing cell death through a caspase-1 independent pathway. Confirm the involvement of caspase-1 in your model using a positive control or by measuring caspase-1 activity directly.
-
Inhibitor Viability: Ensure your this compound has been stored correctly and that the DMSO used for reconstitution is anhydrous and of high quality.[1] Repeated freeze-thaw cycles of the stock solution should be avoided.[1]
Issue 2: I am observing unexpected or increased cell death after treatment.
-
Induction of Necroptosis: As mentioned in the FAQs, inhibiting caspases can sometimes trigger necroptosis, particularly in myeloid cells.[8] This is often observed when cells are stimulated with Toll-like receptor (TLR) agonists (like LPS) in the presence of a pan-caspase inhibitor.[9] Consider using specific inhibitors for other necroptosis pathway components (e.g., RIPK1 inhibitors) to test this possibility.
-
Cell Type Toxicity: While generally well-tolerated, very high concentrations of the inhibitor or the DMSO vehicle may be toxic to sensitive or primary cell lines.[11] It is crucial to run a vehicle-only control (cells treated with the same concentration of DMSO as the highest inhibitor dose) to assess baseline toxicity.
Data Presentation
Table 1: Example Working Concentrations and Incubation Times for this compound and Related Inhibitors
| Cell Type | Inhibitor | Concentration | Incubation Time | Application | Reference |
| BV2 microglia | This compound | 5 µM | 1 hour pre-treatment | Inhibition of LPS+Aβ induced caspase-1 activity | [1] |
| Caco-2 | This compound | 100 µM | 24 hours | Mitigation of butyrate-induced growth inhibition | [5] |
| Human Granulosa Cells | Z-VAD-FMK | 50 µM | 48 hours | Prevention of etoposide-induced apoptosis | [7] |
| Jurkat T-cells | Z-VAD-FMK | 20 µM | Co-incubation with stimulus | General apoptosis inhibition | [4] |
| Jurkat T-cells | Z-VAD-FMK | 100 µM | 24 hours | Blocking cell death post-electrotransfer | [11] |
| Primary T-cells | Z-VAD-FMK | 50-100 µM | 30 min pre-treatment | Inhibition of FasL-induced apoptosis | [12] |
| Bone Marrow-Derived Macrophages (BMDM) | Z-VAD-FMK | 20-80 µM | 30 min pre-treatment | Induction of necroptosis with LPS stimulation | [8] |
| Islets | Z-VAD-fmk | 200-500 µM | 2 hours pre-incubation | Reduction of apoptosis post-transplantation | [6] |
Experimental Protocols
Protocol 1: General Workflow for Optimizing this compound Incubation Time
-
Cell Seeding: Plate cells at a density appropriate for your endpoint assay (e.g., Western blot, flow cytometry, viability assay) and allow them to adhere overnight.
-
Dose Response: Prepare a series of this compound dilutions in your cell culture medium. A common range to test is 1, 5, 10, 20, and 50 µM. Include a vehicle control (DMSO only).
-
Time Course Pre-incubation:
-
For each concentration, set up multiple wells.
-
Add the inhibitor (or vehicle) to the cells at different time points prior to adding your stimulus (e.g., 4h, 2h, 1h, 30min before stimulus).
-
-
Induce Apoptosis/Inflammation: Add your known stimulus (e.g., LPS, Etoposide, TNF-α) to the wells at 'time zero'. Also, include a negative control (no stimulus, no inhibitor) and a positive control (stimulus, no inhibitor).
-
Endpoint Incubation: Culture the cells for the required duration for your stimulus to take effect (this will be specific to your model, e.g., 6h, 12h, 24h).
-
Assay: Perform your endpoint assay to measure the inhibition of the desired effect (e.g., measure IL-1β levels by ELISA, caspase-1 activity, or apoptosis by Annexin V staining).
-
Analysis: Plot the percentage of inhibition against the pre-incubation time for each concentration. The optimal time will be the shortest duration that provides the maximum inhibitory effect at the lowest effective concentration.
Visualizations
Caption: Workflow for optimizing inhibitor pre-incubation time.
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Caspase Inhibitor Z-VAD-FMK [be.promega.com]
- 5. This compound | Caspase | TargetMol [targetmol.com]
- 6. Short-term culture with the caspase inhibitor z-VAD.fmk reduces beta cell apoptosis in transplanted islets and improves the metabolic outcome of the graft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Caspases Improves Non-Viral T Cell Receptor Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Unexpected Outcomes of Z-Yvad-fmk Treatment in Macrophages
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected outcomes observed during the treatment of macrophages with the pan-caspase inhibitor, Z-Yvad-fmk.
Troubleshooting Guides
Problem 1: My macrophages are undergoing cell death even with this compound treatment, which is supposed to inhibit apoptosis.
Answer:
This is a frequently observed "unexpected" outcome. While this compound is a potent inhibitor of caspases and apoptosis, it can induce a caspase-independent form of programmed necrosis called necroptosis in macrophages.[1][2][3] This phenomenon is particularly prominent in macrophage cell lines like J774A.1 and RAW264.7, as well as in primary macrophages.[1][4]
Troubleshooting Steps:
-
Confirm the mode of cell death:
-
Morphological Assessment: Check for features of necrosis, such as cell swelling, membrane rupture, and release of cellular contents, rather than the characteristic apoptotic bodies.
-
Biochemical Assays:
-
Measure the release of lactate dehydrogenase (LDH) into the culture medium, a marker of plasma membrane rupture.
-
Use propidium iodide (PI) staining to identify cells with compromised membrane integrity.
-
Assess for the phosphorylation of key necroptosis mediators like RIPK1 and MLKL via Western blot.[2][3]
-
-
-
Investigate the role of RIPK1:
-
The induction of necroptosis by this compound in macrophages is often dependent on the Receptor-Interacting Protein Kinase 1 (RIPK1).[1][4] Inhibition of caspase-8 by this compound prevents the cleavage of RIPK1, leading to its accumulation and the activation of the necroptotic pathway.[1]
-
To confirm RIPK1's involvement, you can use a RIPK1 inhibitor, such as Necrostatin-1 (Nec-1), in conjunction with this compound. Nec-1 should rescue the cells from this compound-induced death.[5]
-
-
Consider Autophagy:
-
This compound can also induce autophagy in macrophages, which can sometimes lead to autophagic cell death.[1][5] Look for the formation of autophagosomes using electron microscopy or by monitoring the conversion of LC3-I to LC3-II via Western blot.[1][5] The autophagy inhibitor 3-methyladenine (3-MA) can be used to investigate the role of autophagy in the observed cell death.[5]
-
Problem 2: I am observing an increase in pro-inflammatory cytokine secretion after treating macrophages with this compound, but I expected an anti-inflammatory effect.
Answer:
Contrary to the expectation that inhibiting apoptosis would be anti-inflammatory, this compound treatment can paradoxically lead to the production and secretion of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-12, in macrophages.[1][2][4][6]
Troubleshooting Steps:
-
Quantify Cytokine Production:
-
Use ELISA or multiplex bead arrays to measure the levels of key pro-inflammatory cytokines in your culture supernatants.
-
-
Understand the Mechanism:
-
This compound-induced necroptosis is an inflammatory form of cell death that results in the release of damage-associated molecular patterns (DAMPs), which can further stimulate an inflammatory response.
-
The activation of the RIPK1 pathway itself can lead to the transcription of pro-inflammatory genes.[1][7]
-
-
Modulate the Inflammatory Response:
-
Co-treatment with a RIPK1 inhibitor (Nec-1) may reduce the production of these inflammatory mediators.
-
If you are working in a co-culture system, be aware that the inflammatory mediators released by this compound-treated macrophages can induce necrosis in other cell types, such as smooth muscle cells.[1][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound inducing necroptosis in macrophages?
A1: this compound, by inhibiting caspase-8, prevents the cleavage of its substrate, RIPK1.[1] This leads to the accumulation of catalytically active RIPK1, which then interacts with and phosphorylates RIPK3. This RIPK1-RIPK3 complex, known as the necrosome, subsequently phosphorylates the mixed lineage kinase domain-like (MLKL) protein.[2][3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to membrane rupture and necrotic cell death.[2][3]
Q2: Are there any off-target effects of this compound that I should be aware of?
A2: Yes, this compound has known off-target effects. It can inhibit other cysteine proteases like cathepsins.[1] More significantly, it can inhibit peptide:N-glycanase (NGLY1), an enzyme involved in endoplasmic reticulum-associated degradation (ERAD).[8][9] Inhibition of NGLY1 can independently induce autophagy.[8][9] For experiments where autophagy induction is a confounding factor, consider using an alternative pan-caspase inhibitor like Q-VD-OPh, which does not inhibit NGLY1.[8][9]
Q3: Can this compound influence pyroptosis?
A3: While this compound is a pan-caspase inhibitor, its effect on pyroptosis, a caspase-1-dependent inflammatory cell death, can be complex. Some studies have shown that this compound can inhibit GSDMD activation, a key step in pyroptosis.[10] However, in experimental setups involving LPS and ATP stimulation, researchers have reported that this compound may fail to block pyroptosis, potentially due to the induction of necroptosis as a competing cell death pathway.[11]
Q4: Does the concentration of this compound matter for these unexpected outcomes?
A4: Yes, the concentration of this compound is a critical parameter. The induction of necroptosis and other non-apoptotic pathways is typically observed at concentrations effective for caspase inhibition (in the µM range). It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions.
Quantitative Data Summary
| Cell Type | Treatment | Observed Effect | Quantitative Measurement | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS (100 ng/ml) + this compound (20, 40, 80 µM) | Increased Necroptosis | Increased PI uptake | [2][3] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS (100 ng/ml) + this compound (20, 40, 80 µM) | Decreased Cytokine Secretion | Reduced levels of TNF-α, IL-12, and IL-6 in culture supernatants | [2][3] |
| J774A.1 Macrophages | This compound (100 µM) | Increased Cell Death | Reduced cell viability | [12] |
| J774A.1 Macrophages | Geldanamycin (1 µg/ml) + this compound (100 µM) | Protection from Cell Death | Increased cell viability compared to this compound alone | [12] |
Experimental Protocols
Induction of Necroptosis in Macrophages
-
Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or peritoneal macrophages in appropriate culture plates and allow them to adhere.
-
Pre-treatment: Pre-treat the macrophages with this compound (e.g., 20-80 µM) or a vehicle control (e.g., PBS) for 30 minutes.
-
Stimulation: Add LPS (e.g., 100 ng/ml) to the culture medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Assessment of Cell Death:
-
Collect the culture supernatant to measure LDH release.
-
Stain the cells with PI and analyze by flow cytometry or fluorescence microscopy to quantify necrotic cells.
-
Lyse the cells to prepare protein extracts for Western blot analysis of p-RIPK1 and p-MLKL.
-
Measurement of Cytokine Secretion
-
Experimental Setup: Follow the protocol for inducing necroptosis as described above.
-
Supernatant Collection: After the incubation period, carefully collect the culture supernatant.
-
ELISA: Use commercially available ELISA kits to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-12) in the supernatant according to the manufacturer's instructions.
Signaling Pathway and Workflow Diagrams
Caption: this compound induced necroptosis pathway in macrophages.
Caption: Troubleshooting workflow for unexpected macrophage cell death.
Caption: Off-target effect of this compound leading to autophagy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 3. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. z-VAD-fmk-induced non-apoptotic cell death of macrophages: possibilities and limitations for atherosclerotic plaque stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pan-Caspase Inhibitor zVAD Induces Necroptotic and Autophagic Cell Death in TLR3/4-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating Lot-to-Lot Variability of Z-Yvad-fmk: A Technical Support Center
For researchers and drug development professionals utilizing the pan-caspase inhibitor Z-Yvad-fmk, ensuring experimental reproducibility is paramount. However, lot-to-lot variability of this critical reagent can introduce significant challenges, leading to inconsistent results and hindering scientific progress. This technical support center provides a comprehensive resource with troubleshooting guides and frequently asked questions to address and mitigate the impact of this compound variability in your experiments.
Troubleshooting Guide
Inconsistent or unexpected results when using this compound can stem from several factors, ranging from true lot-to-lot chemical differences to subtle variations in experimental execution. This guide provides a systematic approach to identifying and resolving these issues.
Q1: My new lot of this compound is showing reduced or no inhibition of apoptosis compared to the previous lot. What should I do?
A1: This is a common issue that can be addressed by a systematic evaluation of several factors.
-
Verify Stock Solution Integrity: Improperly stored or prepared stock solutions are a frequent source of error.
-
Solubility: this compound is soluble in DMSO, typically at concentrations up to 20-100 mM.[1][2] Ensure the compound is fully dissolved. Gentle warming and vortexing can aid dissolution.
-
Storage: Aliquot your DMSO stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][3][4]
-
Freshness: Prepare fresh working dilutions from your stock for each experiment.
-
-
Review Certificate of Analysis (CoA): Compare the CoAs of the new and old lots. Pay close attention to:
-
Purity: While most suppliers specify a purity of ≥95%, even small differences in impurity profiles could affect biological activity.
-
Analytical Data: Look for any notable differences in the NMR, HPLC, or mass spectrometry data that might suggest structural variations or the presence of contaminants.
-
-
Perform a Dose-Response Curve: The optimal inhibitory concentration can vary between lots. Perform a dose-response experiment with the new lot to determine its effective IC50 in your specific assay and cell type.
-
Consider Off-Target Effects: this compound is known to have off-target effects, such as inducing autophagy by inhibiting NGLY1 or affecting other proteases like cathepsins and calpains.[5][6] These effects could be misinterpreted as a lack of apoptosis inhibition. Consider using an alternative pan-caspase inhibitor, such as Q-VD-OPh, which has been reported to not induce autophagy, as a control.[5]
Below is a troubleshooting workflow to address reduced efficacy of a new this compound lot:
Q2: I'm observing unexpected cell death or toxicity after treating cells with this compound, even in my negative controls. What could be the cause?
A2: While this compound is designed to inhibit apoptosis, it can sometimes induce non-apoptotic cell death or exhibit toxicity, which may be lot-dependent.
-
DMSO Toxicity: High concentrations of DMSO, the solvent for this compound, can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%). Run a vehicle control (medium with the same concentration of DMSO without this compound) to rule out solvent toxicity.
-
Off-Target Effects Leading to Cell Death: As mentioned, this compound can induce necroptosis in some cell types, particularly in the presence of inflammatory stimuli.[7] This is a form of programmed necrosis and is caspase-independent.
-
Impurity Profile: A different impurity profile in a new lot could contribute to unexpected toxicity. Reviewing the CoA for any significant differences is a crucial step.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound and its off-target effects.
Q3: How can I proactively manage lot-to-lot variability of this compound?
A3: A proactive approach can save significant time and resources.
-
Purchase Larger Lots: Whenever possible, purchase a single, larger lot of this compound to last for the duration of a series of related experiments.
-
Qualify New Lots: Before using a new lot in critical experiments, perform a qualification experiment. This involves running a side-by-side comparison with the previous, trusted lot in a well-established assay (e.g., a standard apoptosis induction experiment).
-
Maintain Detailed Records: Keep meticulous records of the lot number, supplier, date of receipt, and storage conditions for each vial of this compound.
Frequently Asked Questions (FAQs)
Q4: What are the key parameters to check on a this compound Certificate of Analysis (CoA)?
A4: A typical CoA for this compound will include the following information. When comparing lots, pay close attention to any deviations.
| Parameter | Description | What to Look For |
| Appearance | The physical state and color of the compound. | Should be a white to off-white solid. |
| Purity (by HPLC) | The percentage of the desired compound in the sample. | Typically ≥95%. Significant deviations may indicate potential issues. |
| Identity (by ¹H NMR and MS) | Confirms the chemical structure of the compound. | The spectra should be consistent with the known structure of this compound. |
| Solubility | The concentration at which the compound dissolves in a specific solvent. | Should be consistent with the supplier's specifications (e.g., in DMSO). |
| Storage Conditions | Recommended temperature for storing the compound. | Ensure you are storing the compound as recommended. |
Q5: What is the mechanism of action of this compound?
A5: this compound is a cell-permeable, irreversible pan-caspase inhibitor.[1] It works by covalently binding to the catalytic site of most caspases, thereby preventing their proteolytic activity.[4] Caspases are the central executioners of apoptosis, so their inhibition blocks the apoptotic signaling cascade.
The following diagram illustrates the central role of caspases in the apoptosis signaling pathway and the point of intervention for this compound.
Q6: Are there any known off-target effects of this compound that could be confused with lot-to-lot variability?
A6: Yes, and this is a critical point for troubleshooting. The most well-documented off-target effect is the induction of autophagy.[5][6] This occurs because this compound can inhibit N-glycanase 1 (NGLY1), an enzyme involved in the ER-associated degradation (ERAD) pathway. Inhibition of NGLY1 can lead to the upregulation of autophagosome formation. Additionally, this compound has been reported to inhibit other cysteine proteases, such as cathepsins and calpains, which could lead to confounding experimental results.[6]
Experimental Protocols
To assist in the qualification of new lots of this compound and to ensure consistent experimental outcomes, we provide the following detailed protocols for key assays.
Protocol 1: Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase, in cell lysates.
-
Cell Lysis:
-
Induce apoptosis in your cells using a known stimulus. Include a negative control (uninduced cells) and a positive control (cells treated with a known apoptosis inducer).
-
For each condition, pellet 1-5 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well microplate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume to 45 µL with cell lysis buffer.
-
Include a blank well containing 45 µL of cell lysis buffer.
-
To test the new lot of this compound, pre-incubate a set of apoptotic lysates with varying concentrations of the inhibitor (e.g., 10, 20, 50, 100 µM) for 30 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Prepare the 2x reaction buffer containing 10 mM DTT.
-
Add 50 µL of the 2x reaction buffer to each well.
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA, 4 mM) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
The absorbance is proportional to the amount of caspase-3 activity. Compare the inhibition profile of the new lot to that of a previously validated lot.
-
Protocol 2: Western Blot for Cleaved PARP
Poly (ADP-ribose) polymerase (PARP) is a well-known substrate of caspase-3. Cleavage of PARP from its full-length form (~116 kDa) to a smaller fragment (~89 kDa) is a hallmark of apoptosis.
-
Sample Preparation:
-
Treat cells with your apoptosis-inducing agent in the presence or absence of different lots of this compound.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Analyze the band intensity of the cleaved PARP fragment to assess the inhibitory activity of the this compound lots. A loading control, such as β-actin or GAPDH, should also be probed on the same blot to ensure equal protein loading.
-
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the overall health of the cell population and can be used to determine the protective effect of this compound against an apoptotic stimulus.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with your apoptotic stimulus in the presence or absence of different concentrations of the new and old lots of this compound.
-
Include wells with untreated cells (negative control) and cells treated only with the apoptotic stimulus (positive control).
-
Incubate for the desired period (e.g., 24-48 hours).
-
-
Assay Procedure (example with MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
Compare the dose-dependent protective effects of the different this compound lots.
-
By following these troubleshooting guides and experimental protocols, researchers can more effectively navigate the challenges of this compound lot-to-lot variability, leading to more robust and reproducible scientific findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pan Caspase Inhibitor Z-VAD-FMK (FMK001): R&D Systems [rndsystems.com]
- 4. invivogen.com [invivogen.com]
- 5. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Z-YVAD-FMK in Cell Viability Assays
Welcome to the technical support center for researchers utilizing the caspase-1 inhibitor, Z-YVAD-FMK. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize its off-target effects on cell viability assays and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly specific, cell-permeable, and irreversible inhibitor of caspase-1. Caspase-1 is a key enzyme in the inflammatory process, primarily responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18, and for inducing a lytic, pro-inflammatory form of cell death called pyroptosis. This compound works by covalently binding to the active site of caspase-1, thereby blocking its downstream effects.
Q2: Can this compound affect the viability of my cells even if they are not undergoing pyroptosis?
Yes, while this compound is designed to be a specific caspase-1 inhibitor, it can have off-target effects that influence cell health and viability readouts. At high concentrations or with prolonged exposure, it may induce alternative cell death pathways such as apoptosis or necroptosis. Furthermore, the vehicle used to dissolve this compound, typically DMSO, can also exhibit toxicity at certain concentrations.
Q3: How can this compound interfere with common cell viability assays?
This compound can interfere with cell viability assays in several ways:
-
Induction of unintended cell death: As mentioned, this compound can trigger apoptosis or necroptosis, leading to a decrease in cell viability that is independent of the experimental condition you are studying.
-
Direct chemical interference: The chemical structure of this compound or its metabolites might directly react with the indicator dyes used in assays like MTT, MTS, or resazurin (AlamarBlue), leading to false readings. For instance, it could potentially reduce the tetrazolium salts in MTT/MTS assays, leading to an overestimation of viability, or interfere with the fluorescence of resazurin.
-
Alteration of cellular metabolism: Caspase inhibition can sometimes alter the metabolic state of the cell, which can directly impact assays that measure metabolic activity as a proxy for viability (e.g., MTT, MTS, AlamarBlue).
Q4: Which cell viability assay is most suitable when using this compound?
There is no single "best" assay, and the choice depends on your specific experimental question and cell type. However, it is highly recommended to use at least two different assays based on distinct principles to validate your findings.
-
Membrane integrity assays (LDH release, Propidium Iodide staining): These are generally considered more robust in the context of caspase inhibitors as they directly measure cell death-associated membrane rupture, which is a hallmark of pyroptosis and necroptosis. They are less likely to be affected by metabolic changes.
-
Metabolic assays (MTT, MTS, AlamarBlue): These can be prone to artifacts. If you use them, it is crucial to include proper controls to rule out direct chemical interference and metabolic alterations.
-
Apoptosis/Necroptosis-specific assays (Annexin V/PI staining): These are essential for dissecting the mode of cell death and identifying if this compound is inducing unintended apoptosis or necroptosis.
Troubleshooting Guides
Issue 1: Unexpected decrease in cell viability in control wells treated only with this compound.
Possible Causes:
-
Inhibitor cytotoxicity: The concentration of this compound may be too high for your specific cell line, leading to off-target toxicity.
-
DMSO toxicity: The final concentration of the DMSO vehicle may be toxic to your cells.
-
Induction of alternative cell death pathways: this compound might be promoting necroptosis or autophagy in your cells.
Solutions:
-
Perform a dose-response curve: Determine the optimal, non-toxic concentration of this compound for your cell line. See the detailed protocol below.
-
Run a vehicle control: Always include a control group treated with the same concentration of DMSO used to deliver this compound.
-
Assess the mode of cell death: Use Annexin V/PI staining and flow cytometry to determine if apoptosis or necroptosis is being induced.
Issue 2: Discrepancies between different cell viability assays.
Possible Causes:
-
Assay-specific interference: this compound might be directly interfering with the chemistry of one of your assays (e.g., reducing MTT).
-
Different endpoints measured: Metabolic assays and membrane integrity assays measure different aspects of cell health and will respond differently to various cell death mechanisms.
Solutions:
-
Run cell-free controls: To test for direct chemical interference, incubate this compound with the assay reagents in the absence of cells.
-
Use multiple assays: As a best practice, confirm your results with at least two assays based on different principles (e.g., one metabolic and one membrane integrity assay).
-
Correlate with morphological changes: Observe your cells under a microscope for signs of cell death (e.g., blebbing for apoptosis, swelling and rupture for pyroptosis/necroptosis).
Data Presentation
Table 1: Comparison of Common Cell Viability Assays in the Context of this compound Usage
| Assay Type | Assay Principle | Potential for Interference by this compound | Mitigation Strategies |
| Metabolic | |||
| MTT/MTS | Reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases. | High: Potential for direct chemical reduction of the dye and alteration of cellular metabolism.[1][2][3] | Run cell-free controls; validate with a non-metabolic assay. |
| AlamarBlue (Resazurin) | Reduction of resazurin to the fluorescent resorufin by cellular reductases. | Moderate to High: Potential for direct chemical reduction and interference from compounds with anti-oxidant properties.[4][5][6][7][8] | Run cell-free controls; remove drug-containing medium before adding the reagent.[5] |
| Membrane Integrity | |||
| LDH Release | Measurement of lactate dehydrogenase released from damaged cells. | Low to Moderate: Less prone to chemical interference, but some compounds can inhibit LDH enzyme activity. | Ensure appropriate lysis controls are used. |
| Propidium Iodide (PI) Staining | Fluorescent DNA intercalator that only enters cells with compromised membranes. | Low: Generally reliable for identifying dead cells. | Combine with Annexin V for more detailed analysis of cell death pathways. |
| Apoptosis/Necroptosis | |||
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine exposed on apoptotic cells; PI identifies necrotic/late apoptotic cells. | Low: Provides detailed information on the mode of cell death. | Use appropriate controls for flow cytometry compensation.[9][10][11] |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
This protocol helps establish the highest concentration of this compound that can be used without causing significant cytotoxicity in your cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 20 mM in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
A reliable cell viability assay (e.g., LDH release or AlamarBlue)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to overconfluence during the experiment. Allow cells to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A typical range to test would be from 0.1 µM to 100 µM. Also, prepare corresponding dilutions of DMSO to serve as vehicle controls.
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound and DMSO controls. Include a "medium only" control.
-
Incubation: Incubate the plate for the longest duration you plan to use in your actual experiments (e.g., 24, 48, or 72 hours).
-
Assess Viability: After the incubation period, perform your chosen cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the concentration of this compound. The highest concentration that does not cause a significant decrease in viability compared to the vehicle control is your optimal working concentration.
Protocol 2: Distinguishing Apoptosis, Necroptosis, and Pyroptosis using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based protocol allows for the differentiation of various cell death modalities.
Materials:
-
Cells treated with your experimental conditions and this compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from your culture plates. Centrifuge to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI.
-
Add 400 µL of 1X Annexin V Binding Buffer.
-
-
Analysis: Analyze the samples on a flow cytometer within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic/pyroptotic cells
-
Annexin V- / PI+ : Primarily necrotic/pyroptotic cells
Mandatory Visualizations
Caption: Mechanism of this compound in blocking the pyroptotic pathway.
Caption: Recommended workflow for using this compound in cell viability assays.
Caption: Potential issues arising from high concentrations of this compound.
Alternative Caspase-1 Inhibitors
If you consistently encounter issues with this compound, consider using alternative caspase-1 inhibitors that may have different off-target profiles or lower cytotoxicity.
Table 2: Alternative Caspase-1 Inhibitors
| Inhibitor | Mechanism | Reported Advantages |
| Ac-YVAD-CMK | Irreversible, potent caspase-1 inhibitor.[12] | High specificity for caspase-1.[12] |
| Belnacasan (VX-765) | Orally bioavailable prodrug of a potent caspase-1/4 inhibitor.[13][14][15][16] | Has been used in clinical trials, suggesting a better safety profile in vivo.[14][16] |
When switching to a new inhibitor, it is essential to repeat the dose-response optimization and validation experiments as described in Protocol 1.
References
- 1. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 3. Exocytosis of MTT formazan could exacerbate cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of alamar blue and MTT assays for high through-put screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Belnacasan - Wikipedia [en.wikipedia.org]
- 15. Belnacasan | VX-765 | ICE/caspase-1 inhibitor | TargetMol [targetmol.com]
- 16. VX-765 ameliorates renal injury and fibrosis in diabetes by regulating caspase-1-mediated pyroptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in interpreting results with the pan-caspase inhibitor Z-Yvad-fmk
Welcome to the technical support center for the pan-caspase inhibitor, Z-VAD-FMK. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using Z-VAD-FMK in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: I've treated my cells with an apoptosis-inducing agent and Z-VAD-FMK. While I see a decrease in markers like cleaved caspase-3, my cells are still dying. What could be happening?
A1: This is a common observation and highlights a key challenge in using Z-VAD-FMK. While Z-VAD-FMK is effective at inhibiting caspases and blocking apoptosis, it can sensitize cells to alternative cell death pathways.[1] The two most prominent alternative pathways are necroptosis and autophagy-dependent cell death.[1][2]
-
Necroptosis: This is a form of programmed necrosis that is often initiated when caspase-8 is inhibited.[3][4] Z-VAD-FMK, by blocking caspase-8, can switch the cell death modality from apoptosis to necroptosis.[2][3]
-
Autophagic Cell Death: In some cell types, prolonged treatment with Z-VAD-FMK can induce cell death accompanied by extensive autophagy.[5]
To investigate these possibilities, you should probe for markers of necroptosis (e.g., phosphorylation of RIPK1 and MLKL) and autophagy (e.g., LC3-II conversion, p62 degradation).
Q2: I'm seeing an increase in autophagy markers (e.g., GFP-LC3 puncta) in my cells treated with Z-VAD-FMK, even without an apoptotic stimulus. Is this a real biological effect or an artifact?
A2: This is a well-documented off-target effect of Z-VAD-FMK.[5][6][7] The induction of autophagy by Z-VAD-FMK is not due to its inhibition of caspases but rather its off-target inhibition of peptide:N-glycanase (NGLY1).[5][6][8] NGLY1 is an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway.[5][6] Its inhibition by Z-VAD-FMK leads to an upregulation of autophagosome formation.[5][6]
This is a critical point to consider if you are studying the interplay between apoptosis and autophagy. To confirm that the observed autophagy is a true biological response to your experimental conditions and not a Z-VAD-FMK artifact, consider using an alternative pan-caspase inhibitor, such as Q-VD-OPh, which has been shown not to induce autophagy.[6][9]
Q3: I'm using a TUNEL assay to assess apoptosis. After co-treatment with an inducer and Z-VAD-FMK, the number of TUNEL-positive cells is reduced, but a propidium iodide (PI) stain shows an increase in dead cells. How do I interpret this?
A3: This result strongly suggests a switch from apoptosis to a form of necrotic cell death. The TUNEL assay detects DNA fragmentation, a hallmark of apoptosis which is executed by caspases. By inhibiting caspases, Z-VAD-FMK will naturally reduce the number of TUNEL-positive cells. However, the increase in PI-positive cells indicates that the cells are still dying but through a mechanism that involves loss of plasma membrane integrity, characteristic of necrosis or necroptosis.[2] In this scenario, you are likely observing Z-VAD-FMK-induced necroptosis.[2]
Q4: Are there other off-target effects of Z-VAD-FMK that I should be aware of?
A4: Yes. Besides NGLY1, Z-VAD-FMK has been reported to inhibit other cysteine proteases, such as cathepsins and calpains.[5][10] Inhibition of these proteases can have various cellular consequences and may contribute to unexpected experimental outcomes. For instance, cathepsin B has been implicated in certain forms of caspase-independent cell death.[11] When interpreting your results, it is crucial to consider that the observed phenotype may not be solely due to caspase inhibition.
Troubleshooting Guides
Problem 1: Unexpected Cell Death Despite Caspase Inhibition
-
Symptoms: Decreased caspase activity (e.g., reduced cleavage of PARP or caspase substrates) but continued or even increased cell death as measured by assays like MTT, LDH release, or PI staining.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Induction of Necroptosis | Analyze key necroptosis markers: p-RIPK1, p-MLKL by Western blot. Use a specific necroptosis inhibitor like Necrostatin-1 in parallel with Z-VAD-FMK to see if it rescues cell viability.[2] |
| Induction of Autophagic Cell Death | Monitor autophagy markers: LC3-II conversion and p62 degradation by Western blot, and GFP-LC3 puncta formation by fluorescence microscopy. Use autophagy inhibitors like 3-Methyladenine (3-MA) or Bafilomycin A1 to see if they prevent cell death. |
| Off-target effects on other proteases (e.g., Cathepsins) | Consider using more specific inhibitors for other suspected proteases in control experiments.[11] |
| Incomplete Caspase Inhibition | Increase the concentration of Z-VAD-FMK (be mindful of increasing off-target effects) or try a more potent pan-caspase inhibitor like Q-VD-OPh.[8] |
Problem 2: Confounding Autophagy Induction
-
Symptoms: Increased autophagy markers in Z-VAD-FMK-treated control groups, making it difficult to assess autophagy changes in response to the experimental treatment.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Off-target inhibition of NGLY1 by Z-VAD-FMK | Use an alternative pan-caspase inhibitor, such as Q-VD-OPh , which does not have this off-target effect.[6][9] Compare the results between Z-VAD-FMK and Q-VD-OPh to distinguish between caspase-dependent and NGLY1-dependent autophagy. |
| Cellular stress due to high concentration of Z-VAD-FMK | Perform a dose-response experiment to find the minimal effective concentration of Z-VAD-FMK for caspase inhibition in your specific cell line and assay. |
Quantitative Data Summary
The following table provides a summary of concentrations and observed effects of Z-VAD-FMK from various studies. Note that optimal concentrations can be cell-type and stimulus-dependent.
| Parameter | Concentration Range | Context/Cell Type | Observed Effect | Reference |
| Apoptosis Inhibition | 10 - 100 µM | Jurkat, THP.1, HL60 cells | Inhibition of caspase activity and apoptosis. | [12][13] |
| 20 µM | Soft tissue sarcoma cells | Marked reduction in TRAIL and MG132-induced cell death. | [14] | |
| 50 µM | Jurkat cells | Co-incubation with staurosporine inhibited caspase-8 activity. | [12] | |
| Necroptosis Induction | High concentrations | A375 human melanoma cells | Promoted necroptosis while inhibiting apoptosis. | [15] |
| Autophagy Induction | Not specified | HEK 293 cells | Induction of GFP-LC3-positive puncta. | [5][6] |
| Off-Target Inhibition | Not specified | In vitro assays | Inhibition of cathepsin B. | [16] |
| Not specified | In vitro assays | Inhibition of peptide:N-glycanase (NGLY1). | [5][17] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Necroptosis Markers
-
Cell Treatment: Seed cells and treat with your apoptosis inducer in the presence or absence of Z-VAD-FMK (e.g., 20-50 µM) and/or Necrostatin-1 (e.g., 10-30 µM) for the desired time.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-RIPK1, RIPK1, p-MLKL, MLKL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Monitoring Autophagy by LC3-II Conversion
-
Cell Treatment: Treat cells with your experimental compounds, including Z-VAD-FMK. To assess autophagic flux, include a condition where cells are co-treated with a lysosomal inhibitor like Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the experiment.
-
Lysate Preparation and Western Blotting: Follow steps 2-6 as described in Protocol 1, using a primary antibody specific for LC3B. Both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form) will be detected. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of Bafilomycin A1 indicates an increase in autophagic flux. Additionally, probe for p62/SQSTM1; a decrease in its levels suggests active autophagic degradation.
Visualizations
References
- 1. Caspase inhibitors promote alternative cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 4. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy | Semantic Scholar [semanticscholar.org]
- 10. Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer-research-network.com [cancer-research-network.com]
Z-Yvad-fmk stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of Z-YVAD-FMK, a potent and specific inhibitor of caspase-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable and irreversible inhibitor of caspase-1.[1][2] Its mechanism of action involves covalently binding to the active site of caspase-1, thereby preventing its proteolytic activity.[3][4][5] Caspase-1 is a key enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. By inhibiting caspase-1, this compound effectively blocks the release of these cytokines and can also inhibit pyroptosis, a form of pro-inflammatory cell death.[3][6]
Q2: What is the difference between this compound and Z-VAD-FMK?
This compound is a selective inhibitor of caspase-1. In contrast, Z-VAD-FMK is a broad-spectrum or pan-caspase inhibitor, meaning it inhibits a wider range of caspases, including those involved in apoptosis (e.g., caspase-3, -7, -8, -9).[3][5][6][7] The choice between these inhibitors depends on the specific experimental goal. If the aim is to specifically target the inflammasome pathway, this compound is the more appropriate choice. If the goal is to broadly inhibit apoptosis, Z-VAD-FMK would be used.
Q3: How should I reconstitute and prepare stock solutions of this compound?
This compound is typically supplied as a lyophilized powder and should be reconstituted in high-purity, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution.[1][2][8] It is important to use fresh DMSO, as moisture can reduce the solubility of the compound.[2] Sonication may be recommended to aid dissolution.[1] For cellular experiments, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Best practices are summarized in the table below.
Data Presentation: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | -20°C | Up to 3 years[1][2] | Store in a desiccated environment to prevent moisture absorption. |
| DMSO Stock Solution | -80°C | Up to 1 year[1][2] | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[2] | Suitable for short-term storage. |
Q5: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
It is strongly recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Each freeze-thaw cycle can introduce moisture and potentially lead to the degradation of the compound, reducing its potency over time.
Troubleshooting Guide
Issue 1: this compound is not dissolving properly in DMSO.
-
Cause: The DMSO may have absorbed moisture.
-
Solution: Use fresh, anhydrous, high-purity DMSO for reconstitution.[2] Gently warm the solution to 37°C and use sonication to aid dissolution.[1] Ensure the powder is completely dissolved before further dilution.
Issue 2: I am observing unexpected cell death or off-target effects in my experiment.
-
Cause 1: High concentration of DMSO. The final concentration of DMSO in your cell culture medium may be too high, leading to solvent-induced cytotoxicity.
-
Solution 1: Calculate the final DMSO concentration in your experimental setup and ensure it is below 0.5%. Prepare intermediate dilutions of your this compound stock solution in culture medium to minimize the volume of DMSO added to your cells.[8]
-
Cause 2: Off-target inhibition. While this compound is a specific caspase-1 inhibitor, at very high concentrations, it might exhibit some off-target effects. It is also important to distinguish its effects from those of the pan-caspase inhibitor Z-VAD-FMK, which can induce necroptosis or autophagy in some cell types by inhibiting apoptotic caspases.[9][10][11]
-
Solution 2: Perform a dose-response experiment to determine the optimal, lowest effective concentration of this compound for your specific cell type and experimental conditions. Include proper controls, such as a vehicle control (DMSO alone) and potentially a negative control peptide.
Issue 3: My this compound treatment is not inhibiting pyroptosis effectively.
-
Cause: The timing of inhibitor addition and the induction of pyroptosis may not be optimal.
-
Solution: For in vitro experiments, it is crucial to pre-incubate the cells with this compound before stimulating with the pyroptosis-inducing agent (e.g., LPS + ATP or nigericin). A common troubleshooting step is to prime cells with LPS first, then add the inhibitor before the second signal (e.g., ATP).[12] The optimal pre-incubation time and concentration should be determined empirically for your specific experimental system.
Experimental Protocols
Protocol 1: Inhibition of Caspase-1 Activity in a Cell-Based Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on caspase-1 activation in cultured cells.
Materials:
-
Cells of interest (e.g., murine bone marrow-derived macrophages)
-
Complete cell culture medium
-
This compound (reconstituted in DMSO)
-
Caspase-1 activator (e.g., LPS and ATP or Nigericin)
-
Caspase-1 activity assay kit (e.g., fluorescent or colorimetric)
-
Phosphate-buffered saline (PBS)
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.
-
Inhibitor Pre-treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Include a vehicle control (DMSO only). Incubate for 1-2 hours at 37°C.
-
Caspase-1 Activation: Induce caspase-1 activation by treating the cells with your chosen stimulus (e.g., prime with LPS for 4 hours, followed by ATP for 30-60 minutes).
-
Cell Lysis: After the incubation period, wash the cells with PBS and lyse them according to the instructions provided with your caspase-1 activity assay kit.
-
Caspase-1 Activity Measurement: Add the caspase-1 substrate from the assay kit to the cell lysates and incubate as recommended.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of caspase-1 inhibition for each concentration of this compound relative to the stimulated control without the inhibitor.
Protocol 2: Western Blot Analysis of IL-1β Cleavage
This protocol describes how to assess the effect of this compound on the cleavage of pro-IL-1β to its mature, active form.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (reconstituted in DMSO)
-
Caspase-1 activator (e.g., LPS and ATP)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IL-1β (recognizing both pro- and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound and activate caspase-1 as described in Protocol 1.
-
Protein Extraction: Lyse the cells in lysis buffer and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-IL-1β antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Compare the intensity of the band corresponding to cleaved IL-1β (typically around 17 kDa) in the this compound-treated samples to the untreated, stimulated control.
Mandatory Visualizations
Caption: Mechanism of this compound inhibition of the Caspase-1 pathway.
Caption: General experimental workflow for using this compound.
References
- 1. This compound | Caspase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. invivogen.com [invivogen.com]
- 4. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 5. Z-VAD-FMK is a Well-Known pan Caspase Inhibitor | MedChemExpress [medchemexpress.eu]
- 6. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. researchgate.net [researchgate.net]
factors influencing the efficacy of Z-Yvad-fmk in different cell lines
Welcome to the technical support center for Z-Yvad-fmk. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use of this pan-caspase inhibitor. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1] Its primary function is to block apoptosis by binding to the catalytic site of most caspase enzymes.[1][2] Caspases are a family of cysteine proteases that play a central role in initiating and executing programmed cell death (apoptosis) and in inflammation.[2] By inhibiting caspases, this compound can prevent the downstream events of the apoptotic cascade, such as the cleavage of cellular substrates like Poly (ADP-ribose) polymerase (PARP).[3][4] It is a valuable tool for studying the roles of caspases in both cell death and inflammation.[2]
Q2: What is the optimal working concentration and stability of this compound?
The optimal working concentration of this compound varies depending on the cell line, the specific application, and the apoptosis inducer. However, a general starting range for cell culture experiments is 10-100 µM.[2][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. The inhibitor should be added at the same time as the apoptosis-inducing agent.[1]
This compound is typically dissolved in DMSO to create a stock solution (e.g., 10-20 mM).[1][2] The stock solution is stable for up to 3 months when stored at -20°C.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[5]
| Parameter | Recommended Value | Source |
| Purity | ≥ 95% (HPLC) | [2] |
| Stock Solution Solvent | DMSO | [1][2][6] |
| Stock Solution Conc. | 10-20 mM | [1][2] |
| Typical Working Conc. | 10-100 µM | [2][5] |
| Pre-treatment Time | 1 hour (typical) | [5] |
| Lyophilized Storage | -20°C, desiccated (stable for 24 months) | [5] |
| Solution Storage | -20°C (use within 3 months) | [5] |
Q3: Does this compound have off-target effects?
Yes, while this compound is a potent pan-caspase inhibitor, it is known to have off-target effects that researchers should be aware of. These can influence experimental outcomes and interpretation.
-
Necroptosis Induction: In some cell types, blocking apoptosis with this compound can redirect the cell death pathway towards necroptosis, a form of programmed necrosis, particularly when caspase-8 activity is inhibited.[7]
-
Autophagy Induction: this compound has been shown to induce autophagy in certain contexts.[8] This effect may be due to the off-target inhibition of N-glycanase 1 (NGLY1), an enzyme involved in ER-associated degradation, rather than caspase inhibition itself.[8][9][10][11] For experiments where autophagy is a confounding factor, an alternative pan-caspase inhibitor like Q-VD-OPh, which does not appear to induce autophagy, might be considered.[10]
-
Other Protease Inhibition: this compound can also inhibit other cysteine proteases, such as cathepsins and calpains, which could lead to unintended biological effects.[5][11]
Section 2: Troubleshooting Guide
Problem: this compound is not inhibiting apoptosis effectively in my cell line.
If you observe incomplete or no inhibition of apoptosis, several factors could be at play. Follow this logical troubleshooting guide to identify the potential cause.
Problem: I'm observing unexpected cell toxicity or a different type of cell death.
-
Possible Cause: As mentioned in the FAQs, inhibiting caspases can sometimes shift the cell death mechanism to necroptosis, a pro-inflammatory form of cell death.[7] This is particularly common in response to stimuli like TNF-α when caspase-8 is inhibited.
-
Recommendation:
-
Assess Necroptosis: Check for markers of necroptosis, such as the phosphorylation of RIPK1 and MLKL.
-
Use Necroptosis Inhibitors: To confirm, try co-treatment with a necroptosis inhibitor like Necrostatin-1.
-
Consider Cell Line: The propensity to switch to necroptosis is highly cell-line dependent.
-
Problem: My results are inconsistent between experiments.
-
Possible Cause 1: Reagent Stability: this compound in diluted, aqueous solutions can lose activity. Repeated freeze-thaw cycles of the DMSO stock can also degrade the compound.[5][6]
-
Recommendation: Always use a fresh aliquot from your main stock for each experiment. Prepare working dilutions immediately before use.
-
Possible Cause 2: Cell Culture Conditions: The efficacy of this compound can be influenced by cell density, passage number, and media components.
-
Recommendation: Standardize your cell culture protocols meticulously. Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.
Section 3: Experimental Protocols
Protocol: General Assay for Apoptosis Inhibition
This protocol provides a general workflow for testing the efficacy of this compound in preventing apoptosis induced by a known stimulus (e.g., Staurosporine, TNF-α).
Detailed Methodologies:
-
Preparation of this compound Stock Solution:
-
Reconstitute the lyophilized this compound powder in high-quality, anhydrous DMSO to a stock concentration of 10 or 20 mM.[1][2]
-
For example, to make a 10 mM stock from 1 mg of powder (MW: 467.5 g/mol ), add 213.9 µL of DMSO.[5]
-
Vortex gently to ensure it is fully dissolved.
-
Aliquot into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes and store at -20°C.[5]
-
-
Cell Treatment Protocol (Example using a 24-well plate):
-
Day 1: Seed your cells (e.g., Jurkat, HeLa) at a density that will ensure they are approximately 70-80% confluent on the day of the experiment.
-
Day 2:
-
Prepare fresh working dilutions of this compound in your cell culture medium from a thawed stock aliquot.
-
Aspirate the old medium from the cells.
-
Add the medium containing the appropriate this compound concentration (e.g., 50 µM) to the designated wells. For "Stimulus only" and "Untreated" wells, add medium with the equivalent concentration of DMSO as a vehicle control.
-
Incubate for 1-2 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Add the apoptotic stimulus to the "Stimulus only" and "this compound + Stimulus" wells.
-
Incubate for the required duration to induce apoptosis (this can range from 4 to 48 hours and must be optimized).[3]
-
-
-
Analysis of Apoptosis (Example by Western Blot for PARP Cleavage):
-
After incubation, harvest the cells by scraping or trypsinization.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against PARP overnight at 4°C. This antibody should detect both full-length (~116 kDa) and cleaved (~89 kDa) PARP.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the cleaved PARP fragment in the this compound treated samples indicates successful inhibition of apoptosis.[4]
-
References
- 1. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 2. invivogen.com [invivogen.com]
- 3. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
determining the effective dose of Z-Yvad-fmk for in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the effective dose of Z-Yvad-fmk for in vivo studies. The information is presented in a question-and-answer format to address specific issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (N-benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor. It functions by binding to the catalytic site of caspases, a family of proteases that play a central role in apoptosis (programmed cell death) and inflammation.[1] By inhibiting caspases, this compound can block apoptotic pathways and reduce inflammation in various disease models. Interestingly, under certain conditions, such as in the presence of inflammatory stimuli, this compound can induce a form of programmed necrosis called necroptosis by inhibiting caspase-8.[2][3]
Q2: What is a typical effective dose range for this compound in mice?
The effective dose of this compound in mice can vary significantly depending on the disease model, the administration route, and the specific research question. Based on published studies, a common dose range for intraperitoneal (i.p.) injection is between 5 µg/g and 20 µg/g of body weight.[2][3][4] Other studies have reported effective doses as a fixed amount per animal, such as 0.5 mg/mouse.[5] It is crucial to perform a dose-response study to determine the optimal effective dose for your specific experimental setup.
Q3: What is a typical effective dose range for this compound in rats?
In rat models, particularly in the context of myocardial ischemia and reperfusion, this compound has been shown to be effective at reducing infarct size.[6] While specific dosages from a wide range of studies are not as readily available as for mice in the initial search, it is recommended to start with a dose comparable to that used in mice and optimize based on pilot studies. One study in a rat model of radiation-induced neuronal injury used an intracerebroventricular bolus injection of 0.2 µg/h for 1 hour, as this compound does not readily cross the blood-brain barrier.[7]
Q4: What is the most common route of administration for this compound in vivo?
The most frequently reported route of administration for this compound in animal studies is intraperitoneal (i.p.) injection.[2][3][4][5][8][9][10] This method allows for systemic delivery of the inhibitor. For studies targeting the central nervous system, direct administration routes like intracerebroventricular injection may be necessary due to the inhibitor's poor blood-brain barrier permeability.[7] Intravenous (i.v.) injection has also been reported, although one study found it to be less effective than i.p. injection in a model of endotoxic shock.[2][3]
Q5: How should I prepare this compound for in vivo administration?
This compound is typically first dissolved in a small amount of dimethyl sulfoxide (DMSO) and then diluted in a sterile vehicle for injection. Common vehicle formulations include:
-
Phosphate-buffered saline (PBS) with a final DMSO concentration of 5%[11]
-
A mixture of 2% DMSO, 35% PEG 300, 2% Tween 80, and distilled water[12]
-
10% DMSO in saline[13]
It is essential to ensure the final concentration of DMSO is low to avoid toxicity. The solution should be sterile-filtered before injection.
Q6: When should I administer this compound relative to inducing the experimental injury or disease?
The timing of administration is critical for observing the therapeutic effects of this compound. In many studies, this compound is administered as a pretreatment, typically 30 minutes to 2 hours before the induction of injury or disease.[2][3][8] However, some studies have shown efficacy when administered after the onset of ischemia.[14] The optimal timing will depend on the specific pathophysiology of the model being studied.
Q7: Is this compound toxic in vivo?
This compound has been shown to be non-toxic in several animal models at effective doses.[8][12] However, some studies have noted potential toxicity, particularly at higher concentrations.[4] One study observed that while this compound was not toxic to resting T cells, it increased cell death in activated T cells at a concentration of 100 µM.[15] It is always recommended to include a vehicle-only control group and to monitor animals for any signs of toxicity.
Troubleshooting Guide
Problem: I am not observing the expected protective effect of this compound in my in vivo model.
Possible Causes and Solutions:
-
Suboptimal Dose: The dose may be too low to effectively inhibit caspases in the target tissue.
-
Inappropriate Timing of Administration: The inhibitor may not be present at the site of injury when caspase activation is occurring.
-
Solution: Adjust the timing of this compound administration relative to the injury induction. Consider both pre-treatment and post-treatment regimens.
-
-
Poor Bioavailability: The chosen route of administration may not be delivering sufficient amounts of the inhibitor to the target organ.
-
Solution: If using a systemic route like i.p. injection for a CNS model, consider a more direct route such as intracerebroventricular injection.[7] Also, ensure proper formulation to maintain solubility and stability.
-
-
Caspase-Independent Cell Death: The primary mechanism of cell death in your model may not be caspase-dependent apoptosis.
-
Incorrect Vehicle Formulation: The inhibitor may be precipitating out of solution or the vehicle itself could be causing adverse effects.
-
Solution: Ensure the final DMSO concentration is low and the inhibitor is fully dissolved. Test the vehicle alone to rule out any confounding effects.
-
Data Presentation: Effective Doses of this compound in In Vivo Studies
| Animal Model | Disease/Injury Model | Route of Administration | Effective Dose | Vehicle | Reference |
| Mouse (C57BL/6) | Endotoxic Shock (LPS) | Intraperitoneal (i.p.) | 5, 10, 20 µg/g | Saline | [2][3] |
| Mouse (BALB/c) | Sepsis (CLP) | Intraperitoneal (i.p.) | 0.5 mg/mouse | Not specified | [5] |
| Mouse (CD-1) | Preterm Delivery (HK-GBS) | Intraperitoneal (i.p.) | 10 mg/kg | DMSO/PBS | [8] |
| Mouse (ApoE-/-) | Atherosclerosis | Intraperitoneal (i.p.) | 200 µ g/day | 2% DMSO | [9][10] |
| Mouse | Pneumovirus Infection | Intraperitoneal (i.p.) | 2-10 mg/kg | 5% DMSO in PBS | [11] |
| Rat | Myocardial Ischemia/Reperfusion | Not specified | Not specified | Not specified | [6] |
| Rat (Sprague-Dawley) | Radiation-induced Neuronal Injury | Intracerebroventricular | 0.2 µg/h for 1h | Not specified | [7] |
Experimental Protocols
General Protocol for Intraperitoneal (i.p.) Injection of this compound in Mice
This protocol is a general guideline and should be adapted based on the specific experimental design.
Materials:
-
This compound powder
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile, pyrogen-free saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Animal scale
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Ensure it is fully dissolved.
-
-
Preparation of Injection Solution:
-
On the day of injection, dilute the this compound stock solution in sterile saline or PBS to the final desired concentration.
-
For example, to prepare a 1 mg/mL solution with a final DMSO concentration of 5%, you would mix 50 µL of a 20 mg/mL stock with 950 µL of saline.
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline or PBS.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Restrain the mouse appropriately.
-
Administer the this compound solution or vehicle control via intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.
-
The injection volume should typically be around 100-200 µL for a 20-25g mouse.
-
-
Post-injection Monitoring:
-
Monitor the animals for any adverse reactions after the injection.
-
Visualizations
Signaling Pathway: this compound Inhibition of Apoptosis
Caption: this compound inhibits both initiator and effector caspases.
Experimental Workflow: Determining Effective Dose of this compound
Caption: A typical workflow for an in vivo dose-finding study.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 3. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Caspase inhibitor zVAD.fmk reduces infarct size after myocardial ischaemia and reperfusion in rats but not in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice [frontiersin.org]
- 11. The caspase inhibitor zVAD increases lung inflammation in pneumovirus infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. zVAD-fmk prevents cisplatin-induced cleavage of autophagy proteins but impairs autophagic flux and worsens renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo myocardial infarct size reduction by a caspase inhibitor administered after the onset of ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Caspase Inhibitors in Apoptosis Studies: Z-YVAD-FMK and Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate caspase inhibitor is a critical step in accurately dissecting the intricate mechanisms of apoptosis. This guide provides a comprehensive comparison of Z-YVAD-FMK and other widely used caspase inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of apoptosis studies.
Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis. Their inhibition allows for the investigation of the roles of specific caspases and the overall apoptotic pathway in various physiological and pathological processes. This guide will focus on the utility and characteristics of this compound, a well-known caspase-1 inhibitor, in comparison to other popular caspase inhibitors such as the pan-caspase inhibitors Z-VAD-FMK and Q-VD-OPh, the caspase-3/7 inhibitor Z-DEVD-FMK, and the broad-spectrum inhibitor Boc-D-FMK.
Performance Comparison of Caspase Inhibitors
The choice of a caspase inhibitor is dictated by the specific research question, balancing the need for broad-spectrum inhibition versus targeting specific caspases. The following tables summarize the key characteristics and available quantitative data for a selection of commonly used caspase inhibitors.
Table 1: Overview and Specificity of Common Caspase Inhibitors
| Inhibitor | Type | Primary Target(s) | Mechanism of Action | Cell Permeability | Key Features |
| This compound | Peptide-based | Caspase-1 | Irreversible, covalent modification of the catalytic cysteine | Yes | Primarily used for studying inflammasome activation and pyroptosis.[1] |
| Z-VAD-FMK | Peptide-based | Pan-caspase (except Caspase-2) | Irreversible, covalent modification of the catalytic cysteine | Yes | Widely used to inhibit apoptosis in a broad range of cell types and in vivo models.[2][3][4][5] |
| Q-VD-OPh | Non-peptide | Pan-caspase | Irreversible | Yes | Potent, broad-spectrum inhibitor with low in vivo toxicity.[6][7][8][9][10] |
| Z-DEVD-FMK | Peptide-based | Caspase-3, -7 (and others to a lesser extent) | Irreversible, covalent modification of the catalytic cysteine | Yes | Commonly used to specifically investigate the role of executioner caspases.[1] |
| Boc-D-FMK | Peptide-based | Broad-spectrum | Irreversible | Yes | A general caspase inhibitor used in various apoptosis studies.[11][12][13][14][15] |
Table 2: Comparative Inhibitory Activity (IC50/Ki Values in nM)
| Inhibitor | Caspase-1 | Caspase-3 | Caspase-4 | Caspase-5 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 | Caspase-10 |
| This compound | ++ | - | - | - | - | - | - | - | - |
| Z-VAD-FMK | Potent | Potent | Potent | Potent | Potent | Potent | Potent | Potent | Potent |
| Q-VD-OPh | 25-400 | 25-400 | - | - | - | 48 | 25-400 | 25-400 | 25-400 |
| Z-DEVD-FMK | - | 18,000 | - | - | Potent | Potent | Potent | - | Potent |
| Boc-D-FMK | - | - | - | - | - | - | - | - | - |
Note: "++" indicates high potency where specific values were not consistently found across sources. "-" indicates weak or no significant inhibition. Data for Z-VAD-FMK and Boc-D-FMK across a full caspase panel with specific IC50/Ki values is not consistently reported in a centralized manner in the search results. Q-VD-OPh is reported to inhibit caspases 1, 3, 8, 9, 10, and 12 in the 25-400 nM range.[6][8][10] Z-DEVD-FMK has a reported IC50 of 18 µM for caspase-3 and also shows potent inhibition of caspases-6, -7, -8, and -10.[1]
Off-Target Effects
A critical consideration in the use of caspase inhibitors is their potential for off-target effects, which can lead to misinterpretation of experimental results.
-
Z-VAD-FMK : This widely used inhibitor has been shown to inhibit other cysteine proteases, such as cathepsins and calpains.[16] It has also been identified as an inhibitor of peptide:N-glycanase (NGLY1), which can induce autophagy, an effect independent of its caspase-inhibitory function.[17][18]
-
Boc-D-FMK : The fluoromethylketone (FMK) pharmacophore present in this inhibitor is known to interact with non-caspase cysteine proteases, leading to the inhibition of cathepsins H and L.[11]
-
Q-VD-OPh : This inhibitor is reported to be a more selective second-generation inhibitor compared to Z-VAD-FMK, with reduced off-target effects on cathepsins.[16]
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are representative protocols for assessing caspase activity and apoptosis using caspase inhibitors.
Protocol 1: Caspase-3/7 Activity Assay using a Fluorogenic Substrate
This protocol describes the measurement of caspase-3 and -7 activity in cell lysates using a fluorogenic substrate like Ac-DEVD-AMC.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Caspase inhibitor (e.g., Z-DEVD-FMK as a specific control)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)
-
Fluorogenic substrate (e.g., Ac-DEVD-AMC, 10 mM stock in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the apoptosis-inducing agent in the presence or absence of the caspase inhibitor for the desired time. Include untreated cells as a negative control.
-
Cell Lysis: After treatment, centrifuge the plate to pellet suspension cells or aspirate the media from adherent cells. Add 50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Prepare Reaction Mix: Prepare the 1X Reaction Buffer by diluting the 2X stock. Just before use, add the fluorogenic substrate to the 1X Reaction Buffer to a final concentration of 50 µM.
-
Assay: Add 50 µL of the reaction mix to each well containing cell lysate.
-
Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at various time points (e.g., every 15 minutes for 1-2 hours) using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC-based substrates.[19][20][21]
-
Data Analysis: Calculate the rate of substrate cleavage by plotting the fluorescence intensity against time. Compare the rates between different treatment groups.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Caspase inhibitor
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the apoptosis-inducing agent and/or caspase inhibitor.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 1 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[22][23][24][25][26][27]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in apoptosis signaling and the logical flow of experiments is crucial for a clear understanding.
Apoptosis Signaling Pathways
Apoptosis is primarily initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7.
Caspase-1 Activation in the Inflammasome Pathway
This compound is a specific inhibitor of caspase-1, which plays a key role in the inflammasome pathway, leading to pyroptosis, a pro-inflammatory form of cell death.[28][29][30][31][32]
Experimental Workflow for Studying Apoptosis Inhibition
A typical workflow for investigating the effect of a caspase inhibitor on apoptosis is outlined below.
Conclusion
The selection of a caspase inhibitor is a pivotal decision in apoptosis research. This compound is a valuable tool for specifically interrogating the role of caspase-1 in the context of inflammasome activation and pyroptosis. For broader inhibition of apoptosis, pan-caspase inhibitors like Z-VAD-FMK and Q-VD-OPh are widely employed, with Q-VD-OPh offering the advantage of higher selectivity and lower toxicity. For focusing on the execution phase of apoptosis, Z-DEVD-FMK provides a more targeted approach towards caspase-3 and -7.
Researchers must carefully consider the specificity, potential off-target effects, and the specific experimental question when choosing an inhibitor. The provided data tables, detailed protocols, and pathway diagrams serve as a valuable resource to guide the selection and application of these critical research tools, ultimately leading to more robust and reliable insights into the complex process of apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 3. invivogen.com [invivogen.com]
- 4. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Q-VD-Oph | pan-Caspase inhibitor | Probechem Biochemicals [probechem.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Boc-D-FMK, caspase inhibitor (CAS 634911-80-1) | Abcam [abcam.com]
- 15. selleckchem.com [selleckchem.com]
- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 17. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cancer-research-network.com [cancer-research-network.com]
- 19. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 20. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 23. kumc.edu [kumc.edu]
- 24. scispace.com [scispace.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bosterbio.com [bosterbio.com]
- 27. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 28. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Caspase-1 Inflammasome & its Role in Autoinflammatory Diseases: R&D Systems [rndsystems.com]
- 30. cusabio.com [cusabio.com]
- 31. Inflammasome - Wikipedia [en.wikipedia.org]
- 32. Frontiers | NLRP3 Inflammasome and Caspase-1/11 Pathway Orchestrate Different Outcomes in the Host Protection Against Trypanosoma cruzi Acute Infection [frontiersin.org]
Validating Caspase-1 in Pyroptosis: A Comparative Guide to Z-YVAD-FMK and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Pyroptosis, a form of programmed lytic cell death, is a critical component of the innate immune response. A key executioner of this pathway is Caspase-1, making it a significant target for therapeutic intervention in various inflammatory diseases. The irreversible peptide inhibitor, Z-YVAD-FMK, has been a cornerstone tool for validating the role of Caspase-1 in pyroptosis. This guide provides an objective comparison of this compound with other commonly used inhibitors, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tools for their studies.
The Central Role of Caspase-1 in Pyroptosis
Pyroptosis is initiated by the assembly of intracellular multiprotein complexes called inflammasomes in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). This assembly leads to the proximity-induced auto-activation of pro-caspase-1 into its active form. Activated Caspase-1 then cleaves its substrates, Gasdermin D (GSDMD) and the pro-inflammatory cytokines pro-IL-1β and pro-IL-18. The N-terminal fragment of cleaved GSDMD oligomerizes to form pores in the plasma membrane, leading to cell lysis and the release of mature IL-1β and IL-18, thereby propagating the inflammatory response.[1][2][3]
This compound: A Specific Caspase-1 Inhibitor
This compound (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible inhibitor that specifically targets the catalytic site of Caspase-1.[4] Its tetrapeptide sequence (YVAD) mimics the cleavage site of pro-IL-1β, allowing it to bind to the active site of Caspase-1. The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue of the enzyme, leading to its irreversible inactivation.
Comparative Analysis of Pyroptosis Inhibitors
While this compound is a widely used and effective tool, several other inhibitors with different mechanisms of action and specificities are available. This section compares this compound with notable alternatives.
| Inhibitor | Target | Mechanism of Action | Reported IC50/Effective Concentration | Key Advantages | Potential Disadvantages |
| This compound | Caspase-1 | Irreversible covalent inhibitor targeting the active site. | 5-20 µM in cell culture.[1][5][6] | High specificity for Caspase-1. | Potential off-target effects on other caspases at high concentrations and other proteases like cathepsins.[7] Can induce autophagy through off-target inhibition of NGLY1.[8][9] |
| Ac-YVAD-CMK | Caspase-1 | Irreversible inhibitor similar to this compound. | 10-50 µM in cell culture.[6] | Specific for Caspase-1. | Similar potential for off-target effects as this compound. |
| VX-765 (Belnacasan) | Caspase-1 | A selective, reversible, non-covalent inhibitor. It is a prodrug that is converted to the active compound VRT-043198. | ~0.6 µM (for VRT-043198 against purified enzyme). 10-20 µM in cell culture.[1] | Orally bioavailable and has been tested in clinical trials. High specificity. | As a reversible inhibitor, its effects may be transient. |
| MCC950 | NLRP3 Inflammasome | Indirectly inhibits Caspase-1 activation by specifically blocking the NLRP3 inflammasome assembly. | ~8 nM for IL-1β release from mouse macrophages.[10][11] | Highly specific for the NLRP3 pathway. | Ineffective against pyroptosis mediated by other inflammasomes (e.g., NLRC4, AIM2). |
| Z-VAD-FMK | Pan-caspase inhibitor | Irreversibly binds to the catalytic site of multiple caspases. | 10-100 µM in cell culture.[12] | Broad-spectrum caspase inhibition can be useful for studying general caspase-dependent processes. | Lacks specificity, inhibiting both initiator and executioner caspases in apoptosis and pyroptosis, which can lead to confounding results and off-target effects.[13][14] |
Experimental Data Summary
The following tables summarize experimental data comparing the efficacy of this compound and its alternatives in inhibiting key events of pyroptosis.
Table 1: Inhibition of Caspase-1 Activity
| Treatment | Cell Type | Assay | % Inhibition of Caspase-1 Activity (relative to stimulated control) | Reference |
| This compound (20 µM) | HK-2 cells | FLICA assay | ~70% | [1] |
| VX-765 (20 µM) | HK-2 cells | FLICA assay | ~75% | [1] |
Table 2: Inhibition of IL-1β Release
| Treatment | Cell Type | Stimulus | % Inhibition of IL-1β Release (relative to stimulated control) | Reference |
| This compound (20 µM) | HK-2 cells | High Glucose | ~60% | [1] |
| VX-765 (20 µM) | HK-2 cells | High Glucose | ~65% | [1] |
| MCC950 (10 µM) | Bronchiectasis patient neutrophils | LPS + Nigericin | ~80% | [5] |
Table 3: Inhibition of Pyroptotic Cell Death (LDH Release)
| Treatment | Cell Type | Stimulus | % Inhibition of LDH Release (relative to stimulated control) | Reference |
| This compound (20 µM) | HK-2 cells | High Glucose | ~50% | [1] |
| VX-765 (20 µM) | HK-2 cells | High Glucose | ~55% | [1] |
| This compound (100 µM) | BMDMs | LPS + Nigericin | Significant reduction | [13] |
Signaling Pathways and Experimental Workflows
// Nodes PAMPs_DAMPs [label="PAMPs / DAMPs", fillcolor="#FBBC05"]; Inflammasome_Sensor [label="Inflammasome Sensor\n(e.g., NLRP3)", fillcolor="#FBBC05"]; ASC [label="ASC Adaptor", fillcolor="#FBBC05"]; Pro_Caspase1 [label="Pro-Caspase-1", fillcolor="#EA4335"]; Caspase1 [label="Active Caspase-1", fillcolor="#EA4335"]; GSDMD [label="Gasdermin D (GSDMD)", fillcolor="#34A853"]; GSDMD_N [label="GSDMD N-terminal\n(pore-forming)", fillcolor="#34A853"]; Pro_IL1b [label="Pro-IL-1β", fillcolor="#4285F4"]; IL1b [label="Mature IL-1β", fillcolor="#4285F4"]; Pro_IL18 [label="Pro-IL-18", fillcolor="#4285F4"]; IL18 [label="Mature IL-18", fillcolor="#4285F4"]; Pore [label="Membrane Pore", shape=ellipse, fillcolor="#34A853"]; Lysis [label="Cell Lysis & Cytokine Release", shape=ellipse, fillcolor="#EA4335"]; Z_YVAD_FMK [label="this compound", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335", penwidth=2];
// Edges PAMPs_DAMPs -> Inflammasome_Sensor [label="activates"]; Inflammasome_Sensor -> ASC [label="recruits"]; ASC -> Pro_Caspase1 [label="recruits"]; Pro_Caspase1 -> Caspase1 [label="auto-cleavage"]; Caspase1 -> GSDMD [label="cleaves"]; GSDMD -> GSDMD_N; Caspase1 -> Pro_IL1b [label="cleaves"]; Pro_IL1b -> IL1b; Caspase1 -> Pro_IL18 [label="cleaves"]; Pro_IL18 -> IL18; GSDMD_N -> Pore [label="forms"]; Pore -> Lysis; IL1b -> Lysis [style=dashed]; IL18 -> Lysis [style=dashed]; Z_YVAD_FMK -> Caspase1 [label="inhibits", color="#EA4335", arrowhead=tee]; } END_DOT Caption: Canonical pyroptosis pathway and the inhibitory action of this compound.
// Nodes Cell_Culture [label="1. Cell Culture\n(e.g., Macrophages, THP-1)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Priming [label="2. Priming (optional)\n(e.g., LPS)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="3. Pre-treatment with Inhibitor\n(e.g., this compound)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Stimulation [label="4. Pyroptosis Induction\n(e.g., Nigericin, ATP)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="5. Incubation", shape=parallelogram, fillcolor="#F1F3F4"]; Supernatant [label="6a. Collect Supernatant", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Lysate [label="6b. Prepare Cell Lysate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LDH_Assay [label="LDH Assay", fillcolor="#FFFFFF"]; ELISA [label="ELISA (IL-1β, IL-18)", fillcolor="#FFFFFF"]; Western_Blot_Supernatant [label="Western Blot\n(Cleaved Caspase-1, IL-1β)", fillcolor="#FFFFFF"]; Western_Blot_Lysate [label="Western Blot\n(Cleaved Caspase-1, GSDMD)", fillcolor="#FFFFFF"]; Caspase_Activity [label="Caspase-1 Activity Assay\n(e.g., FLICA)", fillcolor="#FFFFFF"];
// Edges Cell_Culture -> Priming; Priming -> Inhibitor; Inhibitor -> Stimulation; Stimulation -> Incubation; Incubation -> Supernatant; Incubation -> Cell_Lysate; Supernatant -> LDH_Assay; Supernatant -> ELISA; Supernatant -> Western_Blot_Supernatant; Cell_Lysate -> Western_Blot_Lysate; Cell_Lysate -> Caspase_Activity; } END_DOT Caption: General experimental workflow for studying pyroptosis inhibition.
// Nodes Z_YVAD [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; On_Target [label="On-Target Effect", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Off_Target [label="Off-Target Effects", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp1_Inhibition [label="Caspase-1 Inhibition", fillcolor="#FFFFFF"]; Pyroptosis_Inhibition [label="Inhibition of Pyroptosis", fillcolor="#FFFFFF"]; Cathepsin_Inhibition [label="Cathepsin Inhibition", fillcolor="#FFFFFF"]; NGLY1_Inhibition [label="NGLY1 Inhibition", fillcolor="#FFFFFF"]; Autophagy_Induction [label="Induction of Autophagy", fillcolor="#FFFFFF"];
// Edges Z_YVAD -> On_Target; Z_YVAD -> Off_Target; On_Target -> Casp1_Inhibition; Casp1_Inhibition -> Pyroptosis_Inhibition; Off_Target -> Cathepsin_Inhibition; Off_Target -> NGLY1_Inhibition; NGLY1_Inhibition -> Autophagy_Induction; } END_DOT Caption: Logical diagram of this compound's on-target and off-target effects.
Detailed Experimental Protocols
1. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of pyroptosis.[15][16]
-
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or prepared in-house)
-
Microplate reader capable of measuring absorbance at 490 nm
-
-
Protocol:
-
Seed cells (e.g., bone marrow-derived macrophages or THP-1 cells) in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.
-
Prime cells if necessary for your experimental model (e.g., with LPS for 3-4 hours).
-
Pre-treat cells with desired concentrations of this compound or other inhibitors for 1 hour. Include a vehicle control (e.g., DMSO).
-
Induce pyroptosis with the appropriate stimulus (e.g., Nigericin or ATP) and incubate for the desired time (typically 1-6 hours).
-
Prepare controls:
-
Untreated control: Cells with medium only.
-
Maximum LDH release control: Lyse untreated cells with 10 µL of 10X lysis buffer (provided in most kits) 45 minutes before the end of the incubation.
-
Volume correction control: Medium only.
-
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reagent to each well and mix gently.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the volume correction control from all other values.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Untreated Control) / (Maximum LDH Release - Untreated Control)] x 100
-
-
2. Western Blot for Caspase-1 and GSDMD Cleavage
This method detects the cleaved, active fragments of Caspase-1 (p20/p10) and GSDMD (p30), which are key indicators of pyroptosis.[17][18]
-
Materials:
-
6-well or 12-well plates
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Caspase-1 (recognizing both pro- and cleaved forms), anti-GSDMD (recognizing both full-length and N-terminal fragment), and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Plate and treat cells with inhibitors and stimuli as described in the LDH assay protocol.
-
After incubation, collect both the supernatant and the adherent cells. To collect proteins from the supernatant, precipitate them using methods like TCA precipitation.
-
Lyse the adherent cells with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the lysates.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the extent of Caspase-1 and GSDMD cleavage.
-
3. Caspase-1 Activity Assay (FLICA)
Fluorescent Labeled Inhibitors of Caspases (FLICA) assays use a fluorescently labeled analog of the caspase inhibitor (e.g., FAM-YVAD-FMK) to specifically label active Caspase-1 in living cells.[3][19][20]
-
Materials:
-
FLICA Caspase-1 Assay Kit (containing the FAM-YVAD-FMK reagent)
-
Flow cytometer or fluorescence microscope
-
-
Protocol:
-
Culture and treat cells with inhibitors and stimuli in a suitable format for the chosen analysis method (e.g., 6-well plate for flow cytometry, chamber slides for microscopy).
-
Reconstitute the FLICA reagent according to the manufacturer's instructions to prepare the working solution.
-
Add the FLICA working solution directly to the cell culture medium at the recommended dilution (e.g., 1:30 to 1:150) and incubate for 1 hour at 37°C, protected from light.
-
Wash the cells twice with the provided wash buffer to remove any unbound reagent.
-
For flow cytometry, gently harvest the cells and resuspend them in the wash buffer for analysis.
-
For fluorescence microscopy, cells can be counterstained with a nuclear stain (e.g., Hoechst 33342) and visualized directly.
-
Analyze the green fluorescence intensity, which is proportional to the amount of active Caspase-1 in the cells.
-
Conclusion
Validating the role of Caspase-1 in pyroptosis is crucial for understanding its contribution to inflammatory diseases and for the development of novel therapeutics. This compound remains a valuable and specific tool for this purpose. However, researchers must be cognizant of its potential off-target effects, particularly the induction of autophagy, which could influence experimental outcomes. For studies requiring high specificity and in vivo application, newer generation inhibitors like VX-765 may offer a superior profile. When investigating the NLRP3 inflammasome specifically, MCC950 is the inhibitor of choice. The selection of the most appropriate inhibitor should be guided by the specific research question, the experimental system, and a thorough understanding of the potential advantages and limitations of each compound. The detailed protocols provided in this guide will further empower researchers to generate robust and reliable data in their investigation of Caspase-1-mediated pyroptosis.
References
- 1. VX‐765 ameliorates renal injury and fibrosis in diabetes by regulating caspase‐1‐mediated pyroptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. Inhibition of Alveolar Macrophage Pyroptosis Reduces Lipopolysaccharide-induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. zVAD-fmk prevents cisplatin-induced cleavage of autophagy proteins but impairs autophagic flux and worsens renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. Inhibiting the inflammasome with MCC950 counteracts muscle pyroptosis and improves Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibiting the inflammasome with MCC950 counteracts muscle pyroptosis and improves Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 15. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Immunochemistry Technology FAM FLICA CASPASE 1 ASSAY KIT, Quantity: Each | Fisher Scientific [fishersci.com]
Decoding Caspase Inhibition: A Comparative Guide to Z-YVAD-FMK and its Alternatives
For researchers, scientists, and drug development professionals navigating the intricate world of apoptosis and inflammation, the selection of a potent and specific caspase inhibitor is paramount. This guide provides an objective comparison of Z-YVAD-FMK, a widely used caspase-1 inhibitor, with other commercially available alternatives. By presenting key performance data, detailed experimental protocols, and illustrative signaling pathways, this document aims to facilitate informed decisions in experimental design and drug discovery.
Unveiling the Inhibitors: A Head-to-Head Comparison
The efficacy of a caspase inhibitor is determined by its potency (IC50 or Ki values) and its selectivity across the caspase family. This compound is recognized for its specificity towards caspase-1, a key mediator of inflammation. In contrast, inhibitors like Z-VAD-FMK offer broad-spectrum caspase inhibition, making them suitable for studies where a general blockade of apoptosis is desired. Newer alternatives, such as Q-VD-OPh, have emerged with claims of higher potency and reduced cellular toxicity. The following table summarizes the inhibitory activity of these compounds against key caspases.
| Inhibitor | Target Profile | Caspase-1 | Caspase-3 | Caspase-4 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 | Caspase-10 |
| This compound | Selective Caspase-1 | 0.5 nM (Ki) | >10,000 nM (Ki) | - | - | - | - | - | - |
| Z-VAD-FMK | Pan-Caspase | Low-Mid nM | Low-Mid nM | Weakly Inhibited | Low-Mid nM | Low-Mid nM | Low-Mid nM | Low-Mid nM | Low-Mid nM |
| Q-VD-OPh | Pan-Caspase | 25-400 nM (IC50) | 25-400 nM (IC50) | - | - | 48 nM (IC50) | 25-400 nM (IC50) | 25-400 nM (IC50) | 25-400 nM (IC50) |
| Ac-YVAD-CMK | Selective Caspase-1 | 0.8 nM (Ki) | >10,000 nM (Ki) | Weakly Inhibited | - | - | - | - | - |
Note: IC50 and Ki are measures of inhibitor potency; a lower value indicates higher potency. Data is compiled from various sources and may vary depending on the specific assay conditions.
Experimental Corner: Protocols for Confirming Caspase Inhibition
To empirically validate the inhibitory effect of this compound or other caspase inhibitors, a robust and reproducible experimental setup is crucial. Below are detailed protocols for two common assays used to measure caspase activity.
Fluorometric Caspase-1 Activity Assay
This assay quantifies the activity of caspase-1 by measuring the cleavage of a specific fluorogenic substrate.
Materials:
-
Cells or tissue lysate
-
Caspase-1 inhibitor (e.g., this compound)
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 10 mM DTT, 0.2% CHAPS)
-
Caspase-1 substrate (e.g., Ac-YVAD-AFC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Induce apoptosis or inflammation in your cell line of interest.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add the caspase inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the Caspase-1 substrate (final concentration ~50 µM).
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the inhibitor-treated samples to the untreated control to determine the percentage of inhibition.
-
Colorimetric Caspase-3 Activity Assay
This assay provides a straightforward method to measure the activity of the executioner caspase-3.
Materials:
-
Cells or tissue lysate
-
Caspase-3 inhibitor
-
Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well clear microplate
-
Spectrophotometer (microplate reader)
Procedure:
-
Sample Preparation: Follow the same steps as for the fluorometric assay to obtain the cytosolic extract.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add the caspase inhibitor at desired concentrations.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the Caspase-3 substrate (final concentration ~200 µM).
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the uninduced control.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To better understand the role of this compound in cellular processes, it is helpful to visualize the underlying signaling pathways and the experimental workflow for its validation.
Caption: Workflow for assessing caspase inhibition.
Caption: Caspase-1 activation pathway and this compound inhibition.
A Comparative Analysis of Z-Yvad-fmk and Ac-YVAD-cmk for Caspase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of apoptosis and inflammation research, caspase inhibitors are indispensable tools for dissecting cellular signaling pathways. Among the most widely utilized are Z-Yvad-fmk and Ac-YVAD-cmk. While both are potent inhibitors of caspase activity, their distinct specificities dictate their appropriate applications. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal inhibitor for their experimental needs.
Executive Summary
This compound is a broad-spectrum, irreversible pan-caspase inhibitor, making it a suitable choice for studies requiring the general blockade of apoptosis.[1][2][3][4] In contrast, Ac-YVAD-cmk is a selective and irreversible inhibitor of caspase-1, positioning it as a precise tool for investigating the inflammasome pathway and pyroptosis.[5][6][7][8] The choice between these two inhibitors hinges on the specific caspases a researcher aims to inhibit.
At a Glance: Key Differences
| Feature | This compound | Ac-YVAD-cmk |
| Target Specificity | Pan-caspase inhibitor (inhibits caspases-1, -3, -4, -5, -6, -7, -8, -9, -10; weak against caspase-2)[1] | Selective caspase-1 inhibitor (weakly inhibits caspases-4 and -5) |
| Mechanism of Action | Irreversible, binds to the catalytic site of caspases[1][2][4] | Irreversible, tetrapeptide based on caspase-1 cleavage site in pro-IL-1β |
| Primary Application | General inhibition of apoptosis, studies on broad caspase involvement[1][2] | Specific inhibition of the inflammasome pathway and pyroptosis[5][6] |
| Cell Permeability | Yes[1][2][4][9] | Yes |
Quantitative Performance Data
The inhibitory activity of this compound and Ac-YVAD-cmk is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The following tables summarize available data. It is important to note that these values can vary depending on the experimental conditions, such as substrate concentration and cell type.
Table 1: Inhibitory Activity of Ac-YVAD-cmk
| Target Caspase | Inhibition Constant (Ki) |
| Caspase-1 | 0.8 nM[1][3] |
| Caspase-3 | >10,000 nM[3] |
| Caspase-4 | 362 nM[3] |
| Caspase-5 | 163 nM[3] |
Table 2: Inhibitory Activity of this compound
| Cell Line | Assay | IC50 |
| Murine hepatocytes | TNFr- or anti-CD95-induced cell death | 0.0015 - 0.027 µM[10] |
| HepG2 | TNFr- or anti-CD95-induced cell death | 4.8 - 5.8 µM[10] |
| Hela | TNFr- or anti-CD95-induced cell death | 1.6 µM[10] |
| Jurkat | TNFr- or anti-CD95-induced cell death | 1.1 µM[10] |
Chemical and Physical Properties
Table 3: Chemical and Physical Properties
| Property | This compound | Ac-YVAD-cmk |
| Full Name | Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone[11] | Acetyl-tyrosine-valine-alanine-aspartate-chloromethyl ketone[4] |
| Molecular Formula | C22H30FN3O7[11][12] | C24H33ClN4O8[4][13][14] |
| Molecular Weight | 467.49 g/mol [11][12] | 541.0 g/mol [4][13][14] |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL)[11] | Soluble in DMSO (e.g., 50 mg/mL)[4] |
| Storage | Store at -20°C[11] | Store at -20°C[4] |
Signaling Pathway Inhibition
The distinct specificities of this compound and Ac-YVAD-cmk result in their intervention at different points within cellular signaling pathways.
Caption: Inhibition points of this compound and Ac-YVAD-cmk.
Experimental Protocols
Below are detailed methodologies for key experiments utilizing these inhibitors.
Caspase Activity Assay (Fluorogenic Substrate)
This protocol measures caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
This compound or Ac-YVAD-cmk
-
Lysis buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)[15]
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-YVAD-AFC for caspase-1)[15][16]
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Treatment: Seed cells in a culture plate and treat with the apoptosis-inducing agent in the presence or absence of the caspase inhibitor (e.g., 20-50 µM this compound or 10-40 µM Ac-YVAD-cmk) for the desired time.[1][17]
-
Cell Lysis: Harvest and wash the cells with cold PBS. Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10-15 minutes.[15]
-
Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a 96-well black microplate, add 50-100 µg of protein lysate to each well and adjust the volume with lysis buffer. Add the fluorogenic caspase substrate to a final concentration of 50 µM.[15]
-
Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at appropriate intervals using a fluorometer (e.g., Ex/Em = 380/460 nm for AMC, 400/505 nm for AFC).[15][16]
Caption: Workflow for Caspase Activity Assay.
Inflammasome Activation Assay (IL-1β ELISA)
This protocol assesses inflammasome activation by measuring the secretion of IL-1β.
Materials:
-
Immune cells (e.g., bone marrow-derived macrophages, PBMCs)
-
LPS (lipopolysaccharide)
-
Inflammasome activator (e.g., Nigericin, ATP)
-
Ac-YVAD-cmk
-
Cell culture medium
-
Human IL-1β ELISA kit[18]
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Plate immune cells in a 96-well plate.
-
Inhibitor Pre-treatment: Pre-treat the cells with Ac-YVAD-cmk (e.g., 20 µM) for 1 hour.[19]
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.[20]
-
Activation: Activate the inflammasome by adding an activator such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 30-60 minutes.[20]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.[18]
Caption: Workflow for Inflammasome Activation Assay.
Apoptosis Induction and Detection (TUNEL Assay)
This protocol describes the induction of apoptosis using staurosporine and its detection via the TUNEL assay.
Materials:
-
Adherent or suspension cells
-
Staurosporine
-
This compound
-
TUNEL assay kit
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Apoptosis Induction: Treat cells with staurosporine (e.g., 1 µM) for 3-6 hours in the presence or absence of this compound (e.g., 20-50 µM).[6][17]
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 2-15 minutes at room temperature.
-
TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit to label the fragmented DNA.[8] This typically involves an incubation step with terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer to detect the fluorescent signal from the incorporated dUTP in apoptotic cells.[8]
Conclusion
This compound and Ac-YVAD-cmk are both powerful tools for studying the intricate processes of cell death and inflammation. The broad-spectrum nature of this compound makes it ideal for experiments where a general inhibition of apoptosis is desired. Conversely, the high selectivity of Ac-YVAD-cmk for caspase-1 provides a more targeted approach for dissecting the specific roles of the inflammasome in cellular responses. A thorough understanding of their respective mechanisms of action and inhibitory profiles, as outlined in this guide, is crucial for the design of rigorous and insightful experiments in the fields of cell biology and drug discovery.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Early detection of staurosporine-induced apoptosis by comet and annexin V assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 10. This compound | Pan-Caspase Inhibitor | DC Chemicals [dcchemicals.com]
- 11. invivogen.com [invivogen.com]
- 12. Z-VAD-FMK | CAS 187389-52-2 | Pan-specific caspase inhibitor [stressmarq.com]
- 13. medkoo.com [medkoo.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human IL-1 beta ELISA Kit (KAC1211) - Invitrogen [thermofisher.com]
- 19. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jove.com [jove.com]
A Researcher's Guide to Utilizing Z-YVAD-fmk as a Negative Control in Caspase Activation Assays
For researchers, scientists, and drug development professionals, establishing robust and reliable negative controls is paramount for the accurate interpretation of experimental data. In the context of caspase activation assays, which are fundamental to apoptosis research, the choice of a negative control is critical. This guide provides a comprehensive comparison of Z-YVAD-fmk and its alternatives as negative controls, supported by experimental data and detailed protocols.
This compound is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1. While it is often used to investigate the role of caspase-1 in inflammation and pyroptosis, its broader utility as a negative control in general caspase activation assays warrants careful consideration. This guide will delve into the specifics of using this compound and compare its performance with other commonly employed negative controls.
Understanding the Role of Negative Controls in Caspase Assays
In a typical caspase activation assay, a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine or an anti-Fas antibody) is used to confirm that the assay is working correctly. Conversely, a negative control is essential to establish the baseline level of caspase activity in untreated or vehicle-treated cells and to ensure that any observed increase in caspase activity is due to the experimental treatment and not an artifact. An ideal negative control should not inhibit caspases and should have minimal off-target effects.
This compound: A Specific Inhibitor with Broader Implications
This compound (Benzyloxycarbonyl-Tyr-Val-Ala-Asp-fluoromethylketone) is a cell-permeable and irreversible inhibitor of caspase-1. Its specificity for caspase-1 makes it a valuable tool for studying the inflammasome pathway. However, when used as a negative control in assays measuring the activity of other caspases (e.g., caspase-3, -7, -8, or -9), its utility is context-dependent. It is crucial to distinguish this compound from the pan-caspase inhibitor Z-VAD-fmk (Benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone), which targets a broader range of caspases.[1][2]
Comparison of Negative Controls for Caspase Assays
To provide a clear comparison, the following table summarizes the key features of this compound and two common alternatives: Z-FA-fmk and Q-VD-OPh.
| Feature | This compound | Z-FA-fmk | Q-VD-OPh |
| Target Specificity | Primarily Caspase-1 | Inhibits Cathepsins B and L, not caspases[3][4] | Broad-spectrum pan-caspase inhibitor[5][6] |
| Mechanism of Action | Irreversible covalent modification of the catalytic cysteine | Irreversible covalent modification | Irreversible covalent modification |
| Primary Use | Investigating caspase-1 activity | Negative control for FMK-based caspase inhibitors[3][4] | Pan-caspase inhibition to block apoptosis[5][6] |
| Known Off-Target Effects | Can have effects on other proteases at high concentrations. | Minimal known off-target effects in caspase pathways.[7] | Does not induce autophagy via NGLY1 inhibition, unlike Z-VAD-fmk.[8] |
| Toxicity | Generally low, but can induce necroptosis in some cell types when apoptosis is blocked. | Low cytotoxicity.[4] | Reportedly less toxic than Z-VAD-fmk at high concentrations.[5][6] |
Experimental Data: Performance of Negative Controls
While direct head-to-head quantitative data in a single publication is scarce, the literature provides valuable insights into the performance of these compounds.
One study demonstrated that in Jurkat T cells treated with an apoptosis-inducing agent, the pan-caspase inhibitor Z-VAD-fmk significantly inhibited apoptosis. In contrast, the negative control Z-FA-fmk had no protective effect, indicating its suitability as a negative control for caspase-mediated apoptosis.[9] Another study showed that Z-FA-fmk does not inhibit Fas-mediated activation of caspase-8.[7]
Furthermore, the pan-caspase inhibitor Q-VD-OPh has been shown to be more effective at preventing apoptosis than Z-VAD-fmk and is non-toxic even at high concentrations.[5][6] This suggests that for experiments requiring broad caspase inhibition as a control, Q-VD-OPh may be a superior choice to Z-VAD-fmk due to its improved efficacy and lower off-target effects.
Experimental Protocols
Below are detailed protocols for utilizing this compound and Z-FA-fmk in a typical caspase activation assay.
Protocol 1: Using this compound to Investigate Caspase-1 Inhibition
This protocol is designed for a colorimetric or fluorometric caspase-1 activity assay.
Materials:
-
Cells of interest
-
Cell culture medium
-
Inducing agent (e.g., LPS and nigericin for inflammasome activation)
-
This compound (stock solution in DMSO)
-
Caspase-1 assay kit (containing lysis buffer, reaction buffer, and caspase-1 substrate, e.g., Ac-YVAD-pNA or a fluorogenic equivalent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Negative Control (Untreated): Add vehicle (DMSO) to the cells.
-
Positive Control (Induced): Treat cells with the inducing agent (e.g., LPS for 4 hours followed by nigericin for 30 minutes).
-
Inhibitor Treatment: Pre-incubate cells with this compound (typically 10-50 µM) for 1-2 hours before adding the inducing agent.
-
-
Cell Lysis: After treatment, centrifuge the plate and carefully remove the supernatant. Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes.
-
Caspase Assay:
-
Prepare the reaction mix by combining reaction buffer and the caspase-1 substrate according to the manufacturer's instructions.
-
Add 50 µL of the reaction mix to each well containing the cell lysate.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
Protocol 2: Using Z-FA-fmk as a Negative Control in a General Caspase-3/7 Assay
This protocol outlines the use of Z-FA-fmk as a negative control in a luminescent caspase-3/7 assay.
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
Cell culture medium
-
Apoptosis inducer (e.g., anti-Fas mAb or staurosporine)
-
Z-FA-fmk (stock solution in DMSO)[3]
-
Pan-caspase inhibitor (e.g., Z-VAD-fmk or Q-VD-OPh) for comparison
-
Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
White-walled 96-well plate suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 96-well plate.[10]
-
Treatment:
-
Untreated Control: Add vehicle (DMSO) to the cells.
-
Positive Control (Induced): Add the apoptosis inducer (e.g., 50 ng/mL anti-Fas mAb) to the cells.[10]
-
Negative Control Inhibitor: Add Z-FA-fmk to a final concentration equivalent to the caspase inhibitor being tested (e.g., 20-50 µM) at the same time as the apoptosis inducer.[3][4]
-
Inhibitor Control: Add the pan-caspase inhibitor (e.g., Z-VAD-fmk at 50 µM) at the same time as the apoptosis inducer.[10]
-
-
Incubation: Incubate the plate for the desired time to induce apoptosis (e.g., 4-16 hours).
-
Caspase Assay:
-
Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
-
Measurement: Incubate the plate at room temperature for 1-3 hours and measure luminescence using a luminometer.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions within the caspase activation pathways and the experimental design, the following diagrams are provided.
Caption: Major caspase activation pathways in mammalian cells.
Caption: General workflow for a caspase activation assay with negative controls.
Conclusion and Recommendations
The selection of an appropriate negative control is a critical determinant of the reliability of caspase activation assay results. While this compound is an excellent tool for specifically investigating the role of caspase-1, its use as a general negative control for apoptosis assays should be approached with caution due to its specificity.
For a true negative control in assays measuring broad caspase activity (e.g., caspase-3/7), Z-FA-fmk is a superior choice as it does not inhibit caspases but controls for potential off-target effects of the FMK chemical group.[3][4]
When a pan-caspase inhibitor is required as a control to demonstrate that the observed apoptosis is caspase-dependent, Q-VD-OPh emerges as a more effective and less toxic alternative to the commonly used Z-VAD-fmk, with the added benefit of not inducing autophagy as an off-target effect.[5][6][8]
By carefully selecting the appropriate negative and inhibitor controls based on the experimental question, researchers can ensure the accuracy and reproducibility of their findings in the complex and dynamic field of apoptosis research.
References
- 1. invivogen.com [invivogen.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ulab360.com [ulab360.com]
Validating the Efficacy of Z-Yvad-fmk on PARP Cleavage: A Comparative Guide for Researchers
For researchers in apoptosis, cellular signaling, and drug development, the precise validation of a compound's mechanism of action is paramount. This guide provides a comprehensive comparison of the pan-caspase inhibitor, Z-Yvad-fmk, and its alternatives in preventing PARP cleavage, a key hallmark of apoptosis. Detailed experimental protocols and data are presented to aid in the objective assessment of its performance.
Poly (ADP-ribose) polymerase (PARP) is a family of proteins critical for cellular processes like DNA repair and programmed cell death. During apoptosis, PARP-1 is cleaved by activated caspase-3 and caspase-7, resulting in an 89 kDa C-terminal fragment and a 24 kDa N-terminal fragment.[1][2][3] This cleavage event is a well-established marker for apoptosis. This compound is a cell-permeable, irreversible pan-caspase inhibitor that binds to the catalytic site of most caspases, thereby preventing the downstream cleavage of substrates like PARP.[4][5] This guide will delve into the use of Western blot to validate this inhibitory effect and compare this compound with other available inhibitors.
Comparative Analysis of Caspase Inhibitors
While this compound is a broad-spectrum caspase inhibitor, several other inhibitors with varying specificities are available. The choice of inhibitor can be critical depending on the experimental question.
| Inhibitor | Target Caspases | Characteristics | Potential Off-Target Effects |
| This compound | Pan-caspase (except caspase-2)[5] | Cell-permeable, irreversible. Widely used to block apoptosis.[4][5] | Can induce autophagy or necrosis in certain cell types.[4] May have effects independent of caspase inhibition.[6] |
| Z-DEVD-fmk | Caspase-3, -7, -8, -9, -10 | Potent inhibitor of caspase-3-like activities.[7] | Can also inhibit other caspases at higher concentrations.[7] |
| Z-IETD-fmk | Caspase-8 | More specific for the initiator caspase-8. | Can inhibit T cell proliferation through mechanisms independent of caspase inhibition.[6] |
| Z-LEHD-fmk | Caspase-9 | Primarily targets the initiator caspase-9. | Its effect on PARP cleavage would be indirect, by blocking the activation of downstream effector caspases.[8] |
| Q-VD-OPh | Pan-caspase | A broad-spectrum caspase inhibitor with a different chemical structure to fmk compounds. | Has been shown to increase loss of mitochondrial membrane potential and caspase-9 cleavage in some contexts.[9] |
Experimental Validation: Western Blot for PARP Cleavage
Western blotting is a fundamental technique to visualize the cleavage of PARP and thereby assess the efficacy of caspase inhibitors.[10][11][12][13][14]
Detailed Experimental Protocol
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Induce apoptosis using a known stimulus (e.g., staurosporine, TNF-α, UV radiation).
-
In parallel, pre-treat a set of cells with this compound (typically 20-100 µM) for 1-2 hours before adding the apoptotic stimulus.[1][15] Include vehicle-treated (e.g., DMSO) and untreated cells as controls.
-
-
Protein Lysate Preparation:
-
After the desired incubation time, harvest the cells.
-
Wash the cells with ice-old phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysates at high speed to pellet cellular debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of proteins for electrophoresis.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins based on their molecular weight by running them on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PARP that recognizes both the full-length (116 kDa) and the cleaved fragment (89 kDa).[1][3]
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove any unbound secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities. A decrease in the full-length PARP band and a corresponding increase in the cleaved PARP band indicate apoptosis. In samples treated with an effective caspase inhibitor like this compound, the cleavage of PARP should be significantly reduced or absent.[15][16][17]
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.[10]
-
Visualizing the Pathways
To better understand the underlying mechanisms and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Apoptotic signaling pathway leading to PARP cleavage and its inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of PARP cleavage.
Conclusion
The use of Western blot to assess PARP cleavage is a robust method for validating the efficacy of caspase inhibitors like this compound. By understanding the specificities and potential off-target effects of different inhibitors and adhering to a meticulous experimental protocol, researchers can generate reliable and reproducible data. This guide provides the necessary framework for scientists and drug development professionals to confidently evaluate the impact of this compound and its alternatives on the apoptotic pathway.
References
- 1. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. invivogen.com [invivogen.com]
- 6. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. zVAD-fmk upregulates caspase-9 cleavage and activity in etoposide-induced cell death of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
literature review comparing Z-Yvad-fmk's effects across different studies
A Comparative Review of Z-YVAD-FMK: A Specific Caspase-1 Inhibitor
This guide provides a comparative analysis of N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone (this compound), a specific inhibitor of caspase-1. It is designed for researchers, scientists, and drug development professionals investigating inflammation, pyroptosis, and related cell death pathways. This document contrasts its effects with other inhibitors, presents supporting experimental data, and details relevant methodologies.
Mechanism of Action
This compound is a cell-permeable peptide that specifically and irreversibly binds to the catalytic site of caspase-1. Caspase-1 is a critical inflammatory caspase responsible for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and for initiating a pro-inflammatory form of cell death known as pyroptosis by cleaving Gasdermin D (GSDMD)[1][2][3][4]. By inhibiting caspase-1, this compound effectively blocks these downstream inflammatory events. Its specificity makes it a valuable tool to dissect the role of the caspase-1-mediated inflammasome pathway, distinguishing it from pan-caspase inhibitors like Z-VAD-FMK which target a broader range of caspases involved in both apoptosis and inflammation[1][5].
Data Presentation
The efficacy of this compound has been demonstrated across various in vitro and in vivo models. The following tables summarize key quantitative data from different studies.
Table 1: Comparison of this compound Effects in In Vitro Studies
| Cell Type | Stimulus | Inhibitor & Concentration | Key Observed Effects | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | This compound | Dramatically decreased the percentage of propidium iodide-positive cells and the release of lactate dehydrogenase (LDH) and IL-1β.[1][3] | [1],[3] |
| Human Whole Blood | LPS | ac-YVAD-cmk (Caspase-1 inhibitor) | Pronounced decrease in IL-1β secretion with less suppression of TNFα, IL-6, and IL-8.[6] | [6] |
| Human Whole Blood | LPS | Z-VAD-FMK (Pan-caspase inhibitor) | Weakly suppressed IL-1β while strongly acting on TNFα, IL-6, and IL-8.[6] | [6] |
| Human Granulosa Cell Line (HGL5) | Etoposide (Apoptosis Inducer) | Z-VAD-FMK (50 µM) | Protected cells from etoposide-induced cell death and decreased PARP cleavage.[7][8] | [7],[8] |
| Human T Cells | FasL (Apoptosis Inducer) | Z-VAD-FMK (50-100 µM) | Effectively blocked FasL-induced apoptosis and caspase-8/3 processing.[9] | [9] |
| Murine Macrophages (J774A.1, RAW264.7) | IFN-gamma priming | Z-VAD-FMK | Induced autophagy and necrotic cell death, but not in vascular smooth muscle cells (SMCs).[10] | [10] |
Table 2: Comparison of this compound Effects in In Vivo Studies
| Animal Model | Disease/Condition | Inhibitor, Dosage & Administration | Key Observed Effects | Reference |
| ApoE−/− Mice | Atherosclerosis | This compound (200 µ g/day , i.p.) | Significantly reduced atherosclerotic lesion formation, macrophage infiltration, and protein levels of VCAM-1, MCP-1, activated caspase-1, and cleaved IL-1β in aortas.[1][2][3] | [1],[2],[3] |
| ApoE−/− Mice | Atherosclerosis | Z-LLSD-FMK (GSDMD inhibitor, 200 µ g/day , i.p.) | Effects were comparable to this compound; no synergistic effect was observed when combined.[1][2][3] | [1],[2],[3] |
| Mice | Endotoxic Shock | Z-VAD-FMK (5, 10, 20 µg/g, i.p.) | Markedly reduced mortality rate, alleviated liver and lung pathology, and reduced serum inflammatory cytokines.[11] | [11] |
| Rats | Severe Acute Pancreatitis | Z-VAD-FMK | Showed a positive effect on lung injury.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of protocols from key studies.
In Vitro Pyroptosis Induction in Macrophages
This protocol is adapted from studies investigating pyroptosis in bone marrow-derived macrophages (BMDMs).[1][3]
-
Cell Culture: BMDMs are harvested from mice and cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Inhibitor Pre-treatment: Cells are pre-treated with this compound or another inhibitor (e.g., Z-LLSD-FMK) for 30-60 minutes before stimulation. A vehicle control (e.g., DMSO) must be included.[12] Typical final concentrations range from 10–100 μM.[12]
-
Stimulation: Cells are primed with Lipopolysaccharide (LPS) (Signal 1) for several hours, followed by treatment with a second stimulus like Nigericin or ATP (Signal 2) to activate the NLRP3 inflammasome.
-
Outcome Analysis:
-
Cytokine Release: Supernatants are collected to measure IL-1β levels using an ELISA kit.
-
Cell Death/Pyroptosis: Cell lysis is quantified by measuring LDH release from the supernatant. Propidium Iodide (PI) staining followed by flow cytometry is used to identify cells with compromised membranes.
-
Protein Analysis: Cell lysates are subjected to Western blotting to detect cleaved forms of caspase-1 and GSDMD.
-
In Vivo Atherosclerosis Mouse Model
This protocol is based on a study of this compound's therapeutic effects on atherosclerosis in ApoE−/− mice.[1][2][3]
-
Animal Model: Apolipoprotein E-deficient (ApoE−/−) mice, which are prone to developing atherosclerosis, are used.
-
Diet: Mice are fed a high-fat Western diet starting at 5-6 weeks of age to accelerate plaque formation.
-
Inhibitor Administration: From 14 to 18 weeks of age, when plaques are established, mice receive daily intraperitoneal (i.p.) injections of this compound (200 µ g/day ), a comparator inhibitor, or a vehicle control.
-
Tissue Collection: At 18 weeks, mice are euthanized. Blood plasma is collected for lipid analysis, and aortas are harvested.
-
Outcome Analysis:
-
Lesion Analysis: Aortic root cross-sections are stained with Hematoxylin and Eosin (H&E) or Oil Red O to quantify atherosclerotic lesion size.
-
Immunohistochemistry: Aortic sections are stained for markers of macrophage infiltration (e.g., CD68).
-
Protein Expression: Protein levels of VCAM-1, MCP-1, and pyroptosis-related proteins in the aorta are measured via Western blot.
-
Comparative Analysis with Other Inhibitors
The choice of inhibitor is critical and depends on the specific research question. This compound's high specificity for caspase-1 is its primary advantage over broader-spectrum inhibitors.
-
This compound vs. Z-VAD-FMK: this compound is a specific caspase-1 inhibitor, making it ideal for studying the inflammasome pathway in isolation.[1][4] In contrast, Z-VAD-FMK is a pan-caspase inhibitor that blocks a wide range of caspases, including apoptotic caspases (e.g., -3, -7, -8, -9) and inflammatory caspases.[5][9] This broad activity means Z-VAD-FMK can prevent most forms of apoptosis and pyroptosis, but it cannot distinguish between these pathways.[1] For example, in whole blood assays, the caspase-1 inhibitor ac-YVAD-cmk specifically reduced IL-1β, whereas Z-VAD-FMK had a much stronger inhibitory effect on other cytokines like TNFα.[6] However, this broad inhibition can lead to off-target effects; in some macrophages, Z-VAD-FMK can switch the cell death modality from apoptosis to necroptosis.[10][11]
-
This compound vs. Z-LLSD-FMK: this compound targets the "executioner," caspase-1, while Z-LLSD-FMK is a novel inhibitor that directly targets the substrate, GSDMD.[1][2][3] In the ApoE−/− mouse model of atherosclerosis, both inhibitors showed nearly identical efficacy in reducing vascular inflammation and lesion development, and combining them offered no additional benefit.[1][3] This suggests that in this context, the critical pathogenic event is the caspase-1/GSDMD axis of pyroptosis, which can be effectively blocked at either step.
References
- 1. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice [frontiersin.org]
- 5. invivogen.com [invivogen.com]
- 6. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. z-VAD-fmk-induced non-apoptotic cell death of macrophages: possibilities and limitations for atherosclerotic plaque stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qvdoph.com [qvdoph.com]
Z-Yvad-fmk: A Comparative Guide to Confirming On-Target Effects in Apoptosis Research
For researchers, scientists, and drug development professionals, confirming the specific on-target effects of a pharmacological tool is paramount. This guide provides a comprehensive comparison of Z-Yvad-fmk, a well-established pan-caspase inhibitor, with other common alternatives. It includes experimental data, detailed protocols for validation, and visual diagrams to elucidate its mechanism and experimental application.
This compound (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeant, irreversible pan-caspase inhibitor widely used to study the roles of caspases in apoptosis.[1] It functions by binding to the catalytic site of most caspases, thereby blocking the downstream signaling cascade that leads to programmed cell death.
Comparative Analysis of Pan-Caspase Inhibitors
While this compound is a valuable tool, it is essential to understand its characteristics in comparison to other available inhibitors. The following table summarizes the key features of this compound and two common alternatives: Q-VD-OPh and Boc-D-fmk.
| Feature | This compound | Q-VD-OPh | Boc-D-fmk |
| Mechanism | Irreversible pan-caspase inhibitor | Irreversible pan-caspase inhibitor | Irreversible broad-spectrum caspase inhibitor |
| Cell Permeability | Yes | Yes | Yes |
| Potency (IC50) | Varies by caspase (nM to µM range) | Generally more potent than this compound (nM range for caspases 1, 3, 8, 9)[2] | IC50 of 39 µM for TNF-α-induced apoptosis[3][4] |
| Known Off-Target Effects | Can induce autophagy by inhibiting NGLY1.[4] | Generally considered to have fewer off-target effects and lower toxicity than this compound.[5] | Can inhibit other cysteine proteases like cathepsins H and L. |
| Common Working Concentration | 10-50 µM in cell culture | 5-20 µM in cell culture[5] | 50-100 µM in cell culture |
Experimental Protocols for On-Target Validation
To confirm that the observed effects in a new experimental model are due to the on-target inhibition of caspases by this compound, a combination of assays is recommended.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your experimental model and allow them to adhere overnight.
-
Treatment: Treat cells with the apoptosis-inducing agent in the presence or absence of this compound (e.g., 20-50 µM, pre-incubated for 1 hour). Include a vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 3 hours.[6][7][8]
-
Measurement: Measure the luminescence using a plate-reading luminometer. A significant reduction in the luminescent signal in the this compound treated group compared to the apoptosis-induced group confirms caspase-3/7 inhibition.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Principle: The terminal deoxynucleotidyl transferase (TdT) enzyme labels the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs. Apoptotic cells will exhibit a strong fluorescent signal.
Protocol:
-
Sample Preparation: Culture cells on coverslips or in chamber slides. Treat with the apoptosis inducer with or without this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton™ X-100 in PBS for 20 minutes.[9]
-
TUNEL Reaction:
-
Equilibrate the samples with the TdT reaction buffer for 10 minutes.[9]
-
Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the kit's protocol.
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.[9]
-
-
Washing: Wash the cells twice with 3% BSA in PBS.[9]
-
Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. A decrease in the number of TUNEL-positive cells in the this compound co-treated group indicates inhibition of apoptosis.
Western Blot for Cleaved PARP
Poly (ADP-ribose) polymerase (PARP) is a key substrate of activated caspase-3 and -7. Cleavage of the 116 kDa full-length PARP into an 89 kDa fragment is a reliable indicator of apoptosis.[10][11]
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot with an antibody against full-length PARP and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A reduction in the 89 kDa cleaved PARP band in the this compound treated samples confirms the inhibition of caspase-mediated PARP cleavage.
Visualizing the Mechanism and Workflow
To further clarify the role of this compound and the experimental process to validate its on-target effects, the following diagrams are provided.
References
- 1. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 2. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. promega.com [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Navigating the Safe Disposal of Z-Yvad-fmk: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant research environment. This guide provides essential safety and logistical information for the proper disposal of Z-Yvad-fmk, a cell-permeable and irreversible caspase-1 inhibitor. Adherence to these procedures is critical for minimizing environmental impact and maintaining laboratory safety.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is crucial to handle this compound with appropriate care. This peptide inhibitor is intended for research use only.[1][2] While some safety data sheets (SDS) for similar compounds suggest they do not meet the criteria to be listed as hazardous materials, it is best practice to treat all laboratory chemicals with caution.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear approved safety goggles to protect against potential splashes.[3]
-
Hand Protection: Use protective gloves (plastic or rubber). Employ proper glove removal techniques to avoid skin contact.[3]
-
Body Protection: Wear suitable protective clothing to prevent contamination.[3]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][4][5]
-
Eye Contact: Rinse the eyes for several minutes under running water.[3][4][5]
-
Inhalation: Move to an area with fresh air. If respiratory symptoms occur, seek medical attention.[3][4]
-
Ingestion: Rinse the mouth with water and seek medical attention.[3][5]
Step-by-Step Disposal Procedures
The disposal of this compound, like many laboratory reagents, must be conducted in accordance with federal, state, and local environmental regulations.[6] The following procedures are based on general best practices for chemical waste disposal.
For Solid (Lyophilized) this compound:
-
Collection: Collect waste this compound powder in a clearly labeled, sealed container. The container should be suitable for chemical waste.
-
Labeling: Label the waste container as "Hazardous Waste" or as required by your institution's guidelines. The label should include the chemical name (this compound) and any known hazards.
-
Storage: Store the waste container in a designated, secure area for chemical waste pickup.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
For this compound in Solution (e.g., dissolved in DMSO):
-
Containment: If a spill occurs, absorb the solution with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[6]
-
Collection: Carefully scoop the absorbent material into a designated chemical waste container.
-
Decontamination: Decontaminate surfaces that have come into contact with the solution using an appropriate solvent (e.g., alcohol), and dispose of the cleaning materials as chemical waste.[6]
-
Labeling and Storage: As with the solid form, the waste container must be properly labeled and stored in a designated waste accumulation area.
-
Disposal: Contact your institution's EHS office for pickup and disposal. Do not pour solutions containing this compound down the drain.[6][7]
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data related to the handling and storage of this compound and similar peptide inhibitors.
| Parameter | Value and Conditions |
| Storage of Lyophilized Powder | Short-term: -20°C for up to 3 years.[2] Long-term: -80°C is recommended for extended stability.[8][9] |
| Storage of Stock Solutions | In solvent (e.g., DMSO): -80°C for up to 1 year, or -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.[8][10] |
| Solubility in DMSO | Up to 250 mg/mL (396.41 mM). Sonication may be required to aid dissolution.[2] |
| Working Concentration | Varies by experiment. For example, 100 µM was used to mitigate butyrate-induced growth inhibition in Caco-2 cells over 24 hours.[2] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Caspase | TargetMol [targetmol.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. pufei.com [pufei.com]
- 5. abmole.com [abmole.com]
- 6. Caspase-9 Inhibitor III(Ac-LEHD-CMK)|403848-57-7|MSDS [dcchemicals.com]
- 7. irealbio.com [irealbio.com]
- 8. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. genscript.com [genscript.com]
Safeguarding Your Research: A Guide to Handling Z-Yvad-fmk
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of the caspase-1 inhibitor, Z-Yvad-fmk.
This guide provides crucial procedural guidance for the safe operational use and disposal of this compound in a laboratory setting. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
While some safety data sheets indicate that this compound does not meet the criteria to be classified as a hazardous material, it is imperative to follow standard laboratory safety practices and wear appropriate personal protective equipment to prevent contamination of skin, eyes, and personal clothing.[1]
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles | Should be approved and equipped with side shields to protect against splashes.[1][2] |
| Hand Protection | Protective Gloves | Plastic or rubber gloves are recommended.[1] Employ proper glove removal technique, avoiding contact with the glove's outer surface, and dispose of contaminated gloves in accordance with laboratory practices and applicable laws.[1] Always wash hands after handling. |
| Body Protection | Laboratory Coat | A standard lab coat is generally sufficient. For tasks with a higher risk of splashing, consider additional protective clothing.[1][2] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Respirator | In situations of inadequate ventilation, a suitable respirator should be used. For primary protection, a full-face supplied air respirator is recommended. All respiratory equipment must be tested and approved under relevant government standards.[1] |
Operational Handling and First Aid
Engineering Controls: Work in a well-ventilated area. Use of a chemical fume hood is recommended for procedures that may generate dust or aerosols.
Safe Handling Practices:
-
Avoid breathing dust, vapors, mist, or gas.[1]
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated place.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If complaints arise, consult a doctor.[1][3] |
| Skin Contact | Immediately wash the affected area with soap and water and rinse thoroughly.[1][3] Although generally not a skin irritant, seek medical attention if irritation develops.[1] |
| Eye Contact | Rinse the opened eye for several minutes under running water.[1][3] A doctor should be consulted.[1] |
| Ingestion | Rinse the mouth with water. Seek medical attention.[1] Do not induce vomiting unless directed by medical personnel. |
Spillage and Disposal Plan
Accidental Release Measures: In the event of a spill, use standard laboratory practices and appropriate PPE to prevent contamination.[1] For small spills, wipe up with a damp sponge or mop.[3] Ensure adequate ventilation. Keep spilled material away from drains.[1] Collect the spilled material in a suitable, closed container for disposal.
Waste Disposal Protocol: While this compound may not be classified as RCRA hazardous waste, all disposal must be conducted in accordance with federal, state, and local regulations.[3] Smaller quantities may be disposable with solid waste, but it is crucial to consult your institution's environmental health and safety (EHS) office for specific guidance.[3]
Visual Workflow Guides
The following diagrams illustrate the decision-making process for selecting appropriate PPE and the procedural steps for the disposal of this compound waste.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step disposal plan for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
